1,3-Dichloro-2-iodobenzene
Description
Properties
IUPAC Name |
1,3-dichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172818 | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-28-5 | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dichloro-2-iodobenzene (CAS No. 19230-28-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Polysubstituted Aryl Halide
1,3-Dichloro-2-iodobenzene is a polysubstituted aromatic organic compound featuring a benzene ring functionalized with two chlorine atoms and one iodine atom.[1] As a halogenated benzene derivative, it serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts compared to the more robust carbon-chlorine (C-Cl) bonds. This reactivity difference allows for selective functionalization at the 2-position, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth analysis of its properties, reactivity, and application, offering field-proven insights for its effective use in a research and development setting.
Section 1: Core Properties and Safety Mandates
A thorough understanding of a reagent's physicochemical properties and safety profile is a prerequisite for its successful and safe implementation in any experimental workflow.
Physicochemical Characteristics
This compound is typically a solid at room temperature, appearing as a white to off-white or yellow crystalline powder or lump.[2][3] It exhibits low solubility in water but is soluble in organic solvents like methanol.[1][2]
| Property | Value | Source(s) |
| CAS Number | 19230-28-5 | [4][5] |
| Molecular Formula | C₆H₃Cl₂I | [1][4][5] |
| Molecular Weight | 272.89 g/mol | [4] |
| Appearance | White to Orange to Green powder to lump | |
| Melting Point | 62.0 to 66.0 °C | [2] |
| IUPAC Name | This compound | [4][6] |
| Synonyms | 2,6-Dichloroiodobenzene, 2,6-Dichlorophenyl iodide | [1][5] |
| InChI Key | ZMPGXSFTXBOKFM-UHFFFAOYSA-N | [1][4][6] |
GHS Hazard Profile & Safe Handling
As a halogenated aromatic compound, this compound requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Prevention (P-Statements):
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3][7] It should be stored locked up and protected from light.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]
Section 2: Reactivity Profile and Mechanistic Considerations
The synthetic power of this compound lies in the chemoselective reactivity of the C-I bond. In transition metal-catalyzed cross-coupling reactions, the C-I bond will undergo oxidative addition to a low-valent metal center (e.g., Pd(0)) far more readily than the C-Cl bonds. This is due to the lower bond dissociation energy of the C-I bond (~220 kJ/mol) compared to the C-Cl bond (~397 kJ/mol). This allows the iodine to act as a selective leaving group, preserving the chlorine atoms for potential subsequent transformations.
This reagent is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[8][9] The general catalytic cycle for these transformations is a well-established paradigm in organic chemistry.[10][11]
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1,3-dichloro-2-iodobenzene physical properties
An In-Depth Technical Guide to 1,3-Dichloro-2-iodobenzene: Properties, Safety, and Applications
Introduction
This compound is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms and one iodine atom at positions 1, 3, and 2, respectively. This substitution pattern imparts specific physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. For researchers and professionals in drug development and materials science, understanding the nuanced properties of this molecule is critical for its effective application. Its utility stems from the presence of multiple reactive sites, particularly the carbon-iodine bond, which is susceptible to various transformations, including metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical properties, chemical identity, safety protocols, and synthetic applications, grounded in authoritative data.
Chemical Identity and Structure
The unique arrangement of three halogen atoms on the benzene ring defines the steric and electronic nature of this compound. The iodine atom, being the most reactive and largest of the halogens present, is the primary site for many synthetic transformations, while the flanking chlorine atoms exert significant electron-withdrawing inductive effects.
dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];
// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes I [label="I", pos="1.732,1!"]; Cl1 [label="Cl", pos="-1.732,1!"]; Cl2 [label="Cl", pos="0,-2!"]; H1 [label="H", pos="1.732,-1!"]; H2 [label="H", pos="-1.732,-1!"]; H3 [label="H", pos="0,2!"];
// Position the ring carbons C1 [pos="0.866,0.5!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0,1!"];
// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1 [style=solid];
// Attach substituents C6 -- I [style=solid]; C2 -- Cl1 [style=solid]; C4 -- Cl2 [style=solid]; C5 -- H1 [style=solid]; C3 -- H2 [style=solid]; C1 -- H3 [style=solid]; } } Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,6-Dichloroiodobenzene, 1-Iodo-2,6-dichlorobenzene, 2,6-Dichlorophenyl iodide | [3][4][5] |
| CAS Number | 19230-28-5 | [2][6] |
| Molecular Formula | C₆H₃Cl₂I | [3][4][6] |
| Molecular Weight | 272.89 - 272.90 g/mol | [2][6] |
| InChI Key | ZMPGXSFTXBOKFM-UHFFFAOYSA-N | [2][3] |
| SMILES | ClC1=CC=CC(Cl)=C1I |[2][3] |
Physical and Chemical Properties
The physical state and thermal properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage requirements. It is a solid at room temperature, appearing as a white to off-white or sometimes greenish powder or lump.[3][4][7] Its halogenated nature results in low solubility in water but good solubility in various organic solvents such as methanol.[3][7]
Table 2: Core Physical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical State | Solid | At 20°C | [3][4][7] |
| Appearance | White to Orange to Green powder to lump | Color can vary with purity and age | [3][7] |
| Melting Point | 62 - 68 °C (144 - 154 °F) | Range reflects slight variations in reported data | [6][7][8] |
| Boiling Point | 79 °C at 1 torr | Boiling point at reduced pressure | [6] |
| Water Solubility | Low / Insoluble | Typical for polyhalogenated aromatic compounds | [3][9] |
| Organic Solvent Solubility | Soluble in methanol | More soluble in organic solvents than in water | [3][7] |
| Sensitivity | Light sensitive | Requires protection from light during storage |[7] |
Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the high reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making this compound an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings.[10] These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in pharmaceuticals.[10]
The electron-withdrawing effects of the two chlorine atoms further influence the reactivity of the aromatic ring.[3] This electronic property, combined with the steric hindrance provided by the 2,6-substitution pattern, can be leveraged to achieve regioselective functionalization. Furthermore, as an iodoarene, it can serve as a precursor to hypervalent iodine(III) reagents, such as iodobenzene dichlorides (PhICl₂).[11][12] These reagents are powerful, yet environmentally benign, oxidants and chlorinating agents used for various transformations, including the oxidation of alcohols and the chlorination of alkenes.[11][12]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and requires careful management to avoid exposure.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Code | Description | Source(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [7][13] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][13] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[14] |
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][13] An N95 dust mask is recommended when handling the powder.[14]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][13] Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9][13] Due to its light sensitivity, it should be stored in a dark place or an amber bottle.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Experimental Protocol: Synthesis of an Iodoarene Dichloride
To illustrate the reactivity of the iodoarene functional group, the following is a representative protocol for the preparation of an iodobenzene dichloride. This reaction transforms the iodine(I) center to a hypervalent iodine(III) center, creating a potent oxidizing and chlorinating agent.[11] This protocol demonstrates the causality behind the experimental choices, such as the need for anhydrous conditions and protection from light.
Methodology:
-
Reaction Setup: In a three-necked flask protected from light, equip a mechanical stirrer, a gas inlet tube, and an outlet connected to a calcium chloride drying tube. The exclusion of moisture is critical as iodoarene dichlorides are susceptible to hydrolysis.[15]
-
Charging Reactants: Add this compound to the flask, followed by a suitable volume of dry, ethanol-free chloroform.[15]
-
Chlorination: Cool the flask in an ice-salt bath to control the exothermicity of the reaction. Introduce dry chlorine gas through the inlet tube into the solution. Continue the gas flow until the solution is saturated and an excess of chlorine is present, indicated by a persistent yellow-green color.[15]
-
Product Isolation: The product, 1,3-dichloro-2-iodo-1,1-dichlorobenzene, will precipitate as yellow crystals.[15] Collect the solid by suction filtration.
-
Purification: Wash the collected crystals sparingly with a small amount of cold, dry chloroform to remove any unreacted starting material. Air-dry the product on filter paper. The product should be used relatively quickly as iodoarene dichlorides can decompose upon prolonged storage.[15]
Applications in Research and Drug Development
Halogenated aromatic compounds are ubiquitous in medicinal chemistry and materials science. This compound serves as a key building block for more complex molecules.
-
Pharmaceutical Synthesis: As a reactive aryl iodide, it is a precursor for synthesizing biaryl and other complex scaffolds found in many active pharmaceutical ingredients (APIs).[3][10] The chlorine substituents can modulate the lipophilicity and metabolic stability of the final compound, which are critical pharmacokinetic properties.
-
Agrochemicals: The compound is also used in the synthesis of novel pesticides and herbicides, where the specific halogenation pattern can contribute to biological activity.[3]
-
Materials Science: It has been utilized as a starting material in the multi-step synthesis of unique macrocyclic structures, such as cupped oxacyclophanes and other cyclophanes, which have applications in host-guest chemistry and molecular recognition.[14]
-
Positron Emission Tomography (PET): The broader class of iodoarenes and their derivatives (iodonium salts) are crucial precursors in the synthesis of PET radioligands, which are used for medical imaging of biological targets like brain receptors.[16]
Conclusion
This compound is a synthetically versatile chemical intermediate with a well-defined set of physical and chemical properties. Its value to researchers in drug discovery and organic synthesis lies in the predictable reactivity of its carbon-iodine bond, which allows for its incorporation into complex molecular frameworks through robust methods like palladium-catalyzed cross-coupling. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in the laboratory and beyond.
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An In-Depth Technical Guide to 1,3-Dichloro-2-iodobenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking an iodine atom on a benzene ring, imparts specific reactivity that makes it a valuable precursor in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂I | [1], [2] |
| Molecular Weight | 272.90 g/mol | [1], |
| Appearance | White to orange to green powder or lump | , [2] |
| Melting Point | 62.0 to 66.0 °C | |
| Solubility | Soluble in organic solvents, low solubility in water | [3] |
| CAS Number | 19230-28-5 | [4], |
Synthesis of this compound
The regioselective synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2,6-dichloroaniline. Direct iodination of 1,3-dichlorobenzene is generally not a viable method as it leads to a mixture of isomers due to the ortho-, para-directing nature of the chlorine substituents and steric hindrance at the C2 position.
The Sandmeyer reaction provides a reliable and controlled method for introducing the iodine atom at the desired position.[5] This classic transformation in organic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.[5][6]
Experimental Protocol: Synthesis via Sandmeyer Reaction
The following protocol outlines the synthesis of this compound from 2,6-dichloroaniline.
Step 1: Diazotization of 2,6-Dichloroaniline
-
In a reaction vessel equipped with a stirrer and a cooling bath, suspend 2,6-dichloroaniline in an aqueous solution of a strong mineral acid, such as hydrochloric acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the 2,6-dichlorobenzenediazonium chloride.
Step 2: Sandmeyer Reaction
-
In a separate vessel, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete substitution of the diazonium group.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for quality control and for confirming the success of the synthesis. Below are the expected spectroscopic data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like CDCl₃ is expected to show a characteristic pattern for the three aromatic protons. The proton at the C4 position will likely appear as a triplet, while the protons at the C5 and C6 positions will appear as a doublet of doublets or a multiplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom attached to the iodine (C2) will be significantly shifted downfield. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (272.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Cl and C-I stretching vibrations.
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, making it amenable to a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the iodine atom of this compound can be selectively coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[7] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position, while leaving the two chlorine atoms intact for potential further functionalization.
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An In-Depth Technical Guide to 1,3-Dichloro-2-iodobenzene: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking an iodine atom, imparts specific reactivity that makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of three distinct halogen atoms on the benzene ring allows for selective functionalization, primarily through cross-coupling reactions at the more reactive carbon-iodine bond. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, key reactions, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound . However, in literature and chemical catalogs, it is frequently referred to by its common synonym, 2,6-dichloroiodobenzene .[1] A comprehensive list of its identifiers is provided in the table below to aid in its unambiguous identification.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonym | 2,6-dichloroiodobenzene |
| CAS Number | 19230-28-5 |
| Molecular Formula | C₆H₃Cl₂I |
| Molecular Weight | 272.90 g/mol |
| MDL Number | MFCD00060658 |
Physicochemical Properties
This compound is a solid at room temperature with low solubility in water but good solubility in common organic solvents.[1] The electron-withdrawing nature of the halogen substituents influences its electronic properties and reactivity in chemical transformations.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 64-67 °C |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, dichloromethane, and toluene. |
Synthesis of this compound
A reliable and regioselective method for the synthesis of this compound is the Sandmeyer-type reaction, starting from the commercially available 2,6-dichloroaniline. This classic transformation in organic chemistry involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with an iodide.
The synthesis of the precursor, 2,6-dichloroaniline, can be achieved from aniline through a multi-step process involving chlorination and subsequent reduction.
Experimental Protocol: Synthesis of this compound from 2,6-Dichloroaniline
This protocol is adapted from standard Sandmeyer reaction procedures.
Materials:
-
2,6-dichloroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Deionized water
-
Diethyl ether or Dichloromethane (for extraction)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2,6-dichloroaniline followed by a mixture of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected using starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
-
Caption: Synthesis of this compound via Sandmeyer reaction.
Key Reactions and Applications
The primary utility of this compound in organic synthesis stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bonds. This reactivity difference allows for selective functionalization at the C2 position, making it a valuable substrate in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of substituted biaryl compounds.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloro-1,1'-biphenyl.
-
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to the unsymmetrical substitution.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the iodine atom will appear at a characteristically high field (low ppm value) due to the heavy atom effect. The carbons attached to chlorine will be shifted downfield.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 272, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation will likely involve the loss of iodine and chlorine atoms.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
Hazard Summary:
-
Harmful if swallowed or in contact with skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from light.
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for selective functionalization, particularly through Suzuki-Miyaura cross-coupling reactions, providing access to a wide range of complex biaryl structures. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- PubChem. 2,6-Dichloroiodobenzene. [Link]
- Organic Syntheses. Iodobenzene. [Link]
- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloroiodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
2,6-Dichloroiodobenzene (CAS No: 19230-28-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1] Structurally, it is a benzene ring substituted with an iodine atom at position 1 and two chlorine atoms at positions 2 and 6. Its chemical formula is C₆H₃Cl₂I, and it has a molecular weight of approximately 272.90 g/mol .[2][3][4]
The utility of 2,6-dichloroiodobenzene lies in its role as a versatile synthetic intermediate. The sterically hindered and electronically distinct nature of its substitution pattern makes it a valuable building block for complex molecular architectures. It serves as a key starting material in the multi-step synthesis of various advanced compounds, including:
-
Pharmaceutical Agents: It is a reactant in the synthesis of potent and balanced norepinephrine and serotonin reuptake inhibitors.[5][6]
-
Advanced Materials: It is used to prepare macrocyclic compounds such as cupped oxacyclophanes and other novel cyclophanes with unique molecular cavities.[2]
-
Organometallic Chemistry: It is employed in the preparation of specialized ligands, such as 2,6-terphenyl carboxylic acid ligands, and for coupling with organometallic complexes.[2]
This guide provides a detailed examination of a reliable synthetic route to 2,6-dichloroiodobenzene and the analytical methods required to verify its identity and purity.
Synthetic Strategy: Diazotization-Iodination of 2,6-Dichloroaniline
The most common and efficient laboratory-scale synthesis of 2,6-dichloroiodobenzene begins with the readily available precursor, 2,6-dichloroaniline. The transformation is achieved via a two-step, one-pot sequence involving the formation of an aryl diazonium salt, followed by its substitution with an iodide ion.
Principle of the Reaction
The core of this synthesis is the diazotization of a primary aromatic amine. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] This produces a highly reactive intermediate, the 2,6-dichlorobenzenediazonium salt.
Following its formation, the diazonium group (-N₂⁺) is displaced by an iodide ion (I⁻), typically sourced from potassium iodide (KI). While the displacement of diazonium salts with halides is generally known as the Sandmeyer reaction, which often requires a copper(I) catalyst, the iodination reaction is an exception.[8][9] The reaction with iodide is sufficiently facile that it proceeds readily without the need for a metal catalyst.[10][11]
Causality of Experimental Design
A robust protocol is built on understanding the function and necessity of each reagent and condition:
-
Starting Material: 2,6-dichloroaniline is the logical precursor as the amino group provides a synthetic handle for introducing the diazonium functionality at the desired position, which is then replaced by iodine.
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes readily. Therefore, it is generated within the reaction mixture at low temperatures by reacting sodium nitrite with a strong acid. This ensures a controlled and continuous supply of the diazotizing agent.[12]
-
Critical Role of Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, where they can decompose prematurely, leading to side products and a violent release of nitrogen gas.[10] Maintaining a temperature range of 0–5 °C throughout the diazotization step is paramount to ensure the stability of the diazonium intermediate, maximizing the yield and safety of the procedure.
-
Nucleophilic Displacement: The iodide ion is an excellent nucleophile and readily attacks the diazonium salt, displacing the nitrogen group, which leaves as highly stable dinitrogen (N₂) gas. This irreversible loss of gas drives the reaction to completion.
Detailed Synthesis Protocol
Materials:
-
2,6-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of concentrated hydrochloric acid in water is prepared and cooled to 0 °C in an ice-salt bath. 2,6-dichloroaniline is then added portion-wise while stirring, maintaining the temperature below 5 °C to form the corresponding hydrochloride salt suspension.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension from step 1. The rate of addition is carefully controlled to ensure the temperature of the reaction mixture does not exceed 5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Iodide Substitution: A separate aqueous solution of potassium iodide is prepared and added slowly to the cold diazonium salt solution. A dark precipitate may form.
-
Decomposition of the Diazonium Salt: After the addition of KI is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. This step ensures the complete conversion of the diazonium salt to the final product.
-
Workup and Purification:
-
The reaction mixture is cooled to room temperature. A small amount of sodium thiosulfate solution may be added to quench any excess iodine that may have formed.
-
The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent like diethyl ether.
-
The combined organic layers are washed with water, then with a dilute sodium thiosulfate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. .
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 2,6-dichloroiodobenzene as a crystalline solid.
-
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and subsequent characterization process.
Caption: Workflow from 2,6-dichloroaniline to pure product and characterization.
Characterization and Quality Control
Affirming the identity and purity of the synthesized 2,6-dichloroiodobenzene is a critical final step. This is achieved through a combination of physical property measurements and spectroscopic analysis.
Physical Properties
The purified product should be a white to light yellow crystalline solid.[6] A sharp melting point close to the literature value is a strong indicator of high purity.
Spectroscopic Verification
-
¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the proton NMR spectrum is expected to be relatively simple and highly characteristic. There are two distinct types of aromatic protons:
-
H4: The single proton at the 4-position (para to the iodine) is coupled to the two equivalent H3/H5 protons, and should appear as a triplet .
-
H3/H5: The two equivalent protons at the 3 and 5-positions are each coupled to the H4 proton and should appear as a doublet .
-
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Expected absorptions include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the aromatic ring (~1600-1400 cm⁻¹), and characteristic absorptions for C-Cl and C-I bonds in the fingerprint region (below 1000 cm⁻¹).[1]
-
Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the molecular weight. The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z ≈ 272.[4] A key feature will be the isotopic pattern of this peak. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the M⁺ peak will be accompanied by an M+2 peak of approximately 65% the intensity of M⁺, and an M+4 peak of about 10% intensity, which is a classic signature for a dichloro-substituted compound.
Data Summary Table
| Property | Expected Value | Source(s) |
| CAS Number | 19230-28-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₂I | [1][4] |
| Molecular Weight | 272.90 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 64-67 °C | [2][3][6] |
| ¹H NMR | Aromatic region: 1 triplet, 1 doublet | - |
| Mass Spectrum (m/z) | Molecular ion peak at ~272 with characteristic Cl₂ isotopic pattern | [4] |
Safety and Handling
2,6-Dichloroiodobenzene is a chemical that requires careful handling in a laboratory setting.
-
GHS Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Recommended PPE: Appropriate personal protective equipment, including a dust mask (e.g., N95), safety goggles or eyeshields, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 2,6-dichloroiodobenzene from 2,6-dichloroaniline via a diazotization-iodination sequence is a reliable and well-established method. The success of this procedure hinges on the careful control of reaction temperature to manage the stability of the crucial diazonium salt intermediate. Subsequent verification of the final product's identity and purity through a suite of standard analytical techniques, including NMR, IR, and mass spectrometry, ensures the material is suitable for its intended use in advanced chemical synthesis.
References
- PubChem. (n.d.). 2,6-Dichloroiodobenzene. National Center for Biotechnology Information.
- Cheméo. (n.d.). 2,6-Dichloroiodobenzene.
- Organic Syntheses. (n.d.). Iodobenzene dichloride.
- Wikipedia. (n.d.). Sandmeyer reaction.
- NIST. (n.d.). 2,6-Dichloroiodobenzene. NIST Chemistry WebBook.
- Chemdad. (n.d.). 2,6-DICHLOROIODOBENZENE.
- Khan Academy. (n.d.). Sandmeyer reaction.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Organic Syntheses. (n.d.). Iodoxybenzene.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (2016). Processes for the diazotization of 2,5-dichloroanilines.
- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat. 2, 61-70.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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- 1. 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-二氯碘苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,6-Dichloroiodobenzene [webbook.nist.gov]
- 5. 2,6-DICHLOROIODOBENZENE | 19230-28-5 [chemicalbook.com]
- 6. 2,6-DICHLOROIODOBENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Khan Academy [khanacademy.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
Spectroscopic Data for 1,3-Dichloro-2-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodobenzene, also known as 2,6-dichloroiodobenzene, is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, makes it a versatile building block for creating more complex molecules. The precise characterization of this compound is paramount to ensure the integrity and success of these synthetic endeavors. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 19230-28-5), offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles. This guide is designed to serve as a comprehensive resource for researchers, enabling a thorough understanding of the compound's structural features and facilitating its effective use in the laboratory.
Molecular Structure and Isomerism
The molecular formula of this compound is C₆H₃Cl₂I. The substitution pattern on the benzene ring gives rise to several structural isomers, each with unique physical and chemical properties. Understanding the spectroscopic differences between these isomers is crucial for unambiguous identification. This guide will focus on the 1,3-dichloro-2-iodo isomer while drawing comparisons with other isomers where relevant to highlight the subtleties of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons, respectively.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
Due to the limited availability of experimental spectra for this compound, we can predict the expected ¹H NMR spectrum based on the analysis of its isomers and the known effects of halogen substituents on aromatic chemical shifts. The three aromatic protons are chemically non-equivalent and are expected to exhibit a complex splitting pattern.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Triplet | 1H | H-4 |
| ~ 7.0 - 7.2 | Doublet of doublets | 2H | H-3, H-5 |
Interpretation and Causality:
The electron-withdrawing nature of the chlorine and iodine atoms deshields the aromatic protons, causing them to resonate at a relatively downfield region of the spectrum. The proton at the 4-position (H-4) is expected to appear as a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3- and 5-positions are expected to be nearly equivalent and appear as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling with each other.
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
Similar to the ¹H NMR, the ¹³C NMR spectrum can be predicted based on the analysis of its isomers and substituent effects. The molecule has six unique carbon atoms in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-1, C-3 (bearing Cl) |
| ~ 100 - 105 | C-2 (bearing I) |
| ~ 130 - 135 | C-4 |
| ~ 128 - 132 | C-5 |
| ~ 125 - 129 | C-6 |
Interpretation and Causality:
The carbons directly attached to the electronegative halogen atoms (C-1, C-2, and C-3) are significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the iodine atom (C-2) is expected to be the most deshielded due to the "heavy atom effect". The remaining carbons (C-4, C-5, and C-6) will resonate at more upfield positions.
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Mass Spectrum Data:
| m/z | Relative Intensity | Assignment |
| 272 | High | [M]⁺ (Molecular ion, with ³⁵Cl) |
| 274 | Moderate | [M+2]⁺ (Isotope peak, with one ³⁷Cl) |
| 276 | Low | [M+4]⁺ (Isotope peak, with two ³⁷Cl) |
| 145 | Moderate | [M - I]⁺ |
| 110 | High | [M - I - Cl]⁺ |
Interpretation and Causality:
The mass spectrum of this compound is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The base peak is often the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. The loss of the iodine atom (mass = 127) would result in a fragment at m/z 145. Subsequent loss of a chlorine atom would lead to a fragment at m/z 110.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
Caption: Workflow for acquiring an EI mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 850 - 550 | C-Cl stretching |
| ~750 | C-H out-of-plane bending |
Interpretation and Causality:
The IR spectrum of this compound is expected to show characteristic absorptions for a substituted benzene ring. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the lower frequency region (850-550 cm⁻¹) are indicative of the C-Cl stretching vibrations. The pattern of C-H out-of-plane bending in the "fingerprint" region can sometimes provide information about the substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
Caption: Workflow for acquiring an ATR-IR spectrum.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive overview of the expected NMR, MS, and IR spectroscopic data, along with the underlying principles of interpretation and standard experimental protocols. While experimental data for this specific compound is not widely published, the predictive analysis based on its isomers and the general principles of spectroscopy for halogenated benzenes offers a robust framework for its identification and characterization. Researchers are encouraged to use this guide as a reference for their work with this important synthetic building block.
References
- PubChem. 2,6-Dichloroiodobenzene.
Sources
A Technical Guide to the ¹H NMR Spectrum of 1,3-Dichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-dichloro-2-iodobenzene. The document begins with a theoretical examination of the molecular structure, predicting the chemical shifts, multiplicities, and coupling constants of the aromatic protons. It then outlines a robust, self-validating experimental protocol for acquiring a high-quality spectrum. The core of the guide is a detailed interpretation of the spectral data, correlating the observed signals to the specific protons on the benzene ring. This analysis is supported by visual aids, including molecular structure and spin-spin coupling diagrams, and a comprehensive data summary table. The guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of halogenated aromatic compounds.
Introduction: Structure and Spectroscopic Preliminaries
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃Cl₂I.[1] The benzene ring is substituted with three halogen atoms, which significantly influence the electronic environment and, consequently, the magnetic resonance of the remaining three aromatic protons. Understanding the ¹H NMR spectrum is crucial for verifying the compound's identity and purity, which is vital in fields like medicinal chemistry and materials science where such compounds are often used as synthetic intermediates.[1]
The key to interpreting the spectrum lies in understanding the interplay of several factors:
-
Symmetry: The molecule possesses a C₂ axis of symmetry, which renders the protons at positions 4 and 6 chemically equivalent. However, due to their relationship with the proton at position 5, they are magnetically non-equivalent, leading to a more complex spectrum than might be initially expected.
-
Substituent Effects: The electronegativity and magnetic anisotropy of the chlorine and iodine atoms deshield the adjacent protons, shifting their resonance signals downfield.[2][3][4] The aromatic ring current itself causes a significant downfield shift for all protons attached to it.[4][5]
-
Spin-Spin Coupling: The three aromatic protons are coupled to each other, resulting in characteristic splitting patterns (multiplicities) that provide definitive information about their relative positions on the ring.[6][7]
This guide will systematically deconstruct these factors to provide a clear and predictive model for the ¹H NMR spectrum of this molecule.
Theoretical Prediction and Analysis
Before acquiring a spectrum, a robust prediction can be formulated based on established principles of NMR spectroscopy.[8]
Molecular Structure and Proton Environments
The structure of this compound contains three distinct proton environments, labeled H-4, H-5, and H-6 for clarity. Due to the substitution pattern, the molecule lacks a plane of symmetry that would make H-4 and H-6 equivalent. Therefore, we expect to see three distinct signals in the aromatic region of the spectrum.
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts (δ)
The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. The dominant effect is inductive withdrawal, which deshields the protons and moves their signals downfield from the standard benzene value of ~7.3 ppm.[4][8]
-
H-5: This proton is situated meta to both chlorine atoms and para to the iodine atom. It is expected to be the most shielded of the three protons, appearing furthest upfield in the aromatic region.
-
H-4 and H-6: These protons are ortho to one chlorine atom and meta to the other chlorine and the iodine atom. The strong deshielding effect of the ortho chlorine atom will shift these signals significantly downfield. Due to the different neighboring substituents, H-4 (adjacent to iodine) and H-6 (adjacent to chlorine) will have slightly different chemical shifts.
Based on empirical additivity rules and data from similar halogenated benzenes, the expected chemical shift region for these protons is between 7.0 and 7.5 ppm .[9][10]
Predicted Spin-Spin Splitting
The splitting pattern is governed by the number of adjacent, non-equivalent protons (n), following the n+1 rule.
Caption: J-coupling (spin-spin) relationships in this compound.
-
Signal for H-5: This proton is coupled to both H-4 and H-6, which are ortho to it. This will split the H-5 signal into a triplet (t) . The ortho coupling constant (³J) in benzene rings is typically in the range of 7-9 Hz.[7]
-
Signals for H-4 and H-6: Each of these protons is coupled to H-5 (ortho) and to each other (meta). The ortho coupling (³J) will cause a large splitting, while the meta coupling (⁴J) will cause a smaller splitting (typically 1-3 Hz).[7] This will result in each signal appearing as a doublet of doublets (dd) .
Summary of Predictions
The following table summarizes the anticipated ¹H NMR spectral data.
| Proton | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Predicted Chemical Shift (δ, ppm) |
| H-5 | Triplet (t) | ³J(H5-H4) ≈ 8, ³J(H5-H6) ≈ 8 | Most Upfield (~7.1-7.3) |
| H-4 / H-6 | Doublet of Doublets (dd) | ³J(ortho) ≈ 8, ⁴J(meta) ≈ 2 | Most Downfield (~7.3-7.5) |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and instrument setup. This protocol is designed to ensure data integrity.
Materials and Equipment
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes (high precision)
-
Volumetric flasks and pipettes
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. The use of CDCl₃ is standard as it is a relatively non-polar solvent that dissolves many organic compounds and has a well-defined residual peak.[13]
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically ~4-5 cm).
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is critical for stabilizing the magnetic field.
-
Validation Point 1: Shimming. Optimize the magnetic field homogeneity (shimming) by observing the shape of the lock signal or a strong singlet like TMS. A well-shimmed sample will produce sharp, symmetrical peaks, which is essential for resolving the fine splitting of the doublet of doublets.
-
Set the reference chemical shift. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[14]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass the entire expected range of proton signals (e.g., 0 to 10 ppm).
-
Validation Point 2: Phasing and Baseline Correction. After acquisition, carefully phase the spectrum to ensure all peaks have a pure absorption shape. Apply a baseline correction algorithm to ensure the baseline is flat. This is crucial for accurate integration.
-
-
Data Processing:
-
Integrate the signals. The relative integrals of the aromatic peaks should correspond to a 1:1:1 ratio.
-
Measure the chemical shifts (δ) and coupling constants (J) for each multiplet.
-
Spectral Interpretation and Discussion
While an actual experimental spectrum is not available, based on data for the closely related 1,3-dichlorobenzene, we can refine our analysis. In 1,3-dichlorobenzene, the proton between the two chlorines (analogous to our H-5, but at position 2) is a triplet at ~7.33 ppm, while the other protons form complex multiplets around 7.20 ppm.[15]
For this compound, the large iodine atom introduces significant steric and electronic perturbations.[2][3] The iodine's anisotropic effect can further influence the chemical shifts of nearby protons.
Analysis of an Exemplary Spectrum:
-
Triplet (t): A signal appearing as a clean triplet with a J-value of ~8.0 Hz would be definitively assigned to H-5 . Its integration should correspond to one proton.
-
Doublet of Doublets (dd): Two distinct signals, each integrating to one proton and appearing as a doublet of doublets, would be assigned to H-4 and H-6 .
-
Both signals should exhibit the same large ortho coupling constant (~8.0 Hz) matching the splitting of the H-5 triplet.
-
Both signals will also show a smaller meta coupling constant (~2.0 Hz) from their interaction with each other.
-
The specific assignment of the two downfield signals to either H-4 or H-6 would require advanced techniques like 2D NOESY or detailed computational modeling, as the subtle differences in their electronic environments are difficult to predict with certainty from first principles alone.[2]
-
Advanced Considerations
-
Solvent Effects: While CDCl₃ is a common choice, running the spectrum in an aromatic solvent like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS).[16] This can alter the chemical shifts and sometimes improve the resolution between overlapping signals, providing an additional layer of confirmation for assignments.[16][17][18][19]
-
2D NMR Spectroscopy: A ¹H-¹H COSY (Correlation Spectroscopy) experiment would be the definitive method to confirm the coupling relationships. Cross-peaks would be observed between H-4/H-5 and H-5/H-6, visually confirming the ortho couplings. A weaker cross-peak might also be visible between H-4 and H-6, confirming the meta coupling.
Conclusion
The ¹H NMR spectrum of this compound is a classic example of a complex aromatic spin system. A thorough understanding of substituent effects and coupling rules allows for a confident prediction of the spectrum, which should feature a triplet and two doublets of doublets in the aromatic region. The provided experimental workflow ensures the acquisition of high-fidelity data, which is paramount for accurate structural elucidation in research and development settings.
References
- AIP Publishing. Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. [Link]
- Defense Technical Information Center. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- PubMed. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P.
- Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.
- University of Puget Sound.
- PubMed. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation.
- Canadian Science Publishing. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]
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- ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- Slideshare. Aromatic allylic-nmr-spin-spin-coupling. Slideshare. [Link]
- Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.
- PubChem. 2,6-Dichloroiodobenzene.
- Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]
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- Reddit. How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
- OrganicChemGuide. 1H NMR Chemical Shifts. organic-chemistry-tutor.com. [Link]
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- Royal Society of Chemistry. Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Royal Society of Chemistry. [Link]
- YouTube.
- YouTube.
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Solubility of 1,3-dichloro-2-iodobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1,3-Dichloro-2-iodobenzene in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 19230-28-5), a key halogenated aromatic intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data is not extensively published, this document synthesizes foundational physicochemical principles to establish a robust predictive solubility profile across various classes of organic solvents. As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding the molecular interactions that govern solubility. This guide details the theoretical underpinnings, presents a qualitative and estimated quantitative solubility profile, and provides a rigorous, field-proven experimental protocol for precise solubility determination. This self-validating methodology empowers researchers to generate reliable, in-house data critical for process development, reaction optimization, and formulation.
Physicochemical Profile of this compound
This compound is a polyhalogenated aromatic hydrocarbon with the molecular formula C₆H₃Cl₂I.[2][3] At standard conditions, it exists as a solid, typically a white to off-white powder or lump, with a melting point in the range of 62-66 °C.[2][4] Its molecular structure is the primary determinant of its physical properties and solubility behavior.
Key Structural Features:
-
Aromatic Core: The benzene ring provides a non-polar, hydrophobic foundation.
-
Halogen Substituents: The presence of two chlorine atoms and one iodine atom introduces significant electronic effects. Halogens are electronegative, creating polar C-X bonds and contributing to the molecule's overall dipole moment.[5]
-
Polarizability: The large iodine atom has a diffuse electron cloud, making it highly polarizable. This enhances its capacity for London dispersion forces, which are critical for interactions with non-polar and moderately polar solvents.[6]
The compound is characterized by low solubility in water and significantly higher solubility in organic solvents, a typical trait of halogenated benzenes.[1][7]
| Property | Value | Source |
| CAS Number | 19230-28-5 | [1][8] |
| Molecular Formula | C₆H₃Cl₂I | [1][2] |
| Molecular Weight | 272.89 g/mol | [2][8] |
| Physical State | Solid | [1][3] |
| Melting Point | 62-66 °C | [4] |
| Calculated logP | 3.598 | [8][9] |
Core Principles of Solubility for Halogenated Aromatics
The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" serves as a foundational principle, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[10]
For halogenated benzenes, the key intermolecular forces at play are:
-
Van der Waals Forces: These are the dominant interactions, particularly London dispersion forces. The large, polarizable electron clouds of the benzene ring and the iodine atom allow for strong transient dipole-induced dipole interactions, which are best matched by non-polar or moderately polar aprotic solvents.[10]
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and the halogen atoms (Cl, I) creates permanent dipoles in the C-X bonds, resulting in a net molecular dipole moment. Solvents with their own dipole moments can align to favorably interact with the solute, contributing to solvation.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must be sufficient to overcome the energy holding the molecules together in the crystal lattice.[10] The arrangement and packing of this compound molecules in their solid state will influence the energy barrier to dissolution.
The interplay of these factors dictates the compound's solubility profile across different solvent classes.
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile in Common Organic Solvents
Based on the principles outlined above and the known behavior of similar halogenated aromatic compounds, the following qualitative solubility profile for this compound can be predicted.[7][11] It is crucial to note that these are expert estimations; for mission-critical applications, the experimental protocol in Section 5.0 should be employed for precise quantification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Benzene | High | The non-polar nature of these solvents strongly aligns with the hydrophobic benzene ring of the solute. Solvation is driven by favorable London dispersion forces.[11] |
| Polar Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | High | These solvents effectively solvate both the non-polar aromatic ring and the polar carbon-halogen bonds through a combination of dispersion and dipole-dipole forces. |
| Polar Aprotic (Ethers/Ketones) | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | The moderate polarity and lack of hydrogen-bond donating capability allow these solvents to effectively solvate the entire molecule without unfavorable energetic penalties.[11] THF has been noted as a suitable solvent for highly iodinated benzenes.[6][12] |
| Polar Protic | Methanol, Ethanol | Moderate | While soluble, the high polarity and hydrogen-bonding network of protic solvents are not perfectly matched to the solute. The energy required to disrupt the solvent's hydrogen bonds is not fully compensated by the formation of new solute-solvent interactions. One supplier does note solubility in methanol.[4][11] |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents are effective at dissolving a wide range of organic compounds, including those with significant dipole moments.[11] |
Experimental Protocol for Accurate Solubility Determination (Shake-Flask Method)
To obtain definitive, quantitative solubility data, the OECD Guideline 105 "Water Solubility," adapted for organic solvents, is the gold-standard methodology.[7] This "shake-flask" method is a self-validating system that ensures a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath (e.g., 25.0 ± 0.5 °C)
-
Centrifuge capable of achieving >2000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes (Class A)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a suitable detector.
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or dichloromethane) to create a high-concentration stock solution.
-
Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected concentration range.
-
-
Sample Preparation (in Triplicate):
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the test solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
Seal the vials tightly to prevent any solvent evaporation, which would artificially inflate the measured concentration.
-
-
Equilibration:
-
Place the vials in the constant temperature shaker, set to the desired experimental temperature (e.g., 25.0 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A preliminary kinetic study is advised, but a 48-hour period is typically sufficient, with a check at 72 hours to confirm no further change in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow larger particles to settle.
-
To remove finely dispersed solids, centrifuge the vials at a high speed (e.g., 30 minutes at 2000 x g). This step is crucial for preventing artificially high results.[7]
-
-
Sample Analysis:
-
Carefully draw an aliquot from the clear supernatant of each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. The first few drops should be discarded to saturate the filter membrane.
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the prepared samples using a validated HPLC or GC method. A C18 column with a UV detector set to an appropriate wavelength (e.g., 220-254 nm) is a common choice for this type of analyte.
-
-
Quantification:
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. Report the final solubility in units such as g/L or mol/L at the specified temperature.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Safety and Handling Considerations
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15] The compound may be light-sensitive, so storage in an opaque or amber container is recommended.[4][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Semantic Scholar.
- Ribeiro da Silva, M., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PMC.
- Cheméo. (n.d.). Chemical Properties of 1,4-Dichloro-2-iodobenzene (CAS 29682-41-5).
- Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). DOI:10.1039/C9SC04906A.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
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An In-depth Technical Guide to the Electronic Properties of Halogenated Benzenes
This guide provides a comprehensive exploration of the electronic properties of halogenated benzenes, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental principles governing their behavior, the experimental and computational methodologies for their characterization, and their applications in various scientific fields.
The Dual Nature of Halogen Substituents: A Tale of Two Effects
The introduction of a halogen atom onto a benzene ring fundamentally alters its electronic landscape. This is not a simple matter of electron withdrawal; instead, it is a nuanced interplay of two opposing electronic influences: the inductive effect (-I) and the resonance effect (+R)[1][2][3]. Understanding this duality is paramount to predicting the reactivity and properties of halogenated benzenes.
-
Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This high electronegativity leads to the polarization of the carbon-halogen (C-X) sigma bond, with the halogen atom drawing electron density away from the benzene ring[1][3][4]. This electron-withdrawing inductive effect is a through-bond phenomenon and generally deactivates the ring towards electrophilic attack by reducing its electron density[1][4].
-
Resonance Effect (+R): The halogens (F, Cl, Br, I) possess lone pairs of electrons in their valence p-orbitals. These lone pairs can be delocalized into the π-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect[2][5]. This donation of electron density increases the electron density at the ortho and para positions of the ring[2].
The overall electronic influence of a halogen substituent is a delicate balance between these two competing effects. For all halogens, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene[2][4][6]. However, the resonance effect, by enriching the ortho and para positions with electron density, directs incoming electrophiles to these positions[2][4][6]. This makes halogens a unique class of substituents: ortho, para-directing deactivators [4][6][7].
Caption: Simplified workflow of the SNAr addition-elimination mechanism.
Halogen Bonding: A Non-Covalent Interaction of Growing Importance
Beyond covalent interactions, the halogen atom in a halogenated benzene can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). This occurs between the electropositive region on the halogen atom (the σ-hole) and a nucleophilic species.[8] The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[8][9]
Electron-withdrawing substituents on the benzene ring strengthen the halogen bond, while electron-donating groups weaken it.[8] Halogen bonding is increasingly recognized for its crucial role in crystal engineering, materials science, and drug design, where it can contribute to the binding affinity of a ligand to its protein target.[10][11][12][13]
Physical and Spectroscopic Properties
The introduction of a halogen atom significantly influences the physical properties of the benzene ring.
| Property | Trend and Explanation |
| Boiling Point | Increases with the size and mass of the halogen (I > Br > Cl > F) due to stronger van der Waals forces. [14][15][16] |
| Melting Point | For di-substituted benzenes, the para-isomer generally has a much higher melting point than the ortho or meta isomers due to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice. [14][15][17] |
| Dipole Moment | The dipole moments of halobenzenes are a result of the electronegativity of the halogen. The trend is not linear, with chlorobenzene often having a slightly higher dipole moment than fluorobenzene due to the C-F bond length being shorter. [18] |
| Density | The density of halobenzenes increases with the atomic mass of the halogen. [16] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of halogenated benzenes.
-
¹H NMR Spectroscopy: The protons on the aromatic ring of halobenzenes typically resonate in the range of 6.5-8.0 ppm.[19] The electron-withdrawing nature of the halogens causes a downfield shift of the aromatic protons relative to benzene. The chemical shifts and coupling patterns can provide valuable information about the substitution pattern on the ring.[20][21]
-
UV-Vis Spectroscopy: Halogen substitution can cause a bathochromic (red) shift in the UV-Vis absorption bands of benzene. These shifts can be correlated with the electronic effects of the halogens.[9][22]
Methodologies for Characterization
A combination of computational and experimental techniques is typically employed to gain a comprehensive understanding of the electronic properties of halogenated benzenes.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, spectroscopic properties, and reactivity of halogenated benzenes.[23][24][25][26]
Protocol for DFT Calculation of a Halogenated Benzene:
-
Structure Optimization:
-
Build the initial structure of the halogenated benzene molecule in a molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[23]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
-
Electronic Property Analysis:
-
Calculate molecular orbitals (e.g., HOMO, LUMO) to understand the electronic distribution and predict reactivity.
-
Generate an electrostatic potential map to visualize electron-rich and electron-poor regions of the molecule.
-
Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution and study hyperconjugative interactions.
-
-
Spectroscopic Prediction:
Caption: A typical workflow for DFT calculations on halogenated benzenes.
Experimental Characterization: Empirical Validation
Protocol for ¹H NMR Analysis of a Halogenated Benzene:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified halogenated benzene in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
-
Data Processing:
-
Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
-
Spectral Interpretation:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts to identify protons in different electronic environments.
-
Analyze the splitting patterns (singlets, doublets, etc.) to determine the number of neighboring protons.
-
Applications in Research and Development
The unique electronic properties of halogenated benzenes make them invaluable in several fields:
-
Drug Development: Halogen atoms are frequently incorporated into drug candidates to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[10][11][27] The ability of halogens to form halogen bonds is a key strategy in rational drug design for enhancing ligand-protein interactions.[12][13]
-
Organic Electronics: Halogenation is used to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[28][29]
-
Materials Science: The directionality of halogen bonding is exploited in the design of supramolecular assemblies and crystalline materials with desired properties.[8]
-
Synthetic Chemistry: Halogenated benzenes are versatile starting materials for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex organic molecules.[28]
References
- Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]
- Brainly. (2023). Explain the electronic influence of a halogen substituent on a benzene ring. [Link]
- Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
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- Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction? [Link]
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A Comprehensive Guide to the IUPAC Nomenclature of C6H3Cl2I Isomers
This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various isomers of dichloroidobenzene, with the molecular formula C6H3Cl2I. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of systematic chemical naming conventions.
Foundational Principles of IUPAC Nomenclature for Substituted Benzenes
The systematic naming of substituted benzene derivatives is a cornerstone of effective scientific communication, ensuring that a chemical name corresponds to a single, unambiguous molecular structure. For polysubstituted benzenes, such as the isomers of C6H3Cl2I, the IUPAC has established a clear set of rules to govern their nomenclature.
The primary parent hydride in this case is benzene. The substituents are two chlorine atoms ("chloro") and one iodine atom ("iodo"). The core principles for naming these compounds are as follows:
-
Lowest Locant Rule : The benzene ring is numbered from 1 to 6. The numbering should be assigned in a way that gives the substituents the lowest possible set of locants (numbers).[1]
-
Alphabetical Order : The substituents are listed in alphabetical order in the name, regardless of their locant number.[2] In this case, "chloro" precedes "iodo".
-
Parent Compound : If a substituent confers a special name to the benzene ring (e.g., toluene, phenol), that special name is used as the parent name, and the principal functional group is assigned locant 1.[3][4] However, for C6H3Cl2I, none of the substituents impart a common name, so "benzene" remains the parent name.
Systematic Identification and Nomenclature of C6H3Cl2I Isomers
Applying the principles of IUPAC nomenclature, we can systematically identify and name all possible constitutional isomers of dichloroidobenzene. There are a total of six unique isomers for a trisubstituted benzene with two identical substituents and one different substituent.
Isomer 1: 1,2-Dichloro-3-iodobenzene
-
Systematic Name: 1,2-Dichloro-3-iodobenzene
-
Rationale: To achieve the lowest locant set, we can number the ring to assign the substituents to positions 1, 2, and 3. Alphabetically, "chloro" comes before "iodo". Therefore, the two chlorine atoms are cited first.
Isomer 2: 1,2-Dichloro-4-iodobenzene
-
Systematic Name: 1,2-Dichloro-4-iodobenzene
-
Rationale: Here, the substituents are at positions 1, 2, and 4. This numbering provides the lowest possible locants. The alphabetical arrangement of substituents dictates the name.
Isomer 3: 1,3-Dichloro-2-iodobenzene
-
Systematic Name: this compound
-
Rationale: The locants 1, 2, and 3 are the lowest possible. To maintain alphabetical order in the name, the chlorine atoms are listed first.
Isomer 4: 1,3-Dichloro-5-iodobenzene
-
Systematic Name: 1,3-Dichloro-5-iodobenzene
-
Rationale: The numbering 1, 3, 5 gives the lowest locant set compared to other possible arrangements for this substitution pattern. The substituents are named alphabetically.
Isomer 5: 1,4-Dichloro-2-iodobenzene
-
Systematic Name: 1,4-Dichloro-2-iodobenzene
-
Rationale: The locant set 1, 2, 4 is the lowest possible for this arrangement. The alphabetical ordering of "chloro" and "iodo" is maintained in the name.
Isomer 6: 2,4-Dichloro-1-iodobenzene
-
Systematic Name: 1,2-Dichloro-4-iodobenzene
-
Rationale: To achieve the lowest locant set, we number the ring to give the substituents positions 1, 2, and 4. Alphabetical order places "chloro" before "iodo".
Experimental Workflow for Isomer Identification
In a laboratory setting, distinguishing between these isomers is crucial. A typical workflow for the identification and characterization of a specific C6H3Cl2I isomer would involve a combination of chromatographic and spectroscopic techniques.
Caption: Experimental workflow for the identification of C6H3Cl2I isomers.
Step-by-Step Methodology:
-
Sample Preparation: The unknown isomer is dissolved in a suitable volatile solvent, such as dichloromethane or diethyl ether, to prepare it for analysis.
-
Chromatographic Separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is employed to separate the isomer from any impurities. The retention time provides an initial characterization parameter.
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides the molecular weight of the compound, confirming the molecular formula C6H3Cl2I. Fragmentation patterns can offer clues about the substitution pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The number of signals, their splitting patterns (coupling), and their chemical shifts in the proton NMR spectrum are highly informative for determining the relative positions of the hydrogen atoms on the benzene ring, and thus the positions of the substituents.
-
¹³C NMR: The number of distinct signals in the carbon NMR spectrum indicates the symmetry of the molecule, which helps in differentiating between isomers.
-
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) of the IR spectrum can provide characteristic patterns for different substitution patterns on the benzene ring.[5]
-
Data Interpretation and Structure Elucidation: By integrating the data from all spectroscopic techniques, the precise substitution pattern of the isomer can be determined, leading to the unambiguous assignment of its IUPAC name.
Visualization of C6H3Cl2I Isomers
The following diagrams illustrate the structures of the six isomers of dichloroidobenzene, along with the IUPAC numbering of the benzene ring.
Caption: The six constitutional isomers of C6H3Cl2I.
Quantitative Data Summary
| Isomer Number | IUPAC Name | Substituent Positions |
| 1 | 1,2-Dichloro-3-iodobenzene | 1, 2, 3 |
| 2 | 1,2-Dichloro-4-iodobenzene | 1, 2, 4 |
| 3 | This compound | 1, 2, 3 |
| 4 | 1,3-Dichloro-5-iodobenzene | 1, 3, 5 |
| 5 | 1,4-Dichloro-2-iodobenzene | 1, 2, 4 |
| 6 | 2,4-Dichloro-1-iodobenzene | 1, 2, 4 |
References
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A Technical Guide to 2,6-Dichloroiodobenzene: Commercial Availability, Synthesis, and Applications for Advanced Research
This guide provides an in-depth analysis of 2,6-dichloroiodobenzene, a crucial building block for the synthesis of complex organic molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its commercial availability, provides a detailed synthesis protocol, outlines quality control measures, and explores its diverse applications. The content is structured to offer not just data, but actionable insights grounded in established scientific principles.
Introduction to 2,6-Dichloroiodobenzene
2,6-Dichloroiodobenzene (CAS No. 19230-28-5) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂I.[1][2] Its structure, featuring a sterically hindered iodine atom flanked by two chlorine atoms, imparts unique reactivity that is highly valued in synthetic organic chemistry. This substitution pattern makes it an excellent precursor for introducing the 2,6-dichlorophenyl moiety into larger molecules, a common structural motif in pharmaceuticals and advanced materials.
The primary utility of 2,6-dichloroiodobenzene lies in its role as a versatile reactant in cross-coupling reactions and other complex synthetic transformations. Its applications range from the synthesis of novel ligands and cyclophanes to the development of potent enzyme inhibitors.[3][4] This guide will provide a comprehensive overview of the practical aspects of sourcing, handling, and utilizing this important chemical intermediate.
Commercial Sourcing and Availability
2,6-Dichloroiodobenzene is readily available from a variety of chemical suppliers, primarily for research and development purposes.[1][5] It is typically sold as a white to light yellow crystalline powder or lump solid.[6] The purity of commercially available 2,6-dichloroiodobenzene is generally high, with most suppliers offering grades of 98% or greater.
Table 1: Commercial Supplier Overview for 2,6-Dichloroiodobenzene
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 19230-28-5 | 98% | Gram to Kilogram Scale |
| Santa Cruz Biotechnology | 19230-28-5 | 98% | Gram Scale |
| Oakwood Chemical | 19230-28-5 | 99% | Gram to Kilogram Scale |
| ChemicalBook | 19230-28-5 | ≥99% | Gram to Multi-Kilogram Scale |
| CP Lab Safety | 19230-28-5 | min 98% (GC) | 100 grams |
Note: Pricing and availability are subject to change. Researchers should consult the respective supplier websites for the most current information.
Synthesis of 2,6-Dichloroiodobenzene
While commercially available, an in-house synthesis of 2,6-dichloroiodobenzene may be desirable for specific research applications or cost-management in larger-scale projects. A reliable and common laboratory-scale synthesis proceeds from 2,6-dichloroaniline via a Sandmeyer-type reaction. This two-step process involves the diazotization of the aniline followed by the introduction of iodine.
Experimental Protocol: Synthesis from 2,6-Dichloroaniline
Step 1: Diazotization of 2,6-Dichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,6-dichloroaniline to a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The crude 2,6-dichloroiodobenzene will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 2,6-dichloroiodobenzene.
Quality Control and Specifications
Ensuring the purity and identity of 2,6-dichloroiodobenzene is critical for the reproducibility of synthetic procedures. A combination of analytical techniques is typically employed for quality assurance.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity by separating the main compound from any residual starting materials or by-products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) confirms the chemical structure by providing information about the electronic environment of the protons and carbons.
-
Mass Spectrometry (MS) verifies the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[2][8]
Table 2: Typical Product Specifications
| Property | Specification |
| CAS Number | 19230-28-5[1] |
| Molecular Formula | C₆H₃Cl₂I[1][2] |
| Molecular Weight | 272.90 g/mol [1] |
| Appearance | White to light yellow crystalline powder[6] |
| Melting Point | 64-67 °C (lit.)[3][6] |
| Purity (GC/HPLC) | ≥98%[9] |
| Solubility | Soluble in methanol[4][6] |
Applications in Research and Development
2,6-Dichloroiodobenzene is a key starting material in the synthesis of a wide range of complex organic molecules. Its unique structure allows for selective functionalization, making it an invaluable tool for medicinal chemists and materials scientists.
Key Applications Include:
-
Pharmaceutical Synthesis: It is a reactant in the synthesis of 3-(phenoxy-phenyl-methyl)-pyrrolidines, which are potent and balanced norepinephrine and serotonin reuptake inhibitors.[3][4][6]
-
Ligand Development: It is used in the preparation of 2,6-terphenyl carboxylic acid ligands and couples with 1,1′-diaminoferrocene to form substituted diamide ligands.
-
Supramolecular Chemistry: It serves as a starting material for the multi-step synthesis of complex host molecules such as cupped oxacyclophanes, cuppedophanes, and cappedophanes.
-
Cross-Coupling Reactions: As an aryl halide, it readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form C-C and C-heteroatom bonds.
Diagram 2: Representative Suzuki Coupling Reaction
Caption: Suzuki coupling of 2,6-dichloroiodobenzene.
Safety and Handling
2,6-Dichloroiodobenzene is classified as an irritant. Proper safety precautions must be observed during handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves is mandatory.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is noted to be light-sensitive.[6]
References
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- 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem.
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- 2, 6-Dichloroiodobenzene, min 98% (GC), 100 grams - CP Lab Safety. CP Lab Safety. [Link]
- 2,6-Dichloroiodobenzene - Oakwood Chemical. Oakwood Chemical. [Link]
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A Comprehensive Technical Guide to the Initial Synthesis of Dichlorinated Iodobenzenes
Foreword: The Strategic Importance of Dichlorinated Iodobenzenes in Modern Chemistry
Dichlorinated iodobenzenes are a pivotal class of halogenated aromatic compounds, serving as versatile building blocks in a multitude of synthetic applications. Their utility is most pronounced in the fields of pharmaceutical discovery and materials science, where the unique reactivity of the carbon-iodine bond facilitates the construction of complex molecular architectures through cross-coupling reactions. The chlorine substituents, in turn, modulate the electronic properties of the benzene ring and provide additional sites for functionalization. This guide provides an in-depth exploration of the primary synthetic routes to these valuable intermediates, offering both theoretical understanding and practical, field-proven protocols for their preparation.
I. Strategic Synthesis via the Sandmeyer Reaction of Dichloroanilines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a wide array of functional groups, including iodoarenes.[1][2] This two-step process involves the initial diazotization of a dichloroaniline to form a reactive diazonium salt, which is subsequently displaced by an iodide anion. A key advantage of this methodology is the regiochemical control it offers, as the position of the incoming iodine atom is predetermined by the substitution pattern of the starting dichloroaniline.
A. The Underlying Chemistry: Diazotization and Iodide Displacement
The first stage of the Sandmeyer sequence is the diazotization of the dichloroaniline. This is typically achieved by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric or sulfuric acid.[3] The reaction is highly exothermic and the resulting diazonium salt is often unstable at elevated temperatures. Therefore, strict temperature control, typically between 0 and 5°C, is paramount to prevent decomposition and the formation of unwanted phenolic byproducts.[4]
The second stage involves the introduction of the iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the displacement of the diazonium group with iodide is facile and generally proceeds without a catalyst.[3][4] The iodide ion is a sufficiently potent nucleophile to effect the transformation, leading to the formation of the desired dichloroiodobenzene and the evolution of nitrogen gas.
B. Generalized Experimental Protocol for the Sandmeyer Iodination of Dichloroanilines
The following protocol outlines a general procedure for the synthesis of dichlorinated iodobenzenes from their corresponding anilines. Specific quantities and reaction times may need to be optimized for each isomer.
Step 1: Diazotization of the Dichloroaniline
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a solution of the chosen dichloroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the resulting suspension to 0–5°C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[4]
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline suspension. The rate of addition should be controlled to prevent the temperature from exceeding 5°C and to manage the evolution of gas.
-
After the addition is complete, continue to stir the reaction mixture at 0–5°C for an additional 30–60 minutes to ensure complete formation of the diazonium salt. A positive test on starch-iodide paper can confirm the presence of excess nitrous acid.
Step 2: Iodide Displacement
-
In a separate vessel, prepare a solution of potassium iodide in water and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1–2 hours to ensure the reaction goes to completion.
-
The crude dichlorinated iodobenzene will typically precipitate out of the solution as a solid or an oil.
Step 3: Work-up and Purification
-
Collect the crude product by filtration. If the product is an oil, extract it with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the collected solid or organic extract with a dilute solution of sodium thiosulfate to remove any residual iodine.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexanes) or by column chromatography.
C. Isomer-Specific Considerations
The general protocol described above is applicable to various dichloroaniline isomers. However, minor adjustments to reaction conditions may be necessary to optimize yields and purity for each specific target molecule.
-
Synthesis of 2,3-Dichloroiodobenzene: Starting from 2,3-dichloroaniline.
-
Synthesis of 3,4-Dichloroiodobenzene: Starting from 3,4-dichloroaniline.[5]
-
Synthesis of 2,5-Dichloroiodobenzene: Starting from 2,5-dichloroaniline.
Figure 1: Generalized workflow for the Sandmeyer synthesis of dichlorinated iodobenzenes.
II. Direct Electrophilic Iodination of Dichlorobenzenes
An alternative and more atom-economical approach to dichlorinated iodobenzenes is the direct electrophilic iodination of a dichlorobenzene starting material. This method circumvents the need for the preparation and handling of diazonium salts. However, the success of this strategy is highly dependent on the reaction conditions and the regioselectivity can be a significant challenge.
A. The Chemical Principle: Activating Iodine for Electrophilic Attack
Molecular iodine (I₂) itself is a relatively weak electrophile and does not readily react with deactivated aromatic rings like dichlorobenzenes. Therefore, an oxidizing agent is required to generate a more potent iodinating species, often considered to be an iodine cation (I⁺) or a related polarized complex.[6] Common oxidizing agents employed for this purpose include nitric acid, sulfuric acid, and periodic acid.[1]
The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. The regiochemical outcome of the iodination is a result of the interplay between the directing effects of the two chlorine atoms and steric hindrance.
B. Key Iodinating Systems and Their Characteristics
1. Iodine and Nitric Acid:
This is a classical and effective system for the iodination of aromatic compounds. Nitric acid serves to oxidize iodine to the electrophilic species. The reaction is typically carried out by heating the dichlorobenzene with iodine in the presence of nitric acid.
2. Iodine and Sulfuric Acid/Iodic Acid:
A mixture of iodic acid and sulfuric acid provides a powerful iodinating medium.[7] The reaction proceeds by suspending iodic acid and the dichlorobenzene in a mixture of acetic acid and acetic anhydride, followed by the slow addition of concentrated sulfuric acid at low temperatures.
3. Iodine and Periodic Acid:
Periodic acid in the presence of a catalytic amount of sulfuric acid is another efficient system for the iodination of arenes.[1] This method is often favored for its high yields and cleaner reaction profiles.
C. Generalized Experimental Protocol for Direct Iodination
The following is a general procedure for the direct iodination of dichlorobenzenes. The choice of oxidizing agent and reaction conditions will influence the yield and isomer distribution.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dichlorobenzene, iodine, and a suitable solvent (e.g., acetic acid).
-
Carefully add the oxidizing agent (e.g., nitric acid, or a mixture of iodic acid and sulfuric acid) to the stirred mixture. The addition may need to be done portion-wise or dropwise, and cooling may be necessary to control the initial exotherm.
Step 2: Reaction Execution
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate and the iodinating system).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing ice water and a reducing agent such as sodium thiosulfate to quench any unreacted iodine.
-
If a precipitate forms, collect it by filtration. If the product is an oil, extract it with an appropriate organic solvent.
-
Wash the collected solid or organic extract with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers. Separation of the desired isomer can be achieved by fractional distillation, recrystallization, or column chromatography.
D. Regioselectivity in the Iodination of Dichlorobenzenes
The position of the incoming iodo group is directed by the two existing chlorine atoms.
-
1,2-Dichlorobenzene: Iodination is expected to occur primarily at the 4-position, with the 3-position being a minor product due to steric hindrance between the two chlorine atoms.
-
1,3-Dichlorobenzene: The most likely positions for iodination are the 4- and 6-positions (which are equivalent), and to a lesser extent, the 2-position.
-
1,4-Dichlorobenzene: All four available positions are equivalent, leading to a single possible mono-iodinated product, 1,4-dichloro-2-iodobenzene.
Figure 2: General scheme for the direct iodination of dichlorobenzenes.
III. Comparative Data of Dichlorinated Iodobenzene Isomers
The following table summarizes key physical data for several common dichlorinated iodobenzene isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 2,3-Dichloroiodobenzene | C₆H₃Cl₂I | 272.90 | 84-86[8] | 245-248[8] | 2401-21-0[9] |
| 2,4-Dichloroiodobenzene | C₆H₃Cl₂I | 272.89[10] | - | 262-263[11] | 29898-32-6[10] |
| 2,5-Dichloroiodobenzene | C₆H₃Cl₂I | 272.90 | - | - | 29682-41-5[12] |
| 3,4-Dichloroiodobenzene | C₆H₃Cl₂I | 272.90 | 27-29[13] | - | 20555-91-3[13] |
| 3,5-Dichloroiodobenzene | C₆H₃Cl₂I | 272.90 | 56-58[14] | - | 3032-81-3[14] |
IV. Conclusion and Future Perspectives
The synthesis of dichlorinated iodobenzenes can be effectively achieved through two primary routes: the Sandmeyer reaction of dichloroanilines and the direct electrophilic iodination of dichlorobenzenes. The Sandmeyer reaction offers excellent regiochemical control but involves the handling of potentially unstable diazonium intermediates. Direct iodination is more atom-economical but often leads to mixtures of isomers, necessitating careful purification.
The choice of synthetic route will ultimately depend on the desired isomer, the availability of starting materials, and the scale of the reaction. For the synthesis of a specific, pure isomer, the Sandmeyer reaction is often the preferred method. For larger-scale production where isomer separation is feasible, direct iodination may be a more cost-effective option.
Future research in this area will likely focus on the development of more selective and environmentally benign direct iodination methods, potentially utilizing novel catalytic systems to control regioselectivity and improve reaction efficiency under milder conditions.
V. References
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An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - NIH. (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
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Synthesis and Properties of 4- ( 3,4-Dichloroanilino) - ElectronicsAndBooks. (URL: [Link])
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Iodination of Organic Compounds Using the Reagent System I - De Gruyter. (URL: [Link])
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iodobenzene - Organic Syntheses Procedure. (URL: [Link])
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Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (URL: [Link])
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2,3-Dichloroiodobenzene - ChemBK. (URL: [Link])
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Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
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2,4-Dichloro-1-iodobenzene | C6H3Cl2I | CID 96864 - PubChem. (URL: [Link])
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CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google Patents. (URL: )
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1,4-Dichloro-2-iodobenzene - the NIST WebBook. (URL: [Link])
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15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide - MDPI. (URL: [Link])
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Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. (URL: [Link])
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The Crystal Engineering of Substituted Iodobenzenes: A Technical Guide for Advanced Drug Development
Abstract
Substituted iodobenzenes are pivotal building blocks in modern medicinal chemistry and materials science, largely due to the unique ability of the iodine atom to form strong, directional non-covalent interactions known as halogen bonds.[1][2] Understanding and controlling the crystal structure of these compounds is paramount, as the solid-state arrangement dictates critical pharmaceutical properties including solubility, stability, and bioavailability. This guide provides an in-depth exploration of the principles governing the crystal structure of substituted iodobenzenes. It delves into the causal relationships between molecular substitution, intermolecular forces, and crystal packing, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Beyond the Covalent Bond
In pharmaceutical development, the solid form of an active pharmaceutical ingredient (API) is as crucial as its molecular structure. Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to vastly different physical properties and therapeutic outcomes.[3][4] Substituted iodobenzenes offer a powerful tool for controlling this solid-state architecture through a practice known as crystal engineering.[5][6][7]
The utility of iodobenzene derivatives stems from the anisotropic distribution of electron density around the covalently bonded iodine atom. This creates an electropositive region, known as a σ-hole, opposite the C-I bond, which can act as a potent Lewis acid to interact with electron-rich atoms (Lewis bases) like oxygen, nitrogen, or even other halogens.[1][2][8] This directional, tunable interaction, termed halogen bonding (XB), provides a reliable and robust method for designing and constructing predictable supramolecular assemblies.[6] This guide will elucidate how the interplay of halogen bonds with other intermolecular forces, modulated by the nature and position of substituents on the benzene ring, dictates the final crystal lattice.
The Supramolecular Toolkit: Halogen Bonding and Other Key Interactions
The crystal packing of substituted iodobenzenes is a delicate balance of various non-covalent forces. While halogen bonding is often the primary structure-directing interaction, its influence is modulated by a suite of other forces.
The Halogen Bond (XB): The Primary Director
The strength and directionality of the C-I···X halogen bond are the cornerstones of crystal engineering with iodobenzenes. Iodine, being the largest and most polarizable stable halogen, forms the strongest halogen bonds.[1] The strength of this bond can be precisely tuned by the electronic properties of other substituents on the aromatic ring.[9][10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the benzene ring, making the σ-hole on the iodine atom more electropositive and thus a stronger halogen bond donor.[8][10] This enhancement is critical for creating robust and predictable structural motifs.
-
Electron-Donating Groups (EDGs): Conversely, groups like amino (-NH₂) or methoxy (-OCH₃) donate electron density, which can reduce the strength of the σ-hole.[9][10]
The position of the substituent also plays a crucial role. Studies have shown that EWGs in the ortho and para positions have a more pronounced effect on strengthening the XB donor ability of iodine compared to a meta position, due to the influence of mesomeric (resonance) effects.[9][10]
A Symphony of Forces: Hydrogen Bonds, π-π Stacking, and van der Waals Interactions
While powerful, halogen bonds do not act in isolation. The final crystal structure is the result of a cooperative or competitive interplay with other interactions:
-
Hydrogen Bonds: In molecules containing hydrogen bond donors (e.g., -OH, -NH₂) and acceptors, these interactions can either compete with or complement halogen bonds in defining the crystal packing.
-
π-π Stacking: The aromatic rings themselves can interact through parallel or slipped π-π stacking, contributing to the overall stability of the crystal lattice.[11][12]
-
van der Waals Forces: These weaker, non-directional forces provide a general cohesive energy that stabilizes the crystal structure.
The final architecture is determined by which combination of these interactions leads to the most thermodynamically stable arrangement.
Experimental Workflow: From Solution to Structure
Determining the crystal structure is a multi-step process that requires careful execution and analysis. The quality of the final structure is entirely dependent on the quality of the initial crystals.
Protocol: Growing High-Quality Single Crystals
Crystallization is often described as more of an art than a science, relying on careful control of solubility and saturation.[13][14] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.
Objective: To grow single crystals of a substituted iodobenzene suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces).[15]
Common Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to create a near-saturated solution.[16]
-
Filter the solution to remove any particulate impurities.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.[16]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[16]
-
Causality: This is the simplest method.[16] The gradual increase in concentration as the solvent evaporates allows molecules to slowly deposit onto growing crystal nuclei, promoting order over amorphous precipitation.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble.[16]
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent.[16]
-
Causality: This technique provides finer control. The slow diffusion of the anti-solvent gradually decreases the compound's solubility, inducing crystallization in a more controlled manner than rapid evaporation. This is particularly effective for compounds that tend to form oils.
-
-
Slow Cooling:
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[17][18] It works by analyzing the pattern of X-rays diffracted by the electron clouds of the atoms in the crystal lattice.[15][19]
Objective: To determine the precise atomic positions, bond lengths, bond angles, and unit cell parameters of the crystal.[17][18][20]
Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to ~100 K to reduce thermal vibration) and rotated in a beam of monochromatic X-rays.[15][17] A detector records the positions and intensities of the diffracted X-ray spots.[19]
-
Structure Solution: The diffraction pattern is mathematically processed (using a Fourier transform) to generate an initial electron density map of the unit cell. This step solves the "phase problem."[15]
-
Structure Refinement: An initial model of the molecular structure is fitted to the electron density map. The atomic positions and other parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and by checking for any unresolved electron density or structural anomalies.
Below is a diagram illustrating the comprehensive workflow from compound synthesis to final structural analysis.
Structure-Property Relationships: The Impact of Substitution
The precise arrangement of molecules in the crystal lattice, governed by the substitution pattern, has profound consequences for the macroscopic properties of the material. A comparative analysis of different isomers often reveals these relationships starkly.
For instance, a study on iodo-substituted benzonitriles and phenols demonstrated a clear link between the substituent position and the resulting crystal packing and physical properties like melting points.[5] The para-substituted isomers, in particular, often exhibit strong, linear C-I···N or C-I···O halogen bonding motifs that can lead to highly stable, densely packed structures with higher melting points compared to their ortho or meta counterparts.[5]
The diagram below illustrates the fundamental principle of halogen bonding, showing the electropositive σ-hole on iodine interacting with a generic Lewis base (acceptor).
Quantitative Data Summary
The table below summarizes crystallographic data for a selection of substituted iodobenzenes, illustrating the influence of substituents on intermolecular interactions and physical properties.
| Compound | Substituent(s) | Position(s) | Key Intermolecular Interaction(s) | Melting Point (°C) | Crystal System |
| Iodobenzene | -H | - | I···I zigzag chains | -29 | Orthorhombic |
| 4-Iodophenol | -OH | para | O-H···O Hydrogen Bonds, I···I contacts | 93-94 | Monoclinic |
| 3-Iodophenol | -OH | meta | O-H···O Hydrogen Bonds | 40 | Monoclinic |
| 4-Iodobenzonitrile | -CN | para | Linear C-I···N halogen bonds | 127 | Monoclinic |
| 3-Iodobenzonitrile | -CN | meta | I···I zigzag chains | 40 | Monoclinic |
| 1,3-Bis(iodomethyl)benzene | -CH₂I | meta | C-H···I, I···I halogen bonds | 63-65 | Monoclinic |
| 1,2-Bis(iodomethyl)benzene | -CH₂I | ortho | C-H···I, π-π stacking | 99-101 | Orthorhombic |
Data compiled from various sources, including[5][11][12][21].
This data clearly shows that para-substitution with a strong halogen bond acceptor like a nitrile group leads to a significantly higher melting point, indicative of a more stable crystal lattice driven by strong, linear halogen bonds.[5] In contrast, the meta isomers often rely on weaker I···I interactions, resulting in lower melting points.[5]
Conclusion and Future Outlook
The ability to predict and control the crystal structure of iodinated organic molecules is a frontier in pharmaceutical science. By understanding the nuanced interplay of halogen bonding, hydrogen bonding, and other non-covalent interactions—all tunable through rational substituent design—scientists can engineer solid forms with optimized properties. The methodologies outlined in this guide, from predictive principles to detailed experimental protocols, provide a robust framework for researchers aiming to harness the power of crystal engineering.
Future advancements will likely integrate computational crystal structure prediction (CSP) with experimental screening to accelerate the discovery of new polymorphic forms and cocrystals.[22][23] As our understanding of these fundamental principles deepens, the rational design of crystalline materials will become an increasingly indispensable tool in the development of next-generation therapeutics.
References
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- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
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- Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. PubMed Central (PMC).
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
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- Crystal structure predictions for disordered halobenzenes. Royal Society of Chemistry.
- Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. ACS Publications.
- Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. National Institutes of Health (NIH).
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- Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic.
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Thermochemical data of 1,3-dichloro-2-iodobenzene
An In-Depth Technical Guide to the Thermochemical Properties of 1,3-Dichloro-2-iodobenzene
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the core thermochemical data of this compound. Recognizing the current scarcity of published experimental values for this specific compound, this document outlines the authoritative experimental methodologies and high-level computational strategies essential for establishing its thermodynamic profile. We delve into the causality behind selecting techniques such as rotating-bomb combustion calorimetry and Knudsen effusion for determining enthalpy of formation and sublimation, respectively. Furthermore, we detail the application of high-accuracy computational methods, including Gaussian-4 (G4) theory and Density Functional Theory (DFT), as powerful predictive tools. This guide is intended for researchers, process chemists, and drug development professionals who require reliable thermochemical data for reaction modeling, safety assessments, and material characterization.
Introduction: The Significance of Thermochemical Data
In modern chemical and pharmaceutical development, a thorough understanding of a molecule's thermodynamic properties is not merely academic; it is a cornerstone of process safety, reaction optimization, and stability analysis. For halogenated aromatic compounds such as this compound, key thermochemical parameters—namely the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp)—are critical.
-
Enthalpy of Formation (ΔfH°) : This value quantifies the energy change upon forming one mole of the compound from its constituent elements in their standard states. It is fundamental for calculating the heat of reaction (ΔrH°) for any chemical transformation involving the molecule, which is paramount for thermal hazard evaluation and reactor design.
-
Entropy (S°) : A measure of molecular disorder, entropy is crucial for determining the Gibbs free energy of formation (ΔfG°) and, consequently, the spontaneity and equilibrium position of reactions.
-
Heat Capacity (Cp) : This parameter describes the amount of heat required to raise the temperature of the substance and is essential for modeling the thermal response of a system.
The C-I bond is the weakest of the carbon-halogen bonds, making organoiodine compounds potentially reactive and imparting unique chemical properties.[1] Their high molecular weight also influences physical properties like density.[1] Given the utility of complex halogenated benzenes as intermediates in agrochemicals and pharmaceuticals, a robust and validated set of thermochemical data for this compound is indispensable for its safe and efficient application.
Current State of Knowledge
Table 1: Known Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂I | [3][4] |
| Molecular Weight | 272.90 g/mol | [3][5][6] |
| Melting Point | 64-67 °C | [7] |
| Boiling Point | 268.3 °C at 760 mmHg | [7] |
| Appearance | White to light yellow crystalline powder | [4][7] |
The subsequent sections outline the gold-standard experimental and computational protocols that should be employed to generate the missing thermochemical data with high fidelity.
Experimental Determination of Thermochemical Properties
To ensure the highest degree of accuracy and trustworthiness, a multi-faceted experimental approach is required. The protocols described below represent a self-validating system, where each measurement provides a piece of the overall thermodynamic puzzle.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The most authoritative method for determining the enthalpy of formation of organohalogen compounds is rotating-bomb combustion calorimetry.[8][9][10]
Causality of Method Choice: A static bomb is insufficient for organoiodine compounds. During combustion in a high-pressure oxygen environment, the chlorine and iodine atoms are converted into a mixture of products, including elemental iodine (I₂) and acidic species (HCl). A rotating bomb contains an aqueous solution (often arsenious oxide or hydrazine dihydrochloride) that scrubs the gaseous products, ensuring all halogen species are converted into a uniform and analyzable final state (e.g., iodide and chloride ions in solution).[9] This controlled final state is critical for accurate energy corrections.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity (>99.5%) this compound of a known mass (typically ~1 g) is placed in a platinum crucible. A cotton fuse of known mass and combustion energy is attached.
-
Bomb Assembly: A precise volume of the reducing solution is added to the bomb. The crucible is placed inside, the bomb is sealed, and purged of air before being charged with high-purity oxygen to ~3 MPa.
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision (to 10⁻⁴ K) over time until thermal equilibrium is re-established.
-
System Calibration: The energy equivalent of the calorimeter system is determined by combusting a certified standard, typically benzoic acid, under identical conditions.
-
Product Analysis: Post-combustion, the bomb's gaseous contents are analyzed for CO₂ (and CO, if incomplete combustion is suspected). The liquid contents are carefully collected and analyzed via ion chromatography or titration to quantify the amounts of chloride and iodide ions, as well as any nitric acid formed from residual nitrogen.
-
Data Correction & Calculation: The raw temperature rise is corrected for heat exchange, fuse energy, and the energy of nitric acid formation. The standard energy of combustion (ΔcU°) is calculated. This value is then corrected to standard state conditions to yield the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived using Hess's Law and the known enthalpies of formation for CO₂(g), H₂O(l), HCl(aq), and HI(aq).
Computational Prediction of Thermochemical Properties
Computational quantum chemistry provides an indispensable, complementary approach for determining thermochemical data. [11][12]When benchmarked against reliable experimental values, these methods can predict data for molecules where experiments are difficult or have not yet been performed.
High-Accuracy Composite Methods: G4 Theory
For calculating gas-phase enthalpy of formation, Gaussian-n theories (specifically G4 theory) are considered the gold standard for molecules of this size. [13][14][15] Causality of Method Choice: G4 theory is not a single calculation but a composite recipe of several high-level calculations. [13]It systematically combines results from different levels of theory and basis sets to extrapolate to a near-exact energy solution. This procedure is designed to achieve "chemical accuracy" (typically ±1 kcal/mol or ~4 kJ/mol), effectively canceling out errors inherent in less rigorous methods.
Computational Protocol: G4 Atomization Scheme
-
Geometry Optimization: The molecular geometry is optimized using a robust DFT method (e.g., B3LYP/6-31G(2df,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
High-Level Single-Point Energies: A series of high-level single-point energy calculations (e.g., CCSD(T), MP4) are performed with progressively larger basis sets.
-
Energy Extrapolation: These energies are extrapolated to the complete basis set limit.
-
Final Energy Calculation: The final G4 energy is computed by combining the extrapolated energy with corrections for ZPVE, thermal effects, and higher-level electron correlation.
-
Atomization Enthalpy: The gas-phase enthalpy of formation at 298.15 K is calculated by subtracting the sum of the calculated G4 energies of the constituent atoms (C, H, Cl, I) from the G4 energy of the molecule, and then combining this with the well-known experimental enthalpies of formation of the gaseous atoms. [16]
Density Functional Theory (DFT)
DFT is a more computationally efficient method, making it highly useful for geometry optimization, frequency calculations, and providing initial estimates. [17][18] Role in the Workflow: While DFT alone may not reach the accuracy of G4 theory for formation enthalpies, it is a critical first step. [19][20]The optimized geometry and vibrational frequencies from DFT are essential inputs for the G4 protocol. DFT can also provide reliable estimates for entropy (S°) and heat capacity (Cp) based on the calculated vibrational modes, rotational constants, and translational motion from the optimized structure.
Consolidated Data and Validation
The ultimate goal is to produce an internally consistent and validated thermochemical dataset.
Table 2: Target Thermochemical Data for this compound
| Parameter | Symbol | Method of Determination | Phase |
| Standard Enthalpy of Formation | ΔfH° | Rotating-Bomb Calorimetry | Solid (298.15 K) |
| Standard Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion | Gas-Solid (298.15 K) |
| Standard Enthalpy of Formation | ΔfH° | G4 Theory / DFT | Gas (298.15 K) |
| Standard Molar Entropy | S° | DFT (Statistical Mechanics) | Gas (298.15 K) |
| Heat Capacity (Constant Pressure) | Cp | DFT (Statistical Mechanics) | Gas (298.15 K) |
Validation Logic: A key validation checkpoint is the comparison between the experimental and computational gas-phase enthalpy of formation. This is achieved by the following thermodynamic cycle:
ΔfH°(gas, experimental) = ΔfH°(solid, experimental) + ΔsubH°(experimental)
The value derived from this equation should agree with the value calculated directly from G4 theory within the combined uncertainty of the methods. Strong agreement provides high confidence in the entire dataset.
Conclusion
While direct experimental thermochemical data for this compound is currently sparse, this guide establishes a clear and authoritative pathway for its determination. By integrating precision experimental techniques—namely rotating-bomb calorimetry and Knudsen effusion—with high-accuracy computational methods like G4 theory, a complete and reliable thermodynamic profile can be established. This combined approach ensures the scientific integrity required by researchers and industry professionals for applications ranging from synthetic route development to comprehensive safety and risk assessment. The protocols and validation logic presented herein provide a robust framework for generating the foundational thermochemical data essential for the advanced application of this important chemical intermediate.
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Methodological & Application
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 1,3-Dichloro-2-iodobenzene
Introduction: Strategic Utilization of Polychalogenated Aromatics
In the landscape of modern synthetic chemistry, the quest for molecular complexity from simple, readily available building blocks is a paramount objective. Polychalogenated aromatic compounds serve as invaluable scaffolds in this endeavor, offering multiple reaction sites for sequential and site-selective functionalization. Among these, 1,3-dichloro-2-iodobenzene stands out as a particularly strategic starting material. The significant difference in the reactivity of its carbon-halogen bonds—with the carbon-iodine bond being substantially more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds—renders it an ideal substrate for chemoselective transformations.[1][2]
The Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile tool for the arylation of this compound.[1][3] This reaction's tolerance of a wide range of functional groups, coupled with the generally mild reaction conditions, makes it a favored method in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemoselective Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction's selectivity, present optimized protocols, and showcase the synthetic utility of the resulting 2,6-dichlorobiphenyl derivatives.
Mechanistic Insight: The Basis of Chemoselectivity
The remarkable chemoselectivity observed in the Suzuki-Miyaura coupling of this compound is rooted in the fundamental steps of the catalytic cycle, particularly the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
The relative reactivity of aryl halides in the oxidative addition step follows the order: Ar-I > Ar-Br > Ar-Cl.[6] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group. Consequently, the weaker C-I bond of this compound readily undergoes oxidative addition to the Pd(0) complex, while the stronger C-Cl bonds remain intact under appropriately controlled reaction conditions.
Figure 1: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling.
The catalytic cycle commences with the oxidative addition of this compound to a Pd(0) complex, selectively forming an arylpalladium(II) iodide intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the 2,6-dichlorobiphenyl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Optimized Reaction Conditions: A Guide to Success
The success of the chemoselective Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection: The choice of palladium catalyst and the associated ligand is critical for achieving high yields and selectivity. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst, other palladium sources such as palladium(II) acetate [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with phosphine ligands can also be employed. For sterically hindered or electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can significantly improve reaction efficiency by promoting both the oxidative addition and reductive elimination steps.
Base: A base is required to facilitate the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and empirical optimization is often necessary for a specific substrate combination. Cesium carbonate is often found to be particularly effective for challenging couplings.
Solvent System: The reaction is typically carried out in a variety of organic solvents, often in the presence of water to aid in the dissolution of the inorganic base. Common solvent systems include toluene/water, 1,4-dioxane/water, and tetrahydrofuran (THF)/water. The choice of solvent can impact the solubility of the reagents and the reaction temperature, thereby influencing the reaction kinetics.
Illustrative Data Presentation
To demonstrate the versatility of the chemoselective Suzuki-Miyaura coupling of this compound, the following table presents representative, illustrative data for the coupling with a range of arylboronic acids. Please note that this data is hypothetical and intended for illustrative purposes to showcase expected trends and outcomes based on established principles of Suzuki-Miyaura couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF/H₂O (4:1) | 80 | 88 |
| 4 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 85 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 91 |
| 6 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 89 |
Experimental Protocols
General Procedure for the Chemoselective Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed deionized water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Protocol 1: Using Pd(PPh₃)₄
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
To the flask, add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.
-
The reaction mixture is stirred and heated to 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichlorobiphenyl derivative.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Using a Pd(OAc)₂/Buchwald Ligand System
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.
-
In a separate Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.
-
Add degassed deionized water (2 mL) to the reaction mixture.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification procedure outlined in Protocol 1.
Applications of 2,6-Dichlorobiphenyl Derivatives
The 2,6-dichlorobiphenyl scaffold synthesized through this chemoselective Suzuki-Miyaura coupling serves as a versatile intermediate in various fields:
-
Pharmaceuticals: The biphenyl moiety is a privileged structure in medicinal chemistry.[7] The presence of the two chlorine atoms provides steric bulk and can influence the conformation of the molecule, which is often crucial for binding to biological targets. These chlorine atoms can also serve as handles for further functionalization to fine-tune the pharmacological properties of drug candidates.
-
Agrochemicals: Many pesticides and herbicides contain biphenyl structures. The specific substitution pattern of 2,6-dichlorobiphenyls can be tailored to develop new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Polychlorinated biphenyls (PCBs) have been studied for their unique physical and chemical properties. While legacy PCBs are environmental pollutants, the controlled synthesis of specific congeners, such as 2,6-dichlorobiphenyl derivatives, is essential for creating analytical standards for environmental monitoring and for developing new materials with tailored electronic and photophysical properties.[2]
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a robust and highly efficient method for the synthesis of a wide array of 2,6-dichlorobiphenyl derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for precise, site-selective arylation under palladium catalysis. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired mono-coupled products, which are valuable intermediates in drug discovery, agrochemical development, and materials science. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table].
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with... [Diagram].
- Yang, D., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Boruah, P. R., et al. (2015).
- Mao, J., et al. (2009). Iodine-Catalyzed Suzuki−Miyaura Coupling Performed in Air.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Organic Reactions. (2020, July 11). Suzuki Coupling [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones.
- ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling [Request PDF].
- PubChem. (n.d.). 2,6-Dichlorobiphenyl.
- Steinmetzer, T., et al. (2015). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry, 58(24), 9634–9647.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.
- Snieckus, V., et al. (2005). Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 70(22), 8673–8685.
- PubChem. (n.d.). 2,2'-Dichlorobiphenyl.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Properties and Synthesis of 2,6-Dichlorofluorobenzene for Industrial Applications.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2,6-Dichloroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Functionalization of a Key Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Among a vast array of available building blocks, 2,6-dichloroiodobenzene stands out as a particularly valuable trifunctionalized scaffold. Its unique electronic and steric properties, stemming from the ortho-chloro substituents flanking the highly reactive carbon-iodine bond, present both a synthetic opportunity and a challenge.
The differential reactivity of the C-I versus C-Cl bonds allows for selective, sequential functionalization, opening pathways to intricate substitution patterns that would be otherwise difficult to access. The carbon-iodine bond is significantly more reactive in palladium-catalyzed oxidative addition, making it the primary site for initial coupling. This inherent selectivity is the cornerstone of its utility. However, the steric hindrance imposed by the two ortho-chloro groups can significantly impact reaction kinetics and requires careful optimization of catalyst systems, particularly the choice of ligand.
This comprehensive guide provides detailed application notes and robust protocols for the three major classes of palladium-catalyzed cross-coupling reactions with 2,6-dichloroiodobenzene: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies to successfully employ this versatile building block in their synthetic endeavors.
The General Catalytic Cycle: A Unifying Mechanism
At the heart of these powerful transformations lies a common catalytic cycle, elegantly orchestrated by a palladium catalyst. While specifics may vary, the fundamental steps remain consistent:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2,6-dichloroiodobenzene. This is typically the rate-determining step and results in a Pd(II) intermediate.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (for Sonogashira): In this step, the nucleophilic coupling partner is introduced to the palladium center. For Suzuki coupling, an organoboron species transfers its organic group to the palladium. For Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base. In Sonogashira coupling, a terminal alkyne coordinates, often with the assistance of a copper(I) co-catalyst, and is deprotonated.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Section 1: Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures. Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. When applied to 2,6-dichloroiodobenzene, it allows for the selective introduction of an aryl or vinyl substituent at the C1 position.
Causality in Experimental Design:
-
The Challenge of Steric Hindrance: The ortho-chloro groups on 2,6-dichloroiodobenzene create a sterically demanding environment around the reaction center. This can impede both the oxidative addition and the subsequent transmetalation steps.
-
Ligand Selection is Critical: To overcome this steric barrier, bulky and electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, or RuPhos are often employed. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more adept at accessing the sterically hindered C-I bond. They also facilitate the reductive elimination step.
-
Base and Solvent System: The choice of base is crucial for activating the boronic acid to facilitate transmetalation. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic substrates and the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Introduction: Strategic C-C Bond Formation via Selective Halogen Activation
An In-Depth Guide to the Heck-Mizoroki Reaction: Conditions and Protocols for 1,3-Dichloro-2-iodobenzene
The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offers a versatile and reliable method for carbon-carbon bond formation.[2] Its significance is underscored by its tolerance for a wide array of functional groups and its general stereoselectivity, typically favoring the trans product.[3][4]
This guide focuses on a particularly instructive substrate: this compound. This molecule presents a unique opportunity for chemoselective synthesis. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-OTf >> C-Cl. This hierarchy is primarily dictated by bond dissociation energies, where the C-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the much stronger C-Cl bonds. By carefully controlling reaction conditions, it is possible to selectively activate the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations. This makes this compound a valuable building block for the synthesis of complex, multi-functionalized molecules in pharmaceutical and materials science research.
Mechanistic Rationale: The "Why" Behind the Conditions
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[2][5] The choice of every reagent—catalyst, ligand, base, and solvent—is a deliberate decision aimed at facilitating the smooth progression of this cycle.
-
Catalyst Pre-activation & Oxidative Addition (A): The cycle typically begins with a Pd(0) species. While catalysts like tetrakis(triphenylphosphine)palladium(0) can be used directly, it is more common to generate the active Pd(0) catalyst in situ from a more stable and less expensive Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂).[2][6] The Pd(0) species then undergoes oxidative addition into the weakest carbon-halogen bond, which in the case of this compound, is the C-I bond. This irreversible step forms a square planar Aryl-Pd(II)-Halide complex.
-
Alkene Coordination & Migratory Insertion (B & C): The alkene then coordinates to the palladium center.[5] This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[6] This step forms a new carbon-carbon bond and is often the rate-determining and regioselectivity-determining step of the reaction. For terminal alkenes, the aryl group typically adds to the less substituted carbon to minimize steric hindrance.[7]
-
β-Hydride Elimination (D): For the reaction to proceed, the resulting alkyl-palladium intermediate must have a hydrogen atom on the adjacent carbon (β-position). A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydrido-palladium complex and releasing the substituted alkene product.[6] This step generally establishes the trans stereochemistry of the double bond.
-
Catalyst Regeneration (E): The final step is the reductive elimination of HX (in this case, HI) from the hydrido-palladium complex, which regenerates the active Pd(0) catalyst. A stoichiometric amount of base is crucial for this step; it neutralizes the generated acid (HI), driving the catalytic cycle forward.[8] Without a base, the catalyst would be protonated and deactivated.
Sources
Synthesis of substituted diamide ligands from 2,6-dichloroiodobenzene
Application Note & Protocol Guide
Topic: Strategic Synthesis of Sterically Hindered Diamide Ligands from 2,6-Dichloroiodobenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Importance of 2,6-Disubstituted Diamide Ligands
Substituted diamide ligands are a cornerstone in modern chemistry, with profound applications ranging from asymmetric catalysis to the development of novel therapeutics and advanced materials.[1][2][3] The rigid, pre-organized geometry of ligands derived from a 2,6-disubstituted benzene scaffold imparts unique steric and electronic properties to the metal centers they coordinate. This structural control is critical for influencing reaction selectivity, enhancing catalyst stability, and modulating biological activity.
2,6-Dichloroiodobenzene serves as an exceptional starting material for accessing this valuable ligand class. Its distinct reactivity profile, where the carbon-iodine bond is significantly more labile towards palladium-catalyzed cross-coupling than the robust carbon-chlorine bonds, allows for a highly controlled, sequential functionalization strategy. This guide provides a comprehensive overview and detailed protocols for the strategic synthesis of N,N'-disubstituted diamide ligands, leveraging the principles of modern palladium catalysis.
Overall Synthetic Strategy: A Stepwise Approach
The synthesis capitalizes on the differential reactivity of the aryl halides. The general workflow involves an initial functionalization at the highly reactive iodide position, followed by a more demanding double C-N bond formation at the less reactive chloride positions. This ensures a controlled and predictable assembly of the target ligand.
Caption: High-level workflow for the synthesis of diamide ligands.
Mechanistic Cornerstone: The Buchwald-Hartwig C-N Cross-Coupling
The key transformation in this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[4] Its development revolutionized the synthesis of arylamines, offering a milder and more general alternative to classical methods.[4] The efficiency of this reaction, particularly for less reactive aryl chlorides, is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[5][6]
The catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents are hazardous and should be handled with care.
Protocol 1: Synthesis of Methyl 2,6-Dichlorobenzoate (Intermediate)
This protocol details the palladium-catalyzed methoxycarbonylation of 2,6-dichloroiodobenzene. The C-I bond is selectively targeted under these conditions.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2,6-Dichloroiodobenzene | 272.90 | 5.46 g | 20.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 225 mg | 1.0 | 0.05 |
| Xantphos | 578.68 | 868 mg | 1.5 | 0.075 |
| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 | 1.5 |
| Methanol (MeOH) | 32.04 | 50 mL | - | - |
| Toluene | 92.14 | 50 mL | - | - |
| Carbon Monoxide (CO) | 28.01 | 1 atm (balloon) | - | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a gas inlet, add 2,6-dichloroiodobenzene (5.46 g, 20.0 mmol), palladium(II) acetate (225 mg, 1.0 mmol), and Xantphos (868 mg, 1.5 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous toluene (50 mL) and anhydrous methanol (50 mL) via syringe, followed by triethylamine (4.2 mL, 30.0 mmol).
-
Evacuate and backfill the flask with carbon monoxide gas from a balloon three times. Maintain a positive pressure of CO (1 atm) via the balloon for the duration of the reaction.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 95:5) to afford methyl 2,6-dichlorobenzoate as a white solid.
-
Expected Yield: 75-85%.
Protocol 2: Synthesis of N¹,N³-Dibutyl-2,6-diaminobenzamide (Target Diamide Ligand)
This protocol involves a one-pot, two-step process: first, the amidation of the methyl ester with ammonia, followed by a double Buchwald-Hartwig amination with butylamine at the C-Cl positions. The harsher conditions required for the C-Cl activation are a key consideration.[5]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Methyl 2,6-Dichlorobenzoate | 205.03 | 2.05 g | 10.0 | 1.0 |
| Ammonia (7 N solution in MeOH) | 17.03 | 15 mL | ~105 | 10.5 |
| Pd₂(dba)₃ | 915.72 | 183 mg | 0.2 | 0.02 |
| RuPhos | 467.62 | 281 mg | 0.6 | 0.06 |
| Butylamine | 73.14 | 2.5 mL | 24.0 | 2.4 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.31 g | 24.0 | 2.4 |
| Anhydrous Dioxane | 88.11 | 40 mL | - | - |
Procedure:
-
Step A (Amidation): In a sealed pressure vessel, dissolve methyl 2,6-dichlorobenzoate (2.05 g, 10.0 mmol) in a 7 N solution of ammonia in methanol (15 mL). Seal the vessel and heat to 90 °C for 24 hours. Cool the vessel to room temperature and vent carefully. Concentrate the mixture under reduced pressure to obtain crude 2,6-dichlorobenzamide. This intermediate is often used directly in the next step without further purification.
-
Step B (Double C-N Coupling): To the pressure vessel containing the crude 2,6-dichlorobenzamide, add Pd₂(dba)₃ (183 mg, 0.2 mmol) and RuPhos (281 mg, 0.6 mmol).
-
Evacuate and backfill the vessel with argon gas three times.
-
Add anhydrous dioxane (40 mL) and butylamine (2.5 mL, 24.0 mmol) via syringe.
-
Add sodium tert-butoxide (2.31 g, 24.0 mmol) to the mixture. Note: NaOtBu is highly reactive; add it carefully under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 24-36 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product often requires careful purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is the preferred method for amides.[8] If necessary, perform column chromatography on silica gel, noting that polar diamides can be challenging to purify this way. A short plug of silica may be used to remove baseline impurities.
-
Expected Yield: 55-70% over two steps.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
| Compound | Method | Key Data |
| Methyl 2,6-Dichlorobenzoate | ¹H NMR | δ ~7.3-7.4 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR | δ ~165 (C=O), 135 (C-Cl), 131 (Ar-CH), 128 (Ar-CH), 53 (OCH₃) | |
| MS (EI) | m/z 204/206/208 (M⁺, characteristic chlorine isotope pattern) | |
| N¹,N³-Dibutyl-2,6-diaminobenzamide | ¹H NMR | δ ~8.0 (br s, 1H, CONH), 7.2 (t, 1H, Ar-H), 6.5 (d, 2H, Ar-H), 5.0 (br s, 2H, Ar-NH), 3.1 (q, 4H, NCH₂), 1.6 (m, 4H, CH₂), 1.4 (m, 4H, CH₂), 0.9 (t, 6H, CH₃) |
| ¹³C NMR | δ ~170 (C=O), 150 (C-NH), 130 (Ar-CH), 110 (Ar-CH), 43 (NCH₂), 32 (CH₂), 20 (CH₂), 14 (CH₃) | |
| HRMS (ESI) | Calculated m/z for C₁₅H₂₆N₃O⁺ [M+H]⁺, found value should be within 5 ppm. |
References
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(3), 184–195. [Link]
- O'Leary, P., et al. (2008). New chiral diamide ligands: synthesis and application in allylic alkylation. Tetrahedron, 64(2), 391-396. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2023).
- Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?".
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Jin, K., et al. (2012). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry, 77(14), 6049–6056. [Link]
- Foley, D. A., & De-Shuang, H. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(3), 914-926. [Link]
- Ren, C., et al. (2011). Synthesis of amides via palladium-catalyzed amidation of aryl halides. Organic & Biomolecular Chemistry, 9(18), 6223-6225. [Link]
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- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 1,3-Dichloro-2-iodobenzene in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth technical overview of 1,3-dichloro-2-iodobenzene, a highly versatile and strategic building block for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). We explore its unique reactivity profile, focusing on the chemoselective functionalization of its carbon-iodine (C-I) bond in the presence of more robust carbon-chlorine (C-Cl) bonds. Detailed protocols for cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—are presented, alongside mechanistic insights and strategies for sequential functionalization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Introduction: The Strategic Advantage of Orthogonal Halogenation
In the landscape of pharmaceutical synthesis, building blocks that offer precise control over molecular assembly are invaluable. This compound (CAS: 19230-28-5) is an aromatic compound distinguished by a specific arrangement of three halogen substituents.[1] Its utility stems not just from the presence of these halogens, but from their differential reactivity in one of modern chemistry's most powerful toolsets: palladium-catalyzed cross-coupling reactions.[2][3]
The foundational principle behind its strategic application is the significant difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is considerably weaker and thus more susceptible to oxidative addition to a palladium(0) center than the C-Cl bond.[4][5][6] The established reactivity trend is I > Br > OTf >> Cl.[6][7] This reactivity gap allows for the highly selective functionalization of the iodine-bearing position under mild conditions, while leaving the two chlorine atoms untouched. These chlorines can then serve as latent reaction sites for subsequent, more forcing cross-coupling reactions or remain as permanent substituents to modulate the steric and electronic properties of the final API. This inherent orthogonality is the key to its power in building complex, multi-substituted aromatic scaffolds.
Figure 1: Conceptual workflow for sequential functionalization.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, enabling the synthesis of biaryl motifs prevalent in numerous blockbuster drugs.[7] When applied to this compound, it provides a direct and selective route to 2,6-dichloro-substituted biaryls.
Causality of Experimental Design: The choice of a palladium catalyst, ligand, base, and solvent system is critical. For a highly reactive C-I bond, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. However, sterically hindered coupling partners may benefit from bulky phosphine ligands which facilitate the reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species in the transmetalation step of the catalytic cycle. A two-phase solvent system like toluene/water ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can participate effectively.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2.1: Selective Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the toluene and water.
-
Begin vigorous stirring and bubble the inert gas through the mixture for 15 minutes to degas the solution.
-
Add Pd(PPh₃)₄ to the mixture under a positive flow of inert gas.
-
Equip the flask with a condenser and heat the reaction to 90 °C.
-
Maintain vigorous stirring under the inert atmosphere for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Separate the organic layer. Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,6-dichlorobiphenyl.
| Coupling Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 100 | 8 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 110 | 16 | 75-85 |
| (Note: Yields are illustrative and depend on specific reaction scale and optimization) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[8] This reaction is instrumental in synthesizing precursors for many APIs, including kinase inhibitors and antiviral agents, where the rigid alkynyl linker is a key structural element.[9][10]
Causality of Experimental Design: The Sonogashira coupling uniquely employs a dual-catalyst system. The palladium complex (e.g., Pd(PPh₃)₂Cl₂) drives the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[8] The copper facilitates the deprotonation of the terminal alkyne by the amine base (which often doubles as the solvent, e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium(II) center. The reaction is typically run under mild, anhydrous conditions to prevent side reactions like alkyne homocoupling (Glaser coupling).
Figure 3: Interlinked Palladium and Copper cycles in Sonogashira coupling.
Protocol 3.1: Selective Sonogashira Coupling
Objective: To couple this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask, magnetic stirrer, inert gas supply
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add phenylacetylene dropwise to the stirred mixture via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1,3-dichloro-2-(phenylethynyl)benzene.
| Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | 65 | 12 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | RT | 16 | 90-98 |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | 4 | 50 | 10 | 85-95 |
| (Note: Yields are illustrative and depend on specific reaction scale and optimization) |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are core structures in a vast number of pharmaceuticals.[11][12][13] The reaction enables the formation of C-N bonds under conditions that tolerate a wide array of functional groups, a critical feature for late-stage functionalization in drug synthesis.
Causality of Experimental Design: This reaction is highly dependent on the choice of ligand. The C-I bond of this compound is reactive enough for oxidative addition, but the subsequent steps require a carefully chosen ligand to be efficient. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary.[4] These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species that is believed to be the active catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as the catalysts and base are sensitive to moisture and oxygen.
Figure 4: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 4.1: Selective Buchwald-Hartwig Amination
Objective: To couple this compound with aniline.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)
-
XPhos (0.04 mmol, 19.1 mg, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried sealed tube with a stir bar, inert gas supply
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried sealed tube.
-
Add this compound to the tube.
-
Remove the tube from the glovebox, add anhydrous toluene and aniline via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 18 hours. Monitor by GC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and carefully quench with a small amount of water.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2,6-dichloro-N-phenylaniline.
| Amine Partner | Pd Precatalyst / Ligand (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (1) / XPhos (4) | NaOtBu | 100 | 18 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | 110 | 16 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1) / BrettPhos (2) | LiHMDS | 90 | 20 | 70-80 |
| (Note: Yields are illustrative and depend on specific reaction scale and optimization) |
References
- Feltes, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Organic Syntheses. Iodobenzene dichloride. [Link]
- Wikipedia.
- Chen, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
- InnoVare, et al. (2023). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Zhang, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]
- Chemistry LibreTexts.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed. [Link]
- RSC Publishing. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. [Link]
- ResearchGate.
- ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]
- ACS Omega.
- JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium.... [Link]
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Semantic Scholar.
- NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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- 13. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
Application Notes & Protocols: The Strategic Use of 1,3-Dichloro-2-iodobenzene in Modern Agrochemical Synthesis
<
Introduction: A Versatile Building Block for Crop Protection
In the competitive landscape of agrochemical development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is a primary objective. The molecular architecture of these compounds is often complex, requiring sophisticated synthetic strategies. A key element in these strategies is the use of versatile chemical building blocks that allow for the efficient and controlled introduction of various functionalities. 1,3-Dichloro-2-iodobenzene has emerged as a valuable such building block in the synthesis of new agrochemicals.[1]
This compound, a solid at room temperature with the chemical formula C₆H₃Cl₂I, possesses a unique arrangement of halogen substituents on a benzene ring.[1] This substitution pattern is the key to its utility, offering a platform for selective chemical modifications that are crucial in constructing the intricate structures of modern fungicides, herbicides, and insecticides.[2]
This guide is intended for researchers, scientists, and professionals in the field of agrochemical development. It provides an in-depth look at the applications of this compound, complete with detailed protocols for key synthetic transformations. The focus is on explaining the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Core Principles: Leveraging Differential Halogen Reactivity
The synthetic power of this compound lies in the differential reactivity of its halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in transition metal-catalyzed reactions compared to the more robust carbon-chlorine (C-Cl) bonds. This reactivity difference allows chemists to selectively functionalize the 2-position of the benzene ring while leaving the two chlorine atoms untouched.
This targeted reactivity is particularly advantageous for a range of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are instrumental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the assembly of complex agrochemical molecules.
Key Synthetic Transformations & Protocols
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are common motifs in agrochemicals.[3][4] When applied to this compound, this reaction enables the selective introduction of an aryl or vinyl group at the iodine-bearing position.[5]
Protocol 1: Synthesis of a 2-Aryl-1,3-dichlorobenzene Derivative
-
Objective: To perform a selective Suzuki-Miyaura coupling at the C-I bond of this compound.
-
Rationale: This protocol utilizes a palladium catalyst, which is central to the reaction's catalytic cycle. A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent and temperature is optimized to ensure high conversion and selectivity.
| Component | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting material. |
| Arylboronic Acid | 1.1 - 1.5 mmol | 1.1 - 1.5 | Coupling partner. |
| Pd(PPh₃)₄ | 0.02 - 0.05 mmol | 0.02 - 0.05 | Palladium(0) catalyst. |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 mmol | 2.0 - 3.0 | Base. |
| Toluene/H₂O (4:1) or Dioxane/H₂O | 10 mL | - | Solvent system. |
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Add the base and the solvent mixture.
-
Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1,3-dichlorobenzene.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-wise workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for forming C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[6][7][8] These structures can be valuable components of agrochemicals or serve as versatile intermediates for further chemical transformations.
Protocol 2: Synthesis of a 1,3-Dichloro-2-(alkynyl)benzene
-
Objective: To couple this compound with a terminal alkyne.
-
Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to neutralize the hydrogen iodide formed during the reaction.[8]
| Component | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting material. |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling partner. |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol | 0.03 | Palladium(II) catalyst. |
| CuI | 0.05 mmol | 0.05 | Copper(I) iodide co-catalyst. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 mmol | 2.0 - 3.0 | Base and solvent. |
| THF or DMF | 5 mL | - | Co-solvent. |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the co-solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic phase with water or a mild acid solution (e.g., dilute NH₄Cl) to remove the amine base.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: A simplified representation of the Sonogashira catalytic cycle.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines.[10][11][12] This reaction is of great importance in the synthesis of agrochemicals, as many active ingredients contain arylamine moieties.
Protocol 3: Synthesis of a N-Aryl-2,6-dichloroaniline Derivative
-
Objective: To couple this compound with a primary or secondary amine.
-
Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of compatible amines.[13][14]
| Component | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting material. |
| Amine | 1.2 mmol | 1.2 | Primary or secondary amine. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 mmol | 0.01 - 0.02 | Palladium source. |
| XPhos or RuPhos | 0.02 - 0.04 mmol | 0.02 - 0.04 | Phosphine ligand. |
| NaOtBu or K₃PO₄ | 1.4 mmol | 1.4 | Base. |
| Toluene or Dioxane | 5 mL | - | Anhydrous solvent. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium source and the phosphine ligand in the reaction solvent.
-
Add the base, this compound, and the amine.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique pattern of halogen substitution allows for selective and high-yielding cross-coupling reactions, providing efficient routes to complex molecular structures. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a practical starting point for researchers in the field. By leveraging the principles of differential reactivity, scientists can continue to innovate and develop the next generation of effective and sustainable crop protection solutions.
References
- Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.
- PMC - NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022-07-01).
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
- ResearchGate. Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Iodobenzene dichloride.
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- YouTube. Sonogashira Coupling Reaction. (2016-08-10).
- ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022-07-01).
Sources
- 1. CAS 19230-28-5: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Selective Negishi Coupling with Dihaloiodobenzenes
Abstract: This comprehensive guide provides detailed protocols and technical insights for performing selective Negishi cross-coupling reactions with dihaloiodobenzene substrates. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic principles, experimental design, and practical execution of this powerful carbon-carbon bond-forming reaction. Emphasis is placed on achieving high chemoselectivity for the carbon-iodine bond over other halogen substituents, a critical consideration in the synthesis of complex, functionalized aromatic compounds.
Introduction: The Strategic Advantage of Dihaloiodobenzenes in Negishi Coupling
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, stands as a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[1][2] Dihaloiodobenzenes represent a particularly valuable class of substrates in this context. Their utility lies in the differential reactivity of the halogen atoms, which allows for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent palladium or nickel center compared to carbon-bromine or carbon-chlorine bonds.[1] This inherent reactivity difference (I > OTf > Br >> Cl) enables the precise, stepwise introduction of substituents, making dihaloiodobenzenes versatile building blocks for the synthesis of polysubstituted aromatic compounds, a common motif in pharmaceuticals and functional materials.
This application note will provide a detailed protocol for the selective Negishi coupling at the iodine-bearing position of dihaloiodobenzenes, discuss the underlying mechanistic principles that govern this selectivity, and offer guidance on reaction optimization and troubleshooting.
Mechanistic Insights: The Key to Selectivity
The success of a selective Negishi coupling with a dihaloiodobenzene hinges on a thorough understanding of the catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]
Diagram of the Negishi Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: This is the rate-determining and selectivity-determining step. The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihaloiodobenzene.[4] Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, oxidative addition occurs preferentially at the iodo-substituted position.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide.[1] This step is generally fast and is not the primary determinant of selectivity in this context.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][6]
By carefully controlling the reaction conditions, particularly temperature, it is possible to exclusively favor oxidative addition at the C-I bond, leaving the other halogen untouched for subsequent transformations.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the organozinc reagent and the subsequent selective Negishi coupling with a dihaloiodobenzene.
Preparation of the Organozinc Reagent (In Situ)
The in situ generation of organozinc reagents is often preferred as it avoids the isolation of these moisture- and air-sensitive compounds.[1][4]
Materials:
-
Organic halide (R-X, e.g., aryl bromide, alkyl iodide) (1.0 equiv)
-
Activated Zinc dust (<10 micron, >99.9%) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (catalytic amount)
-
Chlorotrimethylsilane (catalytic amount)
Procedure:
-
Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the zinc dust. Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF to the flask, followed by catalytic amounts of 1,2-dibromoethane and chlorotrimethylsilane. The mixture should be stirred vigorously for 30 minutes at room temperature. Activation is indicated by the appearance of a gray, cloudy suspension.
-
Organozinc Formation: To the activated zinc suspension, add the organic halide (R-X) either neat or as a solution in anhydrous THF. The reaction may require gentle heating to initiate, but can be exothermic.
-
Monitor the reaction progress by quenching aliquots with a dilute acid and analyzing by GC-MS or TLC to observe the disappearance of the starting organic halide. The formation of the organozinc reagent is typically complete within 2-4 hours. The resulting solution of the organozinc reagent is used directly in the next step.
Selective Negishi Coupling Protocol
Materials:
-
Dihaloiodobenzene (e.g., 1-bromo-4-iodobenzene) (1.0 equiv)
-
Organozinc reagent solution (from step 3.1) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)
-
Anhydrous THF
Procedure:
-
Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve the dihaloiodobenzene in anhydrous THF.
-
Catalyst Addition: To this solution, add the palladium catalyst and, if necessary, the phosphine ligand. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Coupling Reaction: Slowly add the freshly prepared organozinc reagent solution to the reaction mixture via syringe or cannula.
-
Reaction Monitoring: Heat the reaction to a moderate temperature (typically 50-65 °C). The progress of the reaction should be monitored by TLC or GC/MS to observe the consumption of the dihaloiodobenzene and the formation of the mono-coupled product. It is crucial to avoid excessive heating, which could lead to a loss of selectivity and the formation of di-coupled byproducts.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure mono-coupled product.
Workflow Diagram for Selective Negishi Coupling:
Caption: General experimental workflow for selective Negishi coupling.
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of catalyst, ligand, and solvent can significantly impact the yield and selectivity of the Negishi coupling. The following table summarizes typical reaction conditions for the selective coupling of a dihaloiodobenzene.
| Entry | Dihaloiodobenzene | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ (2) | - | THF | 60 | 6 | >90 |
| 2 | 1-Chloro-4-iodobenzene | Ethylzinc bromide | Pd₂(dba)₃ (1) | SPhos (2.5) | Dioxane | 50 | 12 | 85-95 |
| 3 | 2,4-Diiodo-1-bromobenzene | Isopropylzinc iodide | PdCl₂(dppf) (3) | - | THF | 55 | 8 | >80 (mono-alkylation at C4-I) |
Note: Yields are representative and may vary depending on the specific substrates and reaction scale.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of a fresh, high-purity catalyst and ligand. All reactions should be conducted under strictly anhydrous and anaerobic conditions.[2][4]
-
Poor Quality Organozinc Reagent: Zinc activation is critical. Ensure all reagents and solvents are dry. It is highly recommended to prepare the organozinc reagent fresh before use.[3]
-
-
Formation of Side Products:
-
Homocoupling: The formation of R-R from the organozinc reagent can occur. This can be minimized by the slow addition of the organozinc reagent to the reaction mixture.
-
Loss of Selectivity (Di-coupling): If the reaction temperature is too high or the reaction time is excessively long, coupling at the less reactive halogen site can occur. Careful monitoring of the reaction is essential.
-
Conclusion
The Negishi coupling of dihaloiodobenzenes is a powerful and reliable method for the selective synthesis of functionalized aromatic compounds. By leveraging the inherent difference in reactivity between the carbon-iodine bond and other carbon-halogen bonds, and by carefully controlling the reaction conditions, researchers can achieve high yields and excellent chemoselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules for drug discovery and materials science.
References
- Wikipedia. Negishi coupling. [Link]
- Wipf Group. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
- Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7436–7440. [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
- Organic Chemistry Portal. Negishi Coupling. [Link]
- Thornbury, R. T., & Toste, F. D. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition, 57(48), 15823–15827. [Link]
- NROChemistry. Negishi Coupling. [Link]
- ResearchGate. Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram. [Link]
- Pearson. Negishi Coupling Reaction: Videos & Practice Problems. [Link]
- Name-Reaction.com. Negishi cross-coupling. [Link]
- Royal Society of Chemistry. Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
Sources
Application Note: A Robust Protocol for the Synthesis of Sterically Hindered m-Terphenyls via Suzuki-Miyaura Coupling of 2,6-Dichloroiodobenzene
Abstract
m-Terphenyls are a critical class of compounds with wide-ranging applications in materials science, biochemistry, and as bulky ligands in organometallic chemistry.[1][2] Their synthesis, particularly of sterically hindered derivatives, however, presents significant challenges. This application note provides a detailed, field-proven protocol for the synthesis of m-terphenyls through a double Suzuki-Miyaura cross-coupling reaction, utilizing 2,6-dichloroiodobenzene as a key starting material. We delve into the mechanistic rationale, catalyst selection for activating inert aryl chloride bonds, a step-by-step experimental procedure, and data interpretation to ensure reproducible, high-yield synthesis for researchers in organic synthesis and drug development.
Introduction & Scientific Background
m-Terphenyls consist of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions.[1] This scaffold provides a rigid, three-dimensional structure that is invaluable for creating molecular pockets and stabilizing reactive metallic centers.[3] Applications range from their use as electron transport materials and heat transfer fluids to their role as foundational structures for synthetic protein receptors.[1][4][5]
The primary challenge in synthesizing substituted m-terphenyls is overcoming the steric hindrance imposed by substituents, especially at the ortho positions of the flanking rings. Traditional cross-coupling methods often fail or provide low yields with such substrates. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for C-C bond formation due to its mild conditions and high functional group tolerance.[6][7]
This protocol leverages the differential reactivity of the C-I and C-Cl bonds on 2,6-dichloroiodobenzene. The initial Suzuki coupling occurs selectively at the more reactive C-I bond, followed by a second coupling at the two sterically hindered and less reactive C-Cl bonds. Activating these aryl chloride bonds requires specialized catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[8][9][10]
Reaction Principle & Mechanism
The synthesis proceeds via a sequential, one-pot, double Suzuki-Miyaura cross-coupling. The overall reaction is shown below:
Scheme 1: Double Suzuki-Miyaura Coupling of 2,6-Dichloroiodobenzene
The reaction mechanism follows the generally accepted catalytic cycle for Suzuki-Miyaura couplings, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is significantly faster for the C-I bond than for the C-Cl bonds.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., phenylboronic acid) transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[7][11]
After the first coupling at the C-I position, the reaction temperature is typically increased, and a more robust ligand/catalyst system is used to facilitate the slower oxidative addition into the two sterically hindered C-Cl bonds. The choice of a bulky, electron-rich ligand is critical to promote the formation of the active monoligated palladium complex and to facilitate both the oxidative addition and reductive elimination steps involving the hindered substrates.[12][13]
Detailed Experimental Protocol
This protocol describes the synthesis of 2',6'-dichloro-[1,1':3',1''-terphenyl] as an intermediate, followed by the synthesis of a fully substituted m-terphenyl.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,6-Dichloroiodobenzene | >98% | Sigma-Aldrich | Starting electrophile. |
| Phenylboronic acid | >97% | Combi-Blocks | Nucleophile for the first coupling. |
| 4-Methoxyphenylboronic acid | >98% | Oakwood Chemical | Nucleophile for the second coupling. |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals | Catalyst for the first coupling (C-I). |
| Pd(OAc)₂ (Palladium(II) Acetate) | 98% | Acros Organics | Pre-catalyst for the second coupling (C-Cl). |
| SPhos (Buchwald Ligand) | >98% | Sigma-Aldrich | Bulky phosphine ligand for C-Cl coupling. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Chemical | Base. Must be finely ground. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Solvent. Use from a solvent purification system or sealed bottle. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | N/A | In-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Alfa Aesar | Drying agent. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stir plates with heating capabilities.
-
Round-bottom flasks and reflux condensers.
-
NMR Spectrometer (e.g., 400 MHz) for structural characterization.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for reaction monitoring and purity assessment.
-
Flash Chromatography System for purification.
Step-by-Step Procedure
One-Pot Synthesis of 4',4''-dimethoxy-2',6'-diphenyl-1,1':3',1''-terphenyl (Example)
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloroiodobenzene (1.00 g, 3.66 mmol, 1.0 equiv.), phenylboronic acid (0.49 g, 4.03 mmol, 1.1 equiv.), and finely ground anhydrous K₂CO₃ (1.52 g, 11.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
First Coupling (C-I): Add Pd(PPh₃)₄ (0.21 g, 0.18 mmol, 5 mol%). Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction by GC-MS to confirm the consumption of the starting material and formation of 2',6'-dichloro-1,1'-biphenyl.
-
Reagents for Second Coupling: Cool the reaction to room temperature. To the same flask, add 4-methoxyphenylboronic acid (1.23 g, 8.06 mmol, 2.2 equiv.), additional K₂CO₃ (2.02 g, 14.6 mmol, 4.0 equiv.), Pd(OAc)₂ (0.041 g, 0.18 mmol, 5 mol%), and SPhos (0.15 g, 0.37 mmol, 10 mol%).
-
Second Coupling (C-Cl): Add anhydrous toluene (15 mL). Degas the mixture again with argon for 10 minutes. Heat the reaction to 105 °C and stir vigorously for 24-48 hours. Monitor by GC-MS for the disappearance of the monochlorinated intermediate. The coupling of aryl chlorides is notably slower.[14]
-
Workup: Cool the reaction to room temperature. Quench with deionized water (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., hexanes/EtOAc 98:2), is effective.[15]
-
Characterization: The pure product is obtained as a white solid. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Results & Troubleshooting
| Parameter | Condition / Expected Outcome |
| Catalyst (1st Coupling) | Pd(PPh₃)₄ (5 mol%) |
| Catalyst (2nd Coupling) | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) |
| Base | K₂CO₃ (anhydrous, finely ground) |
| Solvent System | Dioxane/H₂O (4:1) for C-I; Dioxane/Toluene for C-Cl |
| Temperature | 85 °C (C-I coupling), 105 °C (C-Cl coupling) |
| Typical Yield | 65-80% (isolated yield after chromatography) |
| Expected Appearance | White to off-white solid |
Troubleshooting Common Issues:
-
Low Yield / Stalled Reaction:
-
Cause: Inefficient C-Cl bond activation. This is the most common failure point.
-
Solution: Ensure the ligand (SPhos) and palladium source are of high purity. Confirm the base is anhydrous and finely powdered, as its surface area is critical. Increase reaction time or temperature slightly (e.g., to 110 °C). Consider alternative bulky phosphine ligands (e.g., XPhos) or NHC-based catalysts which are also effective for hindered aryl chlorides.[9]
-
-
Formation of Side Products (e.g., Protodehalogenation):
-
Cause: Presence of excess water or impurities in the boronic acid.
-
Solution: Use rigorously dried solvents and high-purity reagents. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this by improving stability.[16]
-
-
Incomplete Second Coupling (Mono-arylated product remains):
-
Cause: Insufficient catalyst activity or steric hindrance preventing the second coupling.
-
Solution: Increase the catalyst loading for the second step (e.g., to 7-8 mol% Pd). Ensure vigorous stirring to maintain a homogenous mixture, especially with the heterogeneous base. The balance between mono- and di-functionalization can be complex and is influenced by the interplay of halide, solvent, and ligand.[17]
-
Conclusion
The sequential Suzuki-Miyaura cross-coupling of 2,6-dichloroiodobenzene is a powerful and adaptable method for accessing sterically demanding m-terphenyl structures. The key to success lies in recognizing the differential reactivity of the C-I and C-Cl bonds and employing a highly active catalyst system, such as Pd(OAc)₂/SPhos, to activate the inert aryl chloride bonds for the second coupling. This protocol provides a reliable foundation for researchers to synthesize complex molecular architectures for a variety of advanced applications.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Schultz Canada Chemicals Ltd. (n.d.). M-Terphenyl.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.
- Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). M-Terphenyl, DYNOVA®.
- Wikipedia. (n.d.). m-Terphenyl.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- Wikiwand. (n.d.). M-Terphenyl.
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.
- ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6-dichloroquinoxaline.
- NIH. (n.d.). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. PMC.
- ResearchGate. (n.d.). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction.
- OUCI. (n.d.). Synthesis of Diiodinated Biphenyls and Iodinated meta‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling.
Sources
- 1. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 2. Meta-terphenyl - Wikiwand [wikiwand.com]
- 3. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [schultzchem.com]
- 5. M-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: High-Fidelity Synthesis of 2,6-Dichlorobenzo[¹⁴C]nitrile for Advanced Tracer Studies
Introduction: The Imperative for Isotopically Labeled Compounds in Research
In the landscape of pharmaceutical and agrochemical development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a candidate molecule is paramount. Carbon-14 (¹⁴C), with its long half-life and chemical identity to stable carbon, serves as the gold standard for isotopic labeling, enabling quantitative and qualitative tracking of a molecule and its metabolites.[1] The synthesis of radiolabeled compounds is a critical step that provides an indispensable tool for these mechanistic studies.[2]
2,6-Dichlorobenzonitrile is a key chemical intermediate and a widely used herbicide known as Dichlobenil.[3] Its radiolabeled form, 2,6-dichlorobenzo[¹⁴C]nitrile, is an essential tracer for environmental fate studies, metabolic pathway elucidation, and residue analysis. This document provides a detailed protocol for the synthesis, purification, and characterization of 2,6-dichlorobenzo[¹⁴C]nitrile, grounded in established chemical principles and rigorous safety standards for handling radionuclides.
Synthetic Strategy: The Sandmeyer Reaction for ¹⁴C-Label Incorporation
The chosen synthetic route leverages the classic Sandmeyer reaction, a reliable and well-documented method for converting a primary aryl amine into an aryl nitrile via a diazonium salt intermediate.[4][5][6] This strategy is particularly advantageous for radiolabeling as it allows for the introduction of the ¹⁴C isotope in the final synthetic step using a commercially available radiolabeled cyanide salt (e.g., K¹⁴CN or Cu¹⁴CN). This late-stage introduction of the radioisotope is efficient and minimizes the handling of radioactive materials throughout a multi-step synthesis.[7]
The process begins with the diazotization of non-labeled 2,6-dichloroaniline. This involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding 2,6-dichlorobenzenediazonium salt.[4][8] This intermediate is then immediately reacted with copper(I) [¹⁴C]cyanide. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which results in the formation of the desired 2,6-dichlorobenzo[¹⁴C]nitrile and the release of nitrogen gas.[6][9]
Logical Workflow for Synthesis and Purification
Caption: High-level workflow for the synthesis and purification of 2,6-dichlorobenzo[¹⁴C]nitrile.
Critical Safety Protocols for Handling Carbon-14
Carbon-14 is a low-energy beta emitter (0.156 MeV max) with a long half-life (5730 years).[10][11] The primary hazard associated with ¹⁴C is internal exposure through ingestion, inhalation, or skin absorption, as the beta particles do not penetrate the outer layer of skin.[12][13] Adherence to the following safety protocols is mandatory.
-
Designated Work Area: All work with ¹⁴C compounds must be conducted in a designated and clearly labeled area, preferably within a fume hood to handle any potentially volatile substances.[11][14]
-
Personal Protective Equipment (PPE): A full-length lab coat, safety glasses, and double gloves are required.[10] Many ¹⁴C compounds can penetrate standard gloves; therefore, it is crucial to change the outer pair frequently (e.g., every 20-30 minutes) to prevent skin contamination.[13]
-
Containment: Use spill trays lined with absorbent paper to contain any potential spills. All pipettes and equipment should be dedicated exclusively to ¹⁴C work.[10][14]
-
Monitoring: Due to the low energy of ¹⁴C beta emissions, standard Geiger counters are inefficient for detection.[10] The primary method for contamination monitoring is performing wipe tests of work surfaces, equipment, and gloves. These wipes are then analyzed using a Liquid Scintillation Counter (LSC) for high sensitivity.[10][12]
-
Waste Disposal: All solid and liquid radioactive waste must be segregated into designated, clearly labeled containers according to institutional radiation safety policies.
-
Bioassay: Depending on the scale of the reaction and institutional policy, a bioassay program (e.g., urine analysis) may be required to monitor for internal exposure.[14]
Experimental Protocols
This protocol outlines the synthesis of 2,6-dichlorobenzo[¹⁴C]nitrile from 2,6-dichloroaniline. All steps involving the radiolabeled cyanide must be performed in a certified fume hood within a designated radioactive materials area.
Part A: Preparation of 2,6-Dichlorobenzenediazonium Chloride Solution (Unlabeled)
-
Reagent Preparation: In a 50 mL jacketed flask maintained at 0-5 °C with a circulating chiller, add 2,6-dichloroaniline (1.0 eq).
-
Acidification: Add a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir the mixture until a fine slurry of the hydrochloride salt is formed.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the stirred aniline slurry over 30 minutes. Causality: This slow, cold addition is critical to control the exothermic reaction and prevent the unstable diazonium salt from decomposing prematurely. The temperature must be rigorously maintained below 5 °C.
-
Completion Check: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A faint positive test for excess nitrous acid using starch-iodide paper confirms the completion of the reaction. The resulting pale-yellow solution of 2,6-dichlorobenzenediazonium chloride is used immediately in the next step.
Part B: Sandmeyer Cyanation with Copper(I) [¹⁴C]Cyanide
-
Catalyst Preparation: In a separate 100 mL three-neck flask equipped with a stirrer, condenser, and nitrogen inlet, prepare a solution of copper(I) [¹⁴C]cyanide (Cu¹⁴CN) (1.2 eq) in a suitable solvent (e.g., aqueous solution or in a solvent like DMF, depending on the source of the Cu¹⁴CN).
-
Sandmeyer Reaction: Gently warm the Cu¹⁴CN solution to 60-70 °C. Add the cold diazonium salt solution prepared in Part A dropwise to the warm Cu¹⁴CN solution. Causality: Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a steady effervescence without excessive foaming. The copper(I) species catalyzes the decomposition of the diazonium salt and the transfer of the [¹⁴C]cyanide group to the aromatic ring.[6][9]
-
Reaction Completion: After the addition is complete, heat the reaction mixture at 70-80 °C for 1 hour to ensure the reaction goes to completion.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield the crude 2,6-dichlorobenzo[¹⁴C]nitrile as a solid.
Reaction Scheme: Sandmeyer Synthesis
Caption: Chemical transformation via the Sandmeyer reaction to incorporate the ¹⁴C label.
Part C: Purification and Quality Control
The purification of radiolabeled compounds is a critical step to ensure that the radioactivity measured in a study corresponds only to the compound of interest.[15]
-
Primary Purification: The crude product should be purified using preparative radio-High Performance Liquid Chromatography (radio-HPLC). A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Detection: The HPLC system must be equipped with both a UV detector and an in-line radioactivity detector.
-
Fraction Collection: Collect fractions corresponding to the product peak as identified by both detectors.
-
-
Purity Analysis: The radiochemical purity of the final product must be determined.
-
Analytical Radio-HPLC: Inject an aliquot of the purified product onto an analytical radio-HPLC system. Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak. A purity of ≥98% is typically required for regulatory studies.
-
Radio-TLC: Spot the compound on a TLC plate and develop with an appropriate solvent system. Analyze the plate using a radio-TLC scanner to confirm the absence of radioactive impurities.
-
-
Structural Confirmation: Confirm the identity of the product by co-elution with a non-labeled, authenticated reference standard of 2,6-dichlorobenzonitrile. Mass spectrometry (LC-MS) can also be used to confirm the molecular weight.
-
Final Product Formulation: After confirming purity, pool the pure fractions, remove the solvent under reduced pressure, and dissolve the final product in a suitable, high-purity solvent for storage. Determine the specific activity (e.g., in mCi/mmol or MBq/mmol) via LSC.
Summary of Quantitative Data
| Parameter | Value/Range | Notes |
| Starting Material | 2,6-Dichloroaniline | --- |
| Radiolabel Source | Copper(I) [¹⁴C]Cyanide (Cu¹⁴CN) | Specific activity as per supplier |
| Molar Equivalents | Aniline:NaNO₂:Cu¹⁴CN = 1:1.1:1.2 | Ensures complete diazotization and drives cyanation |
| Diazotization Temp. | 0 - 5 °C | Critical for diazonium salt stability |
| Sandmeyer Temp. | 60 - 80 °C | Promotes reaction without significant side products |
| Reaction Time | ~2-3 hours | Monitored by nitrogen evolution and TLC/HPLC |
| Expected Yield | 60 - 80% (Radiochemical) | Dependent on handling and purification efficiency |
| Final Purity | ≥ 98% (Radiochemical) | As determined by radio-HPLC |
| QC Methods | Radio-HPLC, Radio-TLC, LC-MS | Confirms purity and identity |
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of 2,6-dichlorobenzo[¹⁴C]nitrile. By employing a late-stage Sandmeyer reaction, the ¹⁴C label is incorporated efficiently. The detailed procedures for synthesis, purification, and rigorous quality control, combined with stringent adherence to radiation safety protocols, will enable researchers to produce high-purity radiolabeled material suitable for demanding regulatory and research applications.
References
- Carbon-14 (¹⁴C) safety information and specific handling precautions. (n.d.). Princeton University.
- Carbon-14 Handling Precautions. (n.d.). PerkinElmer, Inc.
- Carbon 14. (2016, October 17). USC Environmental Health & Safety.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek.
- STANDARD OPERATING PROCEDURES: CARBON-14. (n.d.). Columbia University Research.
- Carbon 14. (n.d.). The University of Queensland.
- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Process for preparation of 2,6-dichlorobenzonitrile. (2020). Google Patents.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). JACS Au.
- Preparation of benzonitrile. (n.d.). PrepChem.com.
- How Do You Synthesize Radiolabeled Compounds? (n.d.). Moravek.
- Carbon 14 Isotope Radiolabeling. (n.d.). Selcia.
Sources
- 1. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 2. moravek.com [moravek.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
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- 10. research.columbia.edu [research.columbia.edu]
- 11. staff.uq.edu.au [staff.uq.edu.au]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Carbon 14 – USC Environmental Health & Safety [ehs.usc.edu]
- 14. queensu.ca [queensu.ca]
- 15. moravek.com [moravek.com]
Application Notes & Protocols for the Strategic Use of 1,3-Dichloro-2-iodobenzene in Synthetic Chemistry
Preamble: The Strategic Advantage of 1,3-Dichloro-2-iodobenzene
In the landscape of chemical synthesis, intermediates that offer predictable, regioselective reactivity are of paramount importance. This compound (also known as 2,6-dichloroiodobenzene) is a quintessential example of such a scaffold. Its utility is rooted in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in metal-catalyzed reactions than the more robust carbon-chlorine (C-Cl) bonds.[1][2] This inherent electronic difference allows for the selective functionalization at the C2 position, leaving the two sterically-shielding chlorine atoms at C1 and C3 untouched, ready for potential subsequent transformations or to enforce a specific conformational geometry in the final product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this versatile intermediate, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.
Physicochemical & Safety Profile
A foundational understanding of a reagent's properties and hazards is critical for its effective and safe implementation.
| Property | Value | Source(s) |
| CAS Number | 19230-28-5 | [3][4][5] |
| Molecular Formula | C₆H₃Cl₂I | [3][4] |
| Molecular Weight | 272.90 g/mol | [4][5] |
| Appearance | White to orange or green powder/lump | [3][6] |
| Melting Point | 64 - 67 °C | [7] |
| Solubility | Low solubility in water; soluble in organic solvents. | [3][8] |
| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [7][8][9] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from light. | [4] |
Core Synthetic Applications: A Two-Pronged Approach
The synthetic utility of this compound primarily branches into two highly valuable pathways: direct use in palladium-catalyzed cross-coupling reactions and its conversion into potent organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the preferred site for oxidative addition to Pd(0) catalysts, making this compound an excellent electrophilic partner in a variety of cross-coupling reactions.[10][11] This selectivity is the cornerstone of its utility, allowing for the construction of complex molecules while preserving the C-Cl bonds for other purposes.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][12] It is invaluable for synthesizing precursors for pharmaceuticals, organic materials, and natural products. The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[13]
-
Objective: To synthesize 1,3-dichloro-2-(phenylethynyl)benzene.
-
Causality: We leverage the high reactivity of the C-I bond for coupling. A copper(I) co-catalyst is used to facilitate the deprotonation of the alkyne and its transfer to the palladium center. The amine base neutralizes the H-X byproduct and maintains the catalyst's active state.
| Reagents & Materials | Amount (1 mmol scale) | M.W. | Moles |
| This compound | 273 mg | 272.90 | 1.0 mmol |
| Phenylacetylene | 123 mg (135 µL) | 102.13 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 14 mg | 701.90 | 0.02 mmol (2 mol%) |
| Copper(I) Iodide (CuI) | 4 mg | 190.45 | 0.02 mmol (2 mol%) |
| Triethylamine (TEA) | 3 mL | 101.19 | - |
| Toluene | 5 mL | 92.14 | - |
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).
-
Seal and Purge: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical as oxygen can lead to undesirable alkyne homocoupling (Glaser coupling).[14]
-
Solvent & Reagent Addition: Using syringes, add anhydrous toluene (5 mL) and triethylamine (3 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure arylalkyne.
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[10][15] It is widely used in pharmaceutical development due to its mild conditions and tolerance of a vast array of functional groups.
-
Objective: To synthesize 2,6-dichloro-1,1'-biphenyl.
-
Causality: This protocol uses a palladium catalyst to couple the aryl iodide with an organoboron species. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.
| Reagents & Materials | Amount (1 mmol scale) | M.W. | Moles |
| This compound | 273 mg | 272.90 | 1.0 mmol |
| Phenylboronic Acid | 146 mg | 121.93 | 1.2 mmol |
| Pd(PPh₃)₄ | 29 mg | 1155.56 | 0.025 mmol (2.5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 212 mg | 105.99 | 2.0 mmol |
| Toluene / Water | 4 mL / 1 mL (4:1) | - | - |
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, combine this compound (273 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Solvent Addition: Add toluene (4 mL).
-
Base Addition: Prepare a solution of Na₂CO₃ (212 mg, 2.0 mmol) in water (1 mL) and add it to the reaction flask.
-
Inerting and Heating: Fit the flask with a reflux condenser, purge with nitrogen, and heat the biphasic mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography (silica gel, hexane) to afford the pure biaryl product.
Formation of Organometallic Reagents
The C-I bond can be readily converted into a C-Mg or C-Li bond, transforming the electrophilic carbon into a potent nucleophile. This metal-halogen exchange is a foundational strategy for introducing the 2,6-dichlorophenyl moiety.[16][17]
The Grignard reaction creates a highly nucleophilic organomagnesium halide.[18] The resulting 2,6-dichlorophenylmagnesium iodide can react with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).
-
Objective: To prepare a ~0.5 M solution of 2,6-dichlorophenylmagnesium iodide in THF.
-
Causality: The reaction involves the oxidative insertion of magnesium metal into the C-I bond.[19] Anhydrous conditions are absolutely critical, as Grignard reagents are strong bases and will be rapidly quenched by protic sources like water.[20][21] A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating oxide layer.[20]
| Reagents & Materials | Amount (10 mmol scale) | M.W. | Moles |
| Magnesium Turnings | 267 mg | 24.31 | 11.0 mmol |
| This compound | 2.73 g | 272.90 | 10.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | 72.11 | - |
| Iodine (I₂) | 1 crystal | 253.81 | catalytic |
Step-by-Step Protocol:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen.
-
Magnesium Activation: Place the magnesium turnings (267 mg, 11.0 mmol) and a single small crystal of iodine into a three-neck flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet. Gently warm the flask with a heat gun under nitrogen flow until the iodine sublimes, producing a purple vapor that then dissipates. This indicates the magnesium surface is activated. Allow the flask to cool.
-
Initial Reagent Addition: Add anhydrous THF (~5 mL) to the flask. Prepare a solution of this compound (2.73 g, 10.0 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.
-
Initiation: Add ~1-2 mL of the aryl iodide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle warming with a water bath may be required.
-
Sustained Addition: Once the reaction is initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting dark grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.
Lithium-halogen exchange is a rapid and efficient method for generating organolithium species, particularly from aryl iodides.[17][22] The reaction is typically performed at low temperatures to prevent side reactions.
-
Objective: To prepare a solution of 2,6-dichlorophenyllithium.
-
Causality: The reaction is an equilibrium process where a more stable organolithium reagent is formed. The exchange is driven by the formation of the more stable sp²-hybridized aryllithium compared to the starting sp³-hybridized alkyllithium. The rate of exchange follows the trend I > Br > Cl, making the C-I bond the exclusive site of reaction.[16][17]
| Reagents & Materials | Amount (5 mmol scale) | M.W. | Moles |
| This compound | 1.36 g | 272.90 | 5.0 mmol |
| n-Butyllithium (n-BuLi) | 2.2 mL of 2.5 M in hexanes | 64.06 | 5.5 mmol |
| Anhydrous Diethyl Ether or THF | 25 mL | - | - |
Step-by-Step Protocol:
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.36 g, 5.0 mmol) in anhydrous diethyl ether (25 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent decomposition or side reactions of the organolithium species.
-
Reagent Addition: While stirring vigorously, add n-butyllithium (2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise via syringe over 10 minutes.
-
Exchange Reaction: Stir the mixture at -78 °C for 30-60 minutes. The formation of the aryllithium is typically rapid.
-
Usage: The resulting solution of 2,6-dichlorophenyllithium is not isolated and should be used immediately by adding a suitable electrophile directly to the cold reaction mixture.
References
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- making Grignard reagents - YouTube. (2019, January 7). YouTube. [Link]
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- Metal–halogen exchange - Grokipedia. (n.d.). Grokipedia. [Link]
- 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem. (n.d.). PubChem. [Link]
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- CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones - Google Patents. (n.d.).
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (1988, April). Indian Academy of Sciences. [Link]
- An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - NIH. (n.d.).
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- Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution: f. bromobenzene, chlorobenzene, fluorobenzene, iodobenzene - Pearson. (n.d.). Pearson. [Link]
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Introduction: The Synthetic Utility of 2,6-Dichloroiodobenzene
An Application Guide to Metal-Catalyzed Reactions of 2,6-Dichloroiodobenzene for Advanced Synthesis
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules, from pharmaceuticals to advanced materials. 2,6-Dichloroiodobenzene stands out as a particularly valuable building block. Its structure presents a unique synthetic challenge and opportunity due to the presence of three halogen atoms with distinct reactivities. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts than the more robust carbon-chlorine bonds. This inherent reactivity difference allows for highly selective, stepwise functionalization, making 2,6-dichloroiodobenzene an ideal starting material for the synthesis of sterically hindered, multi-substituted aromatic compounds.
This guide provides an in-depth exploration of key metal-catalyzed cross-coupling reactions involving 2,6-dichloroiodobenzene. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that govern the success of these transformations, empowering researchers to leverage this versatile substrate in their synthetic endeavors.
Diagram: General Experimental Workflow
The following diagram outlines a typical workflow for performing the metal-catalyzed cross-coupling reactions described in this guide.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging Sterically Hindered Biaryls
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[1] When applied to 2,6-dichloroiodobenzene, it provides a powerful route to tetra-ortho-substituted biaryls, structures that are prevalent in pharmaceuticals and agrochemicals but are challenging to synthesize via traditional methods.[2][3]
Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle. The key to selectivity is the initial oxidative addition step, where the Pd(0) catalyst preferentially inserts into the weaker C–I bond over the C–Cl bonds.[4] This is followed by transmetalation with the boronic acid, activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][6]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Synthesis of 2',6'-Dimethyl-2,6-dichlorobiphenyl
This protocol describes a representative Suzuki-Miyaura coupling of 2,6-dichloroiodobenzene with 2,6-dimethylphenylboronic acid.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloroiodobenzene (1.0 mmol, 272.9 mg), 2,6-dimethylphenylboronic acid (1.2 mmol, 180 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636 mg).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a bulky phosphine ligand such as SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Data Presentation: Key Parameter Influence
| Parameter | Typical Reagents | Rationale & Field Insights |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both the oxidative addition and the challenging reductive elimination step required for sterically hindered products.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base is essential for activating the boronic acid to facilitate transmetalation. K₃PO₄ is often a reliable choice for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy, especially for the reductive elimination of sterically congested products. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is exceptionally useful for creating conjugated enynes and arylalkynes, which are precursors to a wide range of complex molecules and functional materials. For 2,6-dichloroiodobenzene, this provides a direct route to 2,6-dichloro-1-(alkynyl)benzenes.
Mechanistic Insight
This reaction uniquely employs a dual catalytic system.[9] A palladium catalyst drives the main cross-coupling cycle, similar to the Suzuki reaction. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10] The amine base serves both to deprotonate the alkyne and to act as a solvent.[7]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Application Protocol: Synthesis of 1,3-Dichloro-2-(phenylethynyl)benzene
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add 2,6-dichloroiodobenzene (1.0 mmol, 272.9 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.1 mmol, 121 µL) via syringe.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexanes) to afford the desired arylalkyne.
Data Presentation: Key Parameter Influence
| Parameter | Typical Reagents | Rationale & Field Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These catalysts are standard and effective. The choice often depends on air stability and ease of handling. |
| Cu Co-catalyst | CuI | Copper(I) iodide is essential for the formation of the reactive copper acetylide intermediate, which is critical for efficient transmetalation.[9] |
| Base | Et₃N, i-Pr₂NH (DIPA) | A moderately strong amine base is required to deprotonate the terminal alkyne. It often serves as the solvent. |
| Solvent | Amine Base, THF, DMF | While the amine base can be the solvent, co-solvents like THF or DMF can be used to improve the solubility of the starting materials. |
| Temperature | 25-60 °C | Sonogashira couplings are often efficient even at room temperature, making them very mild.[8] |
Heck Reaction: Arylation of Alkenes
The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an unsaturated carbon.[11][12] Using 2,6-dichloroiodobenzene, this reaction allows for the synthesis of 2,6-dichlorostyrene derivatives, which are valuable intermediates in polymer and materials science.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of 2,6-dichloroiodobenzene to a Pd(0) center.[11] The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the alkene into the palladium-aryl bond. The final product is released through a β-hydride elimination step, which typically results in the formation of the more stable trans-alkene.[12][13] A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Heck reaction.
Application Protocol: Synthesis of 2,6-Dichloro-trans-stilbene
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine 2,6-dichloroiodobenzene (1.0 mmol, 272.9 mg), styrene (1.5 mmol, 172 µL), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 100 °C with stirring for 24 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (hexanes) to obtain the product.
Data Presentation: Key Parameter Influence
| Parameter | Typical Reagents | Rationale & Field Insights |
| Pd Catalyst | Pd(OAc)₂, PdCl₂ | Pd(II) salts are common precatalysts. Ligandless conditions can be effective, though phosphine ligands are sometimes added to improve stability and activity. |
| Base | K₂CO₃, NaOAc, Et₃N | An inorganic or organic base is crucial for the final step of the catalytic cycle, regenerating the active Pd(0) species. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically used to ensure the solubility of the inorganic base and the palladium salts. |
| Temperature | 80-140 °C | The Heck reaction generally requires high temperatures to proceed at a reasonable rate. |
| Stereoselectivity | N/A | The reaction strongly favors the formation of the trans (E) isomer due to steric factors in the β-hydride elimination step.[12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is fundamental in medicinal chemistry.[14][15] Applying this reaction to 2,6-dichloroiodobenzene allows for the selective synthesis of 2,6-dichloroanilines, which are important pharmacophores and synthetic intermediates.
Mechanistic Insight
Similar to other cross-coupling reactions, the process starts with the oxidative addition of the aryl iodide to a Pd(0) complex.[16][17] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final C-N bond is formed through reductive elimination, which releases the arylamine product and regenerates the Pd(0) catalyst.[16][17]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Application Protocol: Synthesis of N-benzyl-2,6-dichloroaniline
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a suitable ligand like XPhos (0.03 mmol, 14.3 mg). Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).
-
Reagent Addition: Add 2,6-dichloroiodobenzene (1.0 mmol, 272.9 mg) and anhydrous toluene (2 mL).
-
Final Addition: Add benzylamine (1.2 mmol, 131 µL).
-
Reaction: Seal the vial and heat at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.
Data Presentation: Key Parameter Influence
| Parameter | Typical Reagents | Rationale & Field Insights |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective precatalysts that generate the active Pd(0) species under the reaction conditions. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are critical. They facilitate the reductive elimination step, which can be slow, especially for hindered substrates.[16] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common and effective choice. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction, particularly the C-N bond-forming reductive elimination step. |
Conclusion
2,6-Dichloroiodobenzene is a versatile and powerful substrate for constructing complex, sterically encumbered aromatic molecules. Its differential halide reactivity allows for precise, selective functionalization at the iodine position using a suite of well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and reaction conditions as detailed in this guide, researchers can effectively utilize this building block to access novel chemical space in drug discovery, materials science, and beyond. The subsequent functionalization of the remaining C-Cl bonds offers further avenues for molecular diversification, underscoring the strategic importance of this unique starting material.
References
- Scott, J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- Driess, M., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Scott, J. S., et al. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- Miura, M., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts.
- Driess, M., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Dunetz, J. R., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Heck reaction.
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- Buchwald, S. L., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
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- Trzeciak, A. M., et al. (2010). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by. ResearchGate.
- Safaei-Ghomi, J., et al. (2019). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe 2 O 3 @MBD/ Pd-Co under different conditions in water. ResearchGate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Jiang, H., et al. (n.d.). Synthesis of sterically hindered biarylamines. ResearchGate.
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- Anctil, E. J., et al. (2009). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Journal of Organometallic Chemistry.
- Panda, N. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organocatalysis.
- Coudray, L., et al. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews.
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Application Notes and Protocols for Stille Coupling of Polyhalogenated Benzenes
Introduction: Unlocking Complex Architectures from Polyhalogenated Benzenes
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its significance is particularly pronounced in the construction of complex molecular frameworks from readily available starting materials.[4][5] Polyhalogenated benzenes, once considered challenging substrates, are now increasingly valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers.[6][7] The ability to selectively functionalize these molecules opens avenues to novel structures with tailored electronic and steric properties.[8][9]
This guide provides an in-depth exploration of the Stille coupling reaction as applied to polyhalogenated benzenes. We will delve into the mechanistic nuances that govern selectivity, offer practical guidance on reaction optimization, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Matter: The Stille Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][3] Understanding this cycle is paramount to troubleshooting and optimizing reactions with polyhalogenated substrates.
Figure 2: General workflow for the Stille coupling of 1,4-dibromobenzene.
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.00 g, 4.24 mmol). The flask is then evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (245 mg, 0.212 mmol, 5 mol%). Anhydrous toluene (20 mL) is then added via cannula or syringe.
-
Stannane Addition: To the resulting yellow solution, add vinyltributyltin (1.48 mL, 1.60 g, 5.09 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Conditions: The reaction mixture is heated to 90-100 °C and stirred vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 1,4-dibromobenzene is consumed (typically 12-24 hours).
-
Workup - Quenching: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stirred vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride. [3]7. Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 4-bromostyrene as a colorless oil.
Optimization and Troubleshooting
| Parameter | Recommended Adjustment | Rationale |
| Low Yield | Add CuI (10 mol%) or LiCl (3 equiv). [1][10] | CuI accelerates the rate-limiting transmetalation step. LiCl can stabilize intermediates. [1] |
| Dehalogenation | Use a different palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃). [6][11] | This can promote the desired cross-coupling over side reactions. |
| Slow Reaction | Increase temperature. Use a higher boiling point solvent like DMF or NMP. [6] | Provides the necessary activation energy for less reactive substrates. |
| Homocoupling | Ensure rigorous exclusion of oxygen. Use fresh, high-quality organostannane. | Homocoupling is a common side reaction, often promoted by oxygen. [3] |
Expanding the Scope: Di- and Tri-functionalization
For the synthesis of more complex, poly-substituted benzenes, sequential Stille couplings are often employed. This requires careful consideration of the relative reactivity of the different C-X bonds. For instance, in a molecule containing both iodine and bromine, the C-I bond will preferentially react under standard Stille conditions. This allows for a stepwise functionalization strategy.
For substrates with identical halogens, such as dichlorobenzene, achieving selective mono-arylation can be more challenging. In these cases, careful control of stoichiometry (using a slight excess of the dihalide) and reaction conditions is crucial to minimize the formation of the di-substituted product.
Concluding Remarks
The Stille coupling of polyhalogenated benzenes is a powerful and versatile tool for the construction of complex aromatic systems. By understanding the underlying mechanism and the factors that control selectivity, researchers can effectively harness this reaction to access a wide array of novel molecules for applications in drug discovery and materials science. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this important transformation.
References
- Stille Coupling - Chemistry LibreTexts. (2023).
- Yu, L., & Bao, Z. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(9), 843–853.
- Stille reaction - Wikipedia. (n.d.).
- Williams, R. M., & Aldous, D. J. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197-201.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019).
- Stille Coupling | NROChemistry. (n.d.).
- Stille Reaction: An Important Tool in the Synthesis of Complex N
- Wang, C., et al. (2016). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers.
- Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan - YouTube. (2020).
- Stille Coupling | OpenOChem Learn. (n.d.).
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2024).
- Recent developments of nanocatalysts for Stille coupling reaction. (2023).
- Advances in Cross-Coupling Reactions - PMC - NIH. (2020).
- Bye-Bye Palladium: Photocatalytic Stille-Type Coupling - Advanced Science News. (2017).
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. (2020).
- Palladium-Catalyzed Stille Couplings With Fluorous Tin Reactants - PubMed. (1997).
- Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Challenges and Breakthroughs - Chlorinated Benzene Manufacturer in China. (n.d.).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023).
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- 6. application.wiley-vch.de [application.wiley-vch.de]
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- 9. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 11. reddit.com [reddit.com]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 1,3-Dichloro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective Buchwald-Hartwig amination of 1,3-dichloro-2-iodobenzene. This transformation is a powerful method for the synthesis of N-substituted-2,6-dichloroanilines, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, emphasizing the factors that govern the chemoselective amination of the carbon-iodine bond over the more robust carbon-chlorine bonds. A detailed, field-proven protocol, along with guidance on catalyst selection, reaction optimization, and troubleshooting, is presented to enable researchers to successfully implement this methodology.
Introduction: The Strategic Importance of Selective C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[4][5][6] Its significance is particularly pronounced in the synthesis of complex molecules where traditional methods like nucleophilic aromatic substitution or reductive amination are limited by harsh conditions and narrow substrate scope.[4] A key challenge in modern organic synthesis is the site-selective functionalization of polyhalogenated aromatic compounds. These molecules offer multiple reaction sites, and the ability to selectively target one over another is crucial for efficient and controlled synthesis.
This compound presents an interesting case for selective cross-coupling. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for the selective amination at the more labile carbon-iodine bond, leaving the two chlorine atoms untouched for potential subsequent transformations. This selective approach provides a direct route to N-substituted-2,6-dichloroanilines, a structural motif present in numerous biologically active compounds.
This guide will provide researchers, scientists, and drug development professionals with the necessary knowledge and practical steps to perform the selective Buchwald-Hartwig amination of this compound with high efficiency and selectivity.
Reaction Mechanism and Basis for Selectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step. In the case of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond leads to a much faster rate of oxidative addition at the iodo-substituted position. This difference in reaction kinetics is the fundamental reason for the high chemoselectivity of the reaction.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
An unproductive side reaction can be the beta-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine.[4]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol is designed based on established procedures for the Buchwald-Hartwig amination of aryl iodides, with specific considerations for the selective reaction of this compound. The use of a highly active and sterically hindered phosphine ligand, such as BrettPhos, is recommended to ensure high catalytic activity and selectivity.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Amine (e.g., Aniline, Benzylamine) | ≥99% | Commercially available | Ensure dryness if primary amine. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercially available | Store under inert atmosphere. |
| BrettPhos | ≥98% | Commercially available | Store under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially available | Handle in a glovebox due to moisture sensitivity. |
| Toluene | Anhydrous | Commercially available | Degas before use. |
| Diethyl ether | Anhydrous | Commercially available | For workup. |
| Saturated aq. NaCl (Brine) | --- | Lab prepared | For workup. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially available | For drying. |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
Experimental Workflow
Sources
- 1. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Method for preparing 2,3-/2,6-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,3-Dichloro-2-iodobenzene as a Versatile Building Block for Sequential Cross-Coupling Reactions in Complex Molecule Synthesis
Abstract
This guide provides an in-depth technical overview and detailed protocols for utilizing 1,3-dichloro-2-iodobenzene as a strategic building block in the synthesis of complex organic molecules. The inherent differential reactivity of its carbon-halogen bonds (C-I vs. C-Cl) under palladium catalysis enables a powerful strategy of sequential, chemoselective cross-coupling reactions. We present a workflow that leverages this property, beginning with a mild Sonogashira coupling at the highly reactive C-I bond, followed by a more forcing Suzuki-Miyaura coupling at the less reactive C-Cl positions. This approach allows for the controlled and predictable construction of highly substituted, multi-functionalized aromatic systems, which are key scaffolds in pharmaceutical and materials science research. This document provides the scientific rationale behind experimental choices, step-by-step protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with two chlorine atoms and one iodine atom.[1] Its molecular formula is C₆H₃Cl₂I, and it typically appears as a white to off-white solid that is soluble in common organic solvents.[1][2] Beyond its basic physical properties, the true synthetic value of this molecule lies in the distinct electronic character and reactivity of its three halogen substituents.
In the field of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C–I > C–Br > C–Cl > C–F.[3][4] The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial, rate-determining step in most cross-coupling cycles.[3][5] This substantial difference in reactivity allows for the selective functionalization of the C-I bond under mild conditions while leaving the more robust C-Cl bonds untouched. These C-Cl bonds can then be engaged in subsequent transformations under more forcing conditions, providing a programmable route to complex molecular architectures from a single, readily available starting material.
This application note details a robust two-step methodology for the synthesis of complex diarylalkynes, demonstrating the utility of this compound as a cornerstone building block.
The Principle of Sequential Functionalization
The strategic application of this compound hinges on the principle of chemoselective functionalization. By carefully controlling reaction conditions—such as catalyst, ligands, base, and temperature—one can orchestrate a sequence of reactions, targeting one type of C-X bond at a time.
-
Step 1 (Mild Conditions): A reaction such as a Sonogashira, Suzuki, or Heck coupling is performed under conditions optimized for the activation of the C-I bond. The palladium catalyst readily undergoes oxidative addition into the C-I bond, initiating the catalytic cycle. The conditions are kept mild enough to prevent any significant reaction at the C-Cl sites.
-
Step 2 (Forcing Conditions): After the first coupling is complete and the product is isolated, the remaining C-Cl bonds can be functionalized. This typically requires a more active catalyst system (e.g., one with more electron-rich and bulky phosphine ligands), a stronger base, and/or higher reaction temperatures to facilitate the more difficult oxidative addition into the C-Cl bonds.[6][7]
This sequential approach provides precise control over the final structure, which is a critical advantage in the multi-step synthesis of pharmaceutical agents and advanced materials.
Sources
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- 7. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dichloro-2-iodobenzene
Introduction
Welcome to the Technical Support Center for the purification of 1,3-dichloro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile halogenated aromatic building block. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles and troubleshooting insights to empower you in your experimental work. This document is organized in a question-and-answer format to directly address the common challenges and queries encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in crude this compound?
A1: The impurity profile of your crude this compound will largely depend on its synthetic route. A common method for its preparation is through the Sandmeyer reaction of 2,6-dichloroaniline.[1][2][3] Potential impurities from this process can include:
-
Unreacted 2,6-dichloroaniline: The starting material for the diazotization reaction.
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Resulting from the coupling of the diazonium salt with the starting aniline.
-
Other regioisomers: Depending on the specificity of the initial halogenation steps to produce the dichloroaniline precursor.
Q2: What are the primary methods for purifying solid this compound?
A2: The two most effective and commonly employed purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is an excellent method for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5]
-
Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.[6][7] This method is particularly useful when dealing with larger quantities of impurities or when separating compounds with similar polarities.
Q3: What are the key physical properties of this compound that are relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source(s) |
| Appearance | White to orange to green powder or lump | [8] |
| Molecular Formula | C₆H₃Cl₂I | [8] |
| Molecular Weight | 272.90 g/mol | [9] |
| Melting Point | 62.0 to 66.0 °C | [8] |
| Solubility | Soluble in methanol | [10] |
Purification Protocols and Troubleshooting Guides
Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and efficiency in removing minor impurities.
Workflow for Recrystallization of this compound
Caption: A general workflow for the purification of this compound by recrystallization.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: Based on its polarity and the general principle of "like dissolves like," a good starting point for a single-solvent recrystallization of this compound would be a lower alcohol such as methanol or ethanol .[11][12] The compound is known to be soluble in methanol.[10]
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[12]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution | Source(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure. | Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. Consider using a solvent with a lower boiling point. | [14] |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, evaporate some of the solvent and attempt to recrystallize again. | [14] |
| Low recovery of the purified compound. | Too much solvent was used, or the crystals were washed with solvent that was not cold enough. | Ensure the minimum amount of hot solvent is used for dissolution. Always wash the crystals with ice-cold solvent. | [10] |
Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities, especially when dealing with complex mixtures or when a very high degree of purity is required.
Workflow for Column Chromatography of this compound
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
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- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing Suzuki Coupling with 2,6-Dichloroiodobenzene
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 2,6-dichloroiodobenzene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C(sp²)–C(sp²) bonds with this challenging aryl halide. Our goal is to provide actionable, in-depth troubleshooting advice and frequently asked questions, grounded in established organometallic principles and field-proven strategies.
Introduction: The Challenge of 2,6-Dichloroiodobenzene
2,6-Dichloroiodobenzene presents a dual challenge for the Suzuki-Miyaura coupling. First, the two chlorine atoms flanking the iodine create significant steric hindrance around the reaction center. This bulkiness can impede both the initial oxidative addition of the palladium catalyst into the C-I bond and the final reductive elimination step that forms the desired product.[1][2] Second, the electron-withdrawing nature of the chlorine atoms deactivates the aryl ring, making the C-I bond stronger and less susceptible to oxidative addition compared to more electron-rich aryl iodides.
This guide will help you systematically diagnose and resolve common issues to achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Consistently Low or No Product Yield
Question: My Suzuki reaction with 2,6-dichloroiodobenzene is giving very low yield (<10%) or no desired product at all. I'm using Pd(PPh₃)₄, K₂CO₃, and toluene/water at 80 °C. What are the primary factors I should investigate?
Answer: This is a classic issue stemming from the challenging nature of your substrate. The combination of steric hindrance and electronic deactivation requires a more robust catalytic system than the one you are currently employing.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such demanding transformations.
Here is a systematic workflow to troubleshoot this problem:
Step 1: Re-evaluate the Catalyst System (Ligand is Key)
The single most critical parameter to change is the ligand. The oxidative addition of Pd(0) to the sterically encumbered C-I bond is often the rate-limiting step. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a highly reactive, monoligated 14-electron palladium(0) species and accelerate the difficult reductive elimination step.[1][2]
-
Actionable Protocol:
-
Replace Pd(PPh₃)₄ with a combination of a palladium precursor and a specialized ligand. Common choices include:
-
Maintain a Pd:Ligand ratio of approximately 1:2 to 1:2.2.
-
Use a catalyst loading of 1-2 mol% initially.
-
Step 2: Optimize the Base and Solvent
The base is not merely a spectator; it is crucial for activating the boronic acid to facilitate the transmetalation step.[4][5] For sterically hindered couplings, the choice of base and its solubility are paramount.
-
Actionable Protocol:
-
Switch from K₂CO₃ to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6] These bases have proven effective in many challenging Suzuki couplings.
-
Use the base as a finely ground powder to maximize surface area and reactivity, especially if using K₃PO₄.
-
Ensure your solvent system is appropriate. While aqueous conditions can work, anhydrous polar aprotic solvents often give more reproducible results for difficult substrates.
-
Step 3: Increase Reaction Temperature
Sterically demanding reactions often have higher activation energy barriers.[2] Increasing the thermal energy can significantly improve reaction rates.
-
Actionable Protocol:
-
If using dioxane or toluene, increase the reaction temperature to 100-110 °C.
-
Consider using a sealed vessel to safely reach temperatures above the solvent's boiling point.
-
Microwave Irradiation: This is a powerful technique for rapidly and efficiently heating the reaction. Microwave-assisted Suzuki couplings can dramatically reduce reaction times from hours to minutes and often improve yields for challenging substrates.[8] A typical starting point would be 140-150 °C for 15-30 minutes.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled boronic acid product (Ar-Ar) and protodehalogenated starting material (1,3-dichlorobenzene). How can I suppress these side reactions?
Answer: The formation of these side products points to specific off-cycle reactions that are competing with your desired catalytic cycle.
-
Homocoupling of Boronic Acid: This typically occurs when the reaction mixture contains Pd(II) species and is exacerbated by the presence of oxygen. It can also be a sign that the transmetalation or reductive elimination steps are slow, allowing the boronic acid to react with itself.
-
Mitigation Strategies:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6]
-
Use Boronic Esters: Pinacol boronic esters are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.
-
Use a Precatalyst: Modern palladium precatalysts are designed for controlled, slow release of the active Pd(0) species, which can minimize side reactions.
-
-
-
Protodehalogenation (or Protodeboronation): This is the replacement of the halogen (or boron group) with a hydrogen atom, and it's often caused by trace amounts of water or other protic sources when the desired reaction is sluggish.
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: If using an anhydrous solvent system, ensure all glassware is flame-dried or oven-dried and that solvents are freshly distilled or from a sure-seal bottle.
-
Check Base Purity: Some bases can be hygroscopic. Ensure they are dry.
-
Optimize Reaction Rate: By implementing the strategies from Issue 1 (better ligand, stronger base, higher temperature), you increase the rate of the desired Suzuki coupling, which will naturally outcompete the slower side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A1: While all can be effective, for challenging substrates like 2,6-dichloroiodobenzene, Pd₂(dba)₃ is often a good starting choice as it is a stable source of Pd(0). Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) catalyst, a process that can sometimes be inefficient. Modern palladium precatalysts (e.g., XPhos-Pd-G3) are often the superior choice. They offer excellent air and moisture stability, provide a reliable 1:1 Pd:Ligand ratio, and are designed for rapid generation of the active catalytic species upon heating, which can lead to more reproducible results and lower catalyst loadings.
Q2: Can I couple at the C-Cl bonds instead of the C-I bond?
A2: Yes, but it is significantly more challenging. The C-Cl bond is much stronger and less reactive than the C-I bond. Suzuki couplings of aryl chlorides require highly active catalyst systems, typically involving very bulky and electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (like tBu₃P) and often require higher temperatures.[5] The reaction will overwhelmingly favor oxidative addition at the weaker C-I bond first. Selective mono-coupling at the iodine position is the expected outcome.
Q3: How do I properly set up the reaction to ensure success?
A3: Proper experimental technique is crucial. Here is a best-practice protocol:
-
Glassware: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Add your 2,6-dichloroiodobenzene, the boronic acid (or ester), and the solid base to the reaction flask.
-
Inert Atmosphere: Seal the flask, and purge with an inert gas for several minutes.
-
Solvent Addition: Add your anhydrous, degassed solvent via cannula or syringe. Stir the mixture.
-
Degassing: Sparge the solution with inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the ligand (or the precatalyst).
-
Heating: Heat the reaction to the desired temperature under the inert atmosphere for the specified time.
Q4: How can I monitor the reaction's progress?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Small aliquots can be taken from the reaction mixture (under inert atmosphere if the reaction is ongoing), quenched, and analyzed. This allows you to track the consumption of the starting material and the formation of the product over time, helping you determine when the reaction is complete.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Data Summary: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of 2,6-dichloroiodobenzene based on literature for sterically hindered aryl halides.
| Parameter | Standard Conditions (e.g., PPh₃) | Recommended for 2,6-Dichloroiodobenzene | Rationale for Change |
| Pd Precursor | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | More versatile with bulky ligands. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, or an NHC ligand | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[2][3] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄ (fine powder), Cs₂CO₃ | Stronger, non-nucleophilic bases are more effective for activating hindered boronic acids.[2][6] |
| Solvent | Toluene/H₂O | Anhydrous Dioxane, THF, or Toluene | Anhydrous conditions can minimize protodehalogenation and other side reactions.[7] |
| Temperature | 80 °C | 100 - 120 °C (or Microwave at 150 °C) | Overcomes higher activation energy of sterically demanding substrates.[2] |
References
- Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology.
- Deem, M. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Malig, T. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- Gracia, J., et al. Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I-p-carborane.
- Li, G., et al. Pd-catalyzed cross-coupling between diiodobenzene and arylboronic acid.
- BenchChem. (2025).
- Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Biallas, M. J., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Chen, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters.
- Posała, K., & Marciniec, B. (2018). Regioselective Suzuki-Miyaura cross coupling reactions of 2,6-dichloroquinoxaline.
- Szymańska, A., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis.
- Fleckenstein, C. A., & Plenio, H. (2007). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
- Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
- Request PDF. Microwave Assisted Novel Efficient Pd-free Catalyst for Suzuki C-C Coupling Reaction.
- Hartwig, J. F., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0)
- Hartwig, J. F., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
- Hartwig, J. F., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- de la Cruz, J. N., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine. BenchChem.
- Kwong, F. Y., et al. (2013). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Vankawala, P. J., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Semantic Scholar.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Request PDF. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Travelli, C., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in Sonogashira reactions of aryl iodides
Guide Focus: Strategies and Troubleshooting for Preventing Homocoupling in Reactions of Aryl Iodides
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for research scientists and professionals in drug development who are encountering challenges with one of the most persistent side reactions: homocoupling (Glaser coupling) of terminal alkynes. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a problem?
A1: Homocoupling, often referred to as Glaser coupling or Glaser-Hay coupling, is an oxidative dimerization of terminal alkynes to form a symmetrical 1,3-diyne. In a Sonogashira reaction, your goal is to form a C(sp²)-C(sp) bond between an aryl halide (in this case, an aryl iodide) and a terminal alkyne. Homocoupling competes directly with this desired cross-coupling, consuming your alkyne starting material and generating a significant byproduct that can complicate purification and reduce the yield of your target molecule.
Q2: What is the primary cause of alkyne homocoupling in a standard Sonogashira reaction?
A2: The primary driver of homocoupling is the copper(I) co-catalyst, particularly in the presence of oxygen (O₂). The traditional Sonogashira mechanism involves a dual catalytic cycle (Palladium and Copper). While the palladium cycle activates the aryl iodide, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. In the presence of an oxidant, typically adventitious or dissolved oxygen, this copper(I) acetylide can be oxidized to copper(II), which then facilitates the dimerization of the acetylide ligands to form the diyne byproduct.
Troubleshooting Guide: Diagnosing and Solving Homocoupling
This section addresses specific issues you may be facing in the lab. We diagnose the probable cause and provide actionable solutions grounded in chemical principles.
Problem 1: My primary product is the alkyne dimer (1,3-diyne), with very little cross-coupled product formed.
Diagnosis: This is a classic case of the homocoupling pathway dominating the reaction. The most likely culprits are excessive oxygen in the system and/or suboptimal reaction conditions that favor the Glaser pathway over the palladium-catalyzed cross-coupling.
Solution Pathway:
-
Rigorous Degassing: Oxygen is the key oxidant for the copper-catalyzed homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen and should be performed for at least three cycles.
-
-
Switch to Copper-Free Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely. Copper-free Sonogashira reactions rely solely on a palladium catalyst and typically require a different base and solvent system. These conditions have proven highly effective for a wide range of substrates, including electron-rich and electron-poor aryl iodides.
Visualizing the Competing Pathways
The diagram below illustrates the desired Sonogashira cycle versus the parasitic Glaser homocoupling cycle, highlighting the critical role of O₂.
Caption: Competing Sonogashira and Glaser coupling pathways.
Problem 2: I'm already using copper-free conditions, but I still see significant alkyne dimerization.
Diagnosis: While less common, homocoupling can still occur under copper-free conditions. The causes are often more nuanced.
Potential Causes & Solutions:
-
Palladium-Catalyzed Homocoupling: Under certain conditions (e.g., in the presence of air), palladium itself can catalyze alkyne dimerization, although this is generally much slower than the copper-catalyzed route.
-
Solution: Ensure rigorous exclusion of air from your reaction. Maintain a positive pressure of inert gas throughout the setup and reaction time.
-
-
Contaminated Reagents: Your palladium source, ligands, or even the aryl iodide could be contaminated with trace amounts of copper.
-
Solution: Use high-purity reagents. If contamination is suspected, consider purifying the reagents before use. Using a copper scavenger, such as a specific chelating ligand, can also be effective.
-
-
Inappropriate Base or Solvent: The choice of base is critical in copper-free protocols. A base that is too strong or too weak can disrupt the catalytic cycle.
-
Solution: Pyrrolidine and other secondary amines are often highly effective bases for copper-free Sonogashira reactions as they can participate in the catalytic cycle. The choice of solvent can also influence reaction rates; polar aprotic solvents like DMF or NMP are common, but sometimes less polar solvents like toluene can be beneficial.
-
Data-Driven Decision Making: Ligand and Additive Effects
The choice of ligand and the use of specific additives can dramatically suppress homocoupling. The table below summarizes the performance of different approaches.
| Strategy | Key Reagents/Conditions | Homocoupling Level | Mechanistic Rationale | Typical Substrates |
| Standard Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., TEA) | High (if O₂ present) | O₂-driven, Cu-catalyzed oxidative dimerization. | General use, but problematic for sensitive alkynes. |
| Copper-Free (Herrmann-Beller) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., NEt₃, NBu₄OAc) | Low to Moderate | Avoids the primary Cu-catalyzed homocoupling pathway. | Aryl bromides and iodides. |
| Amine/Ligand Additives | Addition of N- or P-based ligands (e.g., pyridine, bulky phosphines) | Low | Ligands can coordinate to copper, preventing the formation of the dimeric species required for homocoupling. | When CuI is still required for difficult couplings. |
| Silver Co-catalysis | Use of Ag₂O or other silver salts instead of CuI. | Very Low | Silver acetylides are less prone to oxidative homocoupling than copper acetylides. | Acid-sensitive substrates. |
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Iodide
This protocol is a robust starting point for minimizing homocoupling.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Pyrrolidine (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), the aryl iodide (1.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed toluene (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) and pyrrolidine (0.17 mL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aq. NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
If you are still experiencing issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting homocoupling.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Li, J. J. (2009). Sonogashira Reaction. In Name Reactions (pp. 512-515). Springer, Berlin, Heidelberg. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Schlenk Line/Glovebox Use.
- Liang, Y., Xie, Y. X., & Li, J. H. (2007). Pyrrolidine: A new, efficient, and versatile ligand for copper-free Sonogashira coupling reactions with aryl iodides. Tetrahedron, 63(11), 2568-2573. [Link]
- Al-Masum, M., & Kumaraswamy, G. (2005). Palladium-catalyzed homocoupling of terminal alkynes under aerobic conditions. Tetrahedron Letters, 46(27), 4623-4625. [Link]
- Böhm, V. P. W., & Herrmann, W. A. (2000). A new, highly active catalyst for the copper-free Sonogashira coupling of aryl bromides with terminal alkynes. Chemistry–A European Journal, 6(6), 1017-1025. [Link]
Technical Support Center: Navigating Side Reactions in the Cross-Coupling of Polyhalogenated Aromatics
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting strategies for a common yet challenging area of synthetic chemistry: the cross-coupling of polyhalogenated aromatics. In this resource, you will find a curated collection of frequently asked questions and detailed, evidence-based answers to help you overcome the side reactions that can compromise the yield, purity, and efficiency of your reactions.
Our approach is grounded in years of field experience and a deep understanding of the underlying reaction mechanisms. We aim to empower you not just to fix a failed experiment, but to proactively design more robust and successful cross-coupling strategies.
Section 1: Hydrodehalogenation - The Unwanted Reduction
Hydrodehalogenation, the replacement of a halogen atom with hydrogen, is one of the most prevalent side reactions in palladium-catalyzed cross-coupling. This seemingly simple substitution can significantly reduce the yield of your desired product and introduce challenging purification steps.
FAQ 1: I'm observing a significant amount of hydrodehalogenated byproduct in my Suzuki-Miyaura coupling of a polybrominated arene. What are the likely causes?
Answer: The formation of a hydrodehalogenated byproduct in your Suzuki-Miyaura coupling is a common issue that typically points to the generation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] Several factors can contribute to the formation of this reactive intermediate:
-
Hydride Sources: The most common culprits are the reagents and solvents in your reaction mixture. Alcohols, and even trace amounts of water, can act as hydride donors.[2][3] Certain bases or additives, such as formic acid or its salts, can also be a direct source of hydrides.[3]
-
Reaction Conditions: Elevated temperatures and extended reaction times can increase the probability of hydrodehalogenation.[3]
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the supporting phosphine ligand plays a critical role. Catalyst decomposition can lead to the formation of Pd-H species.[3] Additionally, the electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.[2]
The general mechanism for hydrodehalogenation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the formation of a Pd-H species which then undergoes reductive elimination with the aryl group to yield the hydrodehalogenated product.[1][4]
Troubleshooting Guide: Minimizing Hydrodehalogenation
If you are facing significant hydrodehalogenation, consider the following systematic approach to troubleshoot your reaction:
Step 1: Scrutinize Your Reagents and Solvents
-
Solvent Choice: If you are using an alcohol-based solvent, consider switching to an aprotic solvent like toluene, dioxane, or THF.[5] Be aware that some aprotic solvents like DMF can also promote dehalogenation.[5]
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried, as water can be a hydrogen source.[2][6][7]
-
Base Selection: Avoid bases that can readily provide a hydride. Consider switching from alkoxides to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Step 2: Optimize Reaction Parameters
-
Temperature: Carefully lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of hydrodehalogenation.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.
Step 3: Re-evaluate Your Catalyst System
-
Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress hydrodehalogenation by promoting the desired reductive elimination over the formation of Pd-H species.[1]
-
Catalyst Precursor: Use a pre-catalyst that readily forms the active Pd(0) species to ensure efficient initiation of the catalytic cycle.
The following diagram illustrates a simplified decision-making workflow for troubleshooting hydrodehalogenation:
Caption: Troubleshooting workflow for hydrodehalogenation.
Section 2: Homocoupling - The Dimerization Dilemma
Homocoupling, the dimerization of your starting materials, is another common side reaction that plagues cross-coupling reactions, particularly in Stille and Suzuki-Miyaura couplings. This leads to the formation of symmetrical biaryls, consuming valuable starting materials and complicating product purification.
FAQ 2: In my Stille coupling of a di-iodinated aromatic, I'm observing a significant amount of the homocoupled product of my organostannane reagent. What's causing this and how can I prevent it?
Answer: The homocoupling of organostannane reagents in Stille reactions is a well-documented side reaction.[8][9] It can occur through a couple of potential mechanistic pathways:
-
Reaction with the Pd(II) Precatalyst: Two equivalents of your organostannane can react with the palladium(II) precatalyst, leading to a reductive elimination that forms the homocoupled dimer and a Pd(0) species.[8]
-
Radical Process: The Pd(0) catalyst itself can initiate a radical pathway that results in the dimerization of the organostannane.[8]
The presence of oxygen can also promote the homocoupling of terminal alkynes in Sonogashira reactions, a process often referred to as Glaser coupling.[10] For Suzuki couplings, the self-coupling of boronic acids is a major impurity.[11]
Troubleshooting Guide: Suppressing Homocoupling
To minimize the formation of homocoupled byproducts, a multi-pronged approach is often necessary:
Step 1: Rigorous Exclusion of Oxygen
-
Degassing: Thoroughly degas your solvents and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction.
Step 2: Careful Selection of Reagents and Conditions
-
Stoichiometry: Use a slight excess of the aryl halide relative to the organometallic reagent to ensure the latter is consumed preferentially in the cross-coupling reaction.
-
Additives: In Stille couplings, the addition of certain radical scavengers can sometimes suppress homocoupling. For Sonogashira reactions, conducting the reaction under an atmosphere of hydrogen gas diluted with an inert gas has been shown to reduce homocoupling.[10]
-
Catalyst Choice: The choice of palladium source and ligands can influence the extent of homocoupling. Screening different catalyst systems is often beneficial.
Step 3: Purification Strategies
-
Chromatography: In many cases, the homocoupled byproduct can be separated from the desired cross-coupled product using column chromatography.
-
Recrystallization: If the desired product is crystalline, recrystallization can be an effective purification method.
The following table summarizes key parameters to consider for minimizing homocoupling in different cross-coupling reactions:
| Cross-Coupling Reaction | Key Parameters to Control for Minimizing Homocoupling |
| Stille Coupling | Rigorous exclusion of oxygen, stoichiometry of reactants, use of fresh catalyst.[8][9][12] |
| Suzuki-Miyaura Coupling | Purity of boronic acid, choice of base and solvent, careful control of temperature.[11] |
| Sonogashira Coupling | Exclusion of oxygen, use of copper-free conditions where applicable, addition of co-catalysts.[10] |
Section 3: Challenges in Site-Selectivity with Polyhalogenated Aromatics
Achieving site-selectivity in the cross-coupling of aromatics bearing multiple identical halogens is a significant synthetic challenge. The subtle differences in the electronic and steric environment of each halogen atom must be exploited to direct the reactivity to a specific position.
FAQ 3: I am trying to perform a mono-functionalization of a 2,4-dibromopyridine, but I am getting a mixture of isomers. How can I control the regioselectivity of the reaction?
Answer: Controlling the site-selectivity in the cross-coupling of polyhalogenated heterocycles like 2,4-dibromopyridine is a complex problem where the outcome is dictated by a delicate interplay of several factors.[13][14]
-
Electronic Effects: In many cases, oxidative addition of the palladium catalyst is favored at the most electrophilic C-X bond. For dihalopyridines, oxidative addition is generally favored at the positions alpha to the nitrogen (C2 and C6) due to electronic activation.[13][15]
-
Steric Hindrance: Bulky substituents near a halogen atom can sterically hinder the approach of the catalyst, directing the reaction to a less hindered position.
-
Ligand Control: The choice of ligand can have a profound impact on regioselectivity. Different ligands can alter the steric and electronic environment around the palladium center, thereby influencing which C-X bond undergoes oxidative addition.[15][16] In some cases, specific ligands can even reverse the "normal" selectivity.[17]
-
Catalyst Speciation: The nature of the active catalytic species (mononuclear Pd, clusters, or nanoparticles) can influence the site-selectivity of the reaction.[15]
Troubleshooting Guide: Achieving Site-Selectivity
To gain control over the regioselectivity of your cross-coupling reaction, a systematic optimization of reaction conditions is essential:
Step 1: Ligand Screening is Paramount
-
Systematic Screening: The most effective way to influence site-selectivity is often through a comprehensive screening of different phosphine ligands or N-heterocyclic carbenes (NHCs). This is a crucial first step.
-
Ligand Properties: Consider both the steric bulk and the electronic properties of the ligands. For instance, bulky ligands might favor reaction at the less sterically encumbered position.
Step 2: Fine-Tuning the Reaction Conditions
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's behavior and, consequently, the regioselectivity.[18] Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF).
-
Base Selection: The choice of base can also play a role in modulating the reactivity and selectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically preferred product.
The following diagram illustrates the key factors influencing site-selectivity in the cross-coupling of polyhalogenated aromatics:
Caption: Key factors influencing site-selectivity.
By methodically addressing these common side reactions, you can significantly improve the outcome of your cross-coupling experiments with polyhalogenated aromatics. Remember that a deep understanding of the underlying mechanisms is your most powerful tool for troubleshooting and rational reaction design.
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (2011, November 2).
- A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D. (2013, October 22).
- Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Israeli Research Community Portal. (n.d.).
- Stille reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Beyond Directing Groups Transition-Metal-Catalyzed CH Activation of Simple Arenes. (2013, January 7).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.).
- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed - NIH. (n.d.).
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. (2023, October 22).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. (n.d.).
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions | Journal of the American Chemical Society. (n.d.).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (n.d.).
- Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.).
- Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (n.d.).
- Stille Coupling - YouTube. (2020, July 18).
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021, August 17).
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. (2025, August 9).
- Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.).
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.).
- Recent Developments in Palladium-Catalysed Non-Directed C-H Bond Activation in Arenes | Request PDF - ResearchGate. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- C–H Activation and its Challenges - YouTube. (2020, May 10).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (n.d.).
- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
- Cross-Coupling Chemistry. (n.d.).
- Adsorption and simultaneous dechlorination of PCBs on GAC/Fe/Pd: mechanistic aspects and reactive capping barrier concept - PubMed. (2009, January 15).
- Effect of bases and solvents on the Heck coupling a | Download Table - ResearchGate. (n.d.).
- Heck Reaction—State of the Art - MDPI. (n.d.).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (n.d.).
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (n.d.).
- Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023, June 30).
- An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand - MDPI. (2023, February 4).
- Synthesis of Polyflourinated Biphenyls. Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates | Request PDF - ResearchGate. (n.d.).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25).
- Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques - MDPI. (n.d.).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20).
- Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv. (n.d.).
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- 18. books.lucp.net [books.lucp.net]
Technical Support Center: Improving Regioselectivity in Reactions with Dihalobenzenes
Welcome to the technical support center for regioselective reactions involving dihalobenzenes. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet complex challenge of controlling reaction sites on symmetrically and asymmetrically substituted dihalobenzene rings. Here, we move beyond simple protocols to explain the underlying principles governing selectivity, offering field-tested insights to help you troubleshoot and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding regioselectivity in dihalobenzene chemistry.
Q1: What is the primary factor governing regioselectivity in cross-coupling reactions of dihalobenzenes with two different halogens (e.g., 1-bromo-3-iodobenzene)?
A1: The primary determining factor is the carbon-halogen (C-X) bond dissociation energy (BDE). The order of reactivity for oxidative addition to a palladium(0) catalyst is generally C-I > C-OTf > C-Br >> C-Cl.[1][2] This intrinsic difference in reactivity means that the palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond over the stronger C-Br bond. By controlling reaction conditions, such as using lower temperatures and shorter reaction times, you can exploit this kinetic difference to achieve high selectivity for reaction at the iodine-bearing position.
Q2: How can I control regioselectivity when the two halogens are the same (e.g., 1,3-dibromobenzene)?
A2: When the halogens are identical, selectivity is governed by more subtle electronic and steric differences between the two positions.[3][4][5][6] You can influence the reaction outcome through several strategies:
-
Steric Hindrance: Employing bulky phosphine ligands on your palladium catalyst can direct the reaction to the less sterically hindered C-X bond.
-
Electronic Effects: The electronic nature of other substituents on the ring can render one C-X bond more electron-deficient and thus more susceptible to oxidative addition.
-
Directed ortho-Metalation (DoM): If a suitable directing group is present on the ring, a strong base (like n-BuLi) can selectively deprotonate the ortho position, which can then be functionalized.[7][8]
-
Catalyst Control: In some cases, the type of catalyst or the ligand-to-metal ratio can invert the "conventional" selectivity. For example, in certain pyridine systems, specific ligand ratios can switch the reaction from the C2 to the C4 position.[1][9]
Q3: Can I achieve a one-pot, two-step functionalization of a dihalobenzene?
A3: Yes, this is a powerful strategy, particularly for non-symmetric dihalobenzenes. For instance, with 1-bromo-3-iodobenzene, you can perform a selective Suzuki or Sonogashira coupling at the C-I bond under mild conditions. Then, without isolating the intermediate, you can change the catalyst, ligand, or reaction conditions (e.g., increase temperature) to facilitate a second, different coupling reaction at the C-Br bond. This approach is highly efficient for building molecular complexity.[3]
Q4: What is "Directed ortho-Metalation" (DoM) and when should I use it for dihalobenzenes?
A4: Directed ortho-Metalation (DoM) is a technique that uses a functional group on the benzene ring, known as a Directing Metalation Group (DMG), to guide a strong base (typically an organolithium reagent) to deprotonate the C-H bond at the position ortho (adjacent) to it.[8][10][11] The resulting aryllithium species can then react with an electrophile. For dihalobenzenes, chlorine itself can act as a moderate DMG.[7] For example, in 1,3-dichlorobenzene, the most acidic proton is at the C2 position, nestled between the two chlorine atoms, making it the primary site for metalation.[7] DoM is an excellent strategy when you need to functionalize a C-H position adjacent to a halogen, rather than the C-X bond itself.
Part 2: Troubleshooting Guide: Common Scenarios & Solutions
This section provides a problem-and-solution framework for specific experimental challenges.
Problem: "I am performing a Suzuki-Miyaura coupling on 2,4-dibromopyridine and obtaining a mixture of C2- and C4-arylated products, with the C2 product dominating. How can I favor the C4 product?"
Underlying Principles: In many dihalogenated N-heteroarenes, the halide position adjacent to the heteroatom (C2) is electronically activated and more reactive in standard palladium-catalyzed cross-couplings.[1][9] Overcoming this intrinsic preference requires moving from substrate control to catalyst control.
Troubleshooting Steps & Solutions:
-
Ligand Modification (Steric Effects): The most common reason for poor selectivity is a ligand that is not sterically demanding enough to differentiate between the two sites.
-
Action: Switch from standard ligands like PPh₃ to bulkier, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biarylphosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[9] The steric bulk of these ligands can disfavor oxidative addition at the more hindered C2 position, thereby increasing selectivity for the C4 position.
-
-
Catalyst and Ligand Ratio: The speciation of the palladium catalyst in solution can dramatically influence the regiochemical outcome.[1][9]
-
Action: Systematically vary the ligand-to-palladium ratio. For 2,4-dibromopyridine, it has been shown that a PPh₃:Pd ratio of ≤2.5:1 can favor C4 selectivity, whereas a ratio of ≥3:1 favors the conventional C2 product.[1][9] This is because lower ligand ratios can lead to the formation of different catalytically active species, such as palladium clusters, which exhibit different selectivity profiles.[1]
-
-
Solvent and Base Combination: The reaction medium affects catalyst stability, solubility, and the rate of key mechanistic steps. In some systems, halide byproducts can interact with the catalyst, and this effect can be solvent-dependent.[12]
-
Action: Screen different solvents. A switch from polar aprotic solvents like THF to less polar solvents like toluene or dioxane can sometimes alter selectivity.[12] Similarly, the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄) can influence the transmetalation step and, consequently, the overall reaction efficiency and selectivity.[13]
-
Workflow for Optimizing C4-Selectivity in 2,4-Dibromopyridine Coupling
Caption: Decision workflow for troubleshooting poor C4-selectivity.
Problem: "I am trying to perform a selective monolithiation of 1,3-dichlorobenzene at the C2 position using n-BuLi, but I'm getting a complex mixture and low yields."
Underlying Principles: Directed ortho-metalation is highly sensitive to reaction conditions. The stability of the organolithium intermediate is critical and side reactions, such as lithium-halogen exchange or decomposition, can occur if conditions are not optimal.[10]
Troubleshooting Steps & Solutions:
-
Temperature Control: This is the most critical parameter. Organolithium intermediates are often unstable at temperatures above -78 °C.
-
Action: Ensure your reaction is maintained at a strict -78 °C (a dry ice/acetone bath) during the addition of the organolithium reagent and for a sufficient time afterward to allow for complete metalation before adding the electrophile.
-
-
Base and Additives: The choice and reactivity of the base are crucial.
-
Action: If n-BuLi is not working, consider a more sterically hindered but still powerful base like s-BuLi or t-BuLi. Additionally, the additive N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, breaking up organolithium aggregates and increasing the effective basicity and rate of the reaction.[11] Always use freshly titrated organolithium reagents.
-
-
Solvent Purity: Organolithium reagents are extremely reactive towards protic impurities like water.
-
Action: Use a dry, polar aprotic solvent like THF or diethyl ether. Ensure the solvent is rigorously dried (e.g., distilled from sodium/benzophenone) and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Data Summary: Key Parameters for Directed ortho-Metalation
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | -78 °C | Maintain strictly at -78 °C | Prevents decomposition of the aryllithium intermediate. |
| Base | n-BuLi | Use s-BuLi or t-BuLi; Add TMEDA | Increases reactivity and can improve selectivity.[11] |
| Solvent | Anhydrous THF | Ensure rigorous drying | Prevents quenching of the highly basic organolithium reagent. |
| Atmosphere | Inert (Ar, N₂) | Maintain positive pressure | Excludes atmospheric moisture and oxygen. |
Part 3: Experimental Protocols
This protocol targets selective coupling at the more reactive C-I bond. The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[14][15][16][17][18]
Materials:
-
1-bromo-4-iodobenzene (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by anhydrous triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The expected outcome is the formation of the C-I coupled product with >95% selectivity. This can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of unreacted C-Br functionality should be evident in the spectra.
This protocol details the selective C-H functionalization at the C2 position.
Materials:
-
1,3-dichlorobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, freshly titrated solution in hexanes)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv, freshly distilled)
-
Electrophile (e.g., dry CO₂ gas or Iodomethane) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add anhydrous THF and 1,3-dichlorobenzene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA via syringe.
-
Add the n-BuLi solution dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the chosen electrophile.
-
For CO₂: Bubble dry CO₂ gas through the solution for 30 minutes.
-
For CH₃I: Add iodomethane dropwise via syringe.
-
-
After the addition of the electrophile, allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction carefully by the slow addition of saturated aq. NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Self-Validation: Successful lithiation at C2 followed by quenching with CO₂ will yield 2,6-dichlorobenzoic acid. This can be verified by comparing its melting point and spectral data (NMR, IR) with literature values.
References
- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). Vertex AI Search.
- Application Notes and Protocols: Directed ortho-Metalation of Dichlorobenzene Deriv
- Directed (ortho)
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar.
- Directed ortho metal
- Buchwald–Hartwig amin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Directed ortho metal
- Buchwald-Hartwig Amin
- Directed Ortho Metal
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews (RSC Publishing).
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central.
- Sonogashira Coupling. Chemistry LibreTexts.
- The mechanism suggested for the Sonogashira cross-coupling reaction.
- Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
- The Buchwald-Hartwig Amin
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Effect of ligands on yield and regioselectivity. All reactions were....
- Suzuki reaction. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Sonogashira Coupling. YouTube.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
- The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. PubMed.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ChemRxiv.
- Regio‐Divergent and Stereo‐Controlled Alder‐Ene Reaction: Harnessing the Unique Electronic and Steric Properties of B(MIDA) Moiety.
- Suzuki Coupling. Organic Chemistry Portal.
- Effect of the ligands on reactivity and regioselectivity The....
- Ligand-Tuned Regioselectivity of a Cobalt-Catalyzed Diels−Alder Reaction. A Theoretical Study. Journal of the American Chemical Society.
- Caught in the Act of Substitution: Interadsorbate Effects on an Atomically Precise Fe/Co/Se Nanocluster. PubMed Central.
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- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Safe handling and storage of 1,3-dichloro-2-iodobenzene
This guide provides comprehensive technical information for the safe handling, storage, and use of 1,3-dichloro-2-iodobenzene (CAS No. 19230-28-5) in a research and development setting. As a Senior Application Scientist, my aim is to synthesize established safety protocols with practical, field-proven insights to ensure both the integrity of your experiments and the safety of laboratory personnel.
Section 1: Chemical Profile & Hazard Summary
This compound is a halogenated aromatic compound widely used as a building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.[1] Its utility stems from the differential reactivity of the C-I and C-Cl bonds, allowing for selective functionalization.[2][3] However, its chemical properties also necessitate specific handling and storage procedures to mitigate potential hazards.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5][6] It is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[6]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 19230-28-5 | [7] |
| Molecular Formula | C₆H₃Cl₂I | [8] |
| Molecular Weight | 272.90 g/mol | [8] |
| Appearance | White to orange to green powder or lump | [2] |
| Melting Point | 64 - 67 °C (147.2 - 152.6 °F) | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol. | [1][2] |
| Stability | Stable under normal conditions, but is light-sensitive. | [5] |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure. The following protocol represents the minimum required standard.
Mandatory PPE Workflow
Caption: PPE Donning and Operational Workflow.
-
Rationale for Selection:
-
Eye Protection: Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against dust particles and potential splashes.[9][10]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[9] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[11] For prolonged handling or in case of a spill, consider more robust gloves like Silver Shield® or Neoprene.[12]
-
Body Protection: A lab coat must be worn and fully fastened to protect skin and clothing.[10]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to keep airborne concentrations low.[6][9] If dusts are generated outside of a fume hood, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]
-
Section 3: Safe Handling Procedures
Handling this compound requires methodical care to prevent the generation of dust and avoid all contact.
-
Step 1: Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[6] Clear the workspace in the fume hood of all non-essential items.
-
Step 2: Weighing and Transfer: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust. If possible, weigh the material directly into the reaction vessel. Use non-sparking tools to prevent ignition sources.[4]
-
Step 3: During Reaction: Keep the reaction vessel closed or under a positive pressure of inert gas (e.g., Argon, Nitrogen) to prevent the release of any vapors, especially if heating.
-
Step 4: Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Decontaminate the spatula and the weighing vessel. All contaminated clothing should be removed and washed before reuse.[4][10]
Section 4: Storage and Stability
Improper storage is a common cause of compound degradation, leading to inconsistent experimental results. This compound is stable at room temperature but is sensitive to light.[9]
Logical Storage Protocol
Caption: Decision workflow for proper storage.
-
Core Requirements:
-
Container: Store in a tightly closed container to prevent moisture ingress and contamination.[4][10]
-
Location: Keep in a cool, dry, and well-ventilated area.[4] A recommended storage temperature is often 4°C.[8]
-
Light Sensitivity: The compound must be protected from light to prevent degradation.[8][9] Storing the original bottle in an opaque secondary container or in a dark cabinet is a reliable practice.
-
Incompatibilities: Store away from strong oxidizing agents.[5]
-
Section 5: Emergency Procedures & First Aid
Accidents require a swift and correct response.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[9]
-
Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4]
-
Section 6: Troubleshooting and FAQs
This section addresses common issues encountered during the use of this compound in synthetic protocols.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails. What are the likely causes?
A1: This is a common issue. The steric hindrance from the two ortho-chloro substituents can impede the oxidative addition step at the C-I bond. Here is a troubleshooting workflow:
Caption: Troubleshooting a failed Suzuki coupling.
-
Catalyst/Ligand System: Standard catalysts like [Pd(PPh₃)₄] may be inefficient for sterically hindered aryl iodides at lower temperatures.[13] Consider using more active catalyst systems, such as those employing Buchwald or other bulky electron-rich phosphine ligands, which are designed to accelerate oxidative addition.[14]
-
Base and Solvent: The choice of base and solvent is critical. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[14] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water) is often necessary.[15]
-
Reagent Quality: Ensure your boronic acid is not degraded (a common issue) and that the palladium catalyst is active. Running a control reaction with a simpler, unhindered substrate like iodobenzene can validate your reagents and general procedure.[14][16]
Q2: I noticed the solid has developed a darker color (e.g., orange or green) in storage. Is it still usable?
A2: The appearance of color can indicate some level of degradation, possibly due to light exposure.[6] While minor color changes may not significantly impact many reactions, it introduces a variable. For sensitive, multi-step syntheses or quantitative studies, it is best practice to use material that matches the original specification. If you must use the discolored material, consider purifying a small amount by recrystallization or filtration through a short plug of silica gel and re-analyzing it (e.g., by NMR or melting point) before committing a large-scale reaction.
Q3: What are the best practices for purifying reaction mixtures containing this compound and its derivatives?
A3: Standard silica gel column chromatography is typically effective. However, given the non-polar nature of the compound, a non-polar eluent system like hexanes or petroleum ether with a small amount of ethyl acetate or dichloromethane is a good starting point. If isomers are present, purification can be challenging. A combination of distillation and crystallization may be required to achieve high purity, especially on a larger scale.[17] For difficult separations, fractional crystallization at low temperatures (e.g., -33° to -38° C) has been used for related dichlorobenzene isomers.[17]
Section 7: References
-
ChemScene. This compound.
-
CymitQuimica. CAS 19230-28-5: this compound.
-
Cole-Parmer. Material Safety Data Sheet - 1,2-Diiodobenzene, 98%.
-
ECHEMI. This compound SDS, 19230-28-5 Safety Data Sheets.
-
TCI Chemicals. SAFETY DATA SHEET - this compound.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET - this compound.
-
ChemicalBook. 2,3-Dichloro-1-iodobenzene(2401-21-0).
-
Environmental Health & Safety Services. Personal Protective Equipment.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Reddit. Diagnosing issues with a failed Suzuki coupling?.
-
Google Patents. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of....
-
Fisher Scientific. This compound 98.0+%, TCI America™.
-
Guidechem. 1,2-Dichloro-3-iodobenzene 2401-21-0 wiki.
-
Reddit. Help needed with unreproducible Suzuki coupling.
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound 19230-28-5.
-
Benchchem. This compound|CAS 19230-28-5.
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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1,3-dichloro-2-iodobenzene safety data sheet (SDS) information
An In-Depth Technical Guide for Researchers
Technical Support Center: 1,3-Dichloro-2-Iodobenzene
Welcome to the technical support guide for this compound (CAS No: 19230-28-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As a senior application scientist, my goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring every protocol is a self-validating system for safety and experimental integrity.
Frequently Asked Questions (FAQs): Hazard Identification & Risk Assessment
This section addresses the fundamental safety profile of this compound, helping you to build a robust risk assessment before you begin your work.
Q1: What are the primary hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning".[1] The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
It's crucial to understand that these classifications are based on available data, but the toxicological properties of this substance have not been fully investigated.[2] Therefore, it should be handled with the assumption that it may have other unknown hazards.
Q2: Is this compound considered carcinogenic or environmentally persistent?
A2: Current safety data sheets do not list this compound as a carcinogen.[2] Furthermore, it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. However, good laboratory practice dictates that discharge into the environment must be avoided, and the compound should not be allowed to enter drains.[1]
Q3: What are the key physical properties I should be aware of before starting an experiment?
A3: Understanding the physical state and properties is fundamental to safe handling. This compound is typically a solid, appearing as a white to orange or green powder or lump.[3][4] It has a melting point in the range of 64-68°C.[2][5] Being a solid with potential for dust formation, engineering controls to prevent dust dispersion are critical.[2]
Key Physical and Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 19230-28-5 | [6] |
| Molecular Formula | C₆H₃Cl₂I | [4][5] |
| Molecular Weight | ~272.90 g/mol | [4][5] |
| Appearance | White to Orange to Green powder to lump | [3][4] |
| Melting Point | 64 - 68 °C / 147.2 - 152.6 °F | [2][5] |
| GHS Signal Word | Warning | [1][7] |
| Hazard Statements | H315, H319, H335 | [1][7][8] |
Troubleshooting Guide: Safe Handling & Storage
This section provides practical solutions to common issues encountered during the routine use and storage of this compound.
Q1: My laboratory has limited ventilation. What is the minimum requirement for handling this chemical?
A1: Handling this compound requires adequate ventilation to control exposure. The best practice is to always work within a certified chemical fume hood. This is not just a recommendation but a critical safety measure to prevent the inhalation of dust or potential vapors, which can cause respiratory irritation.[1][2] If a fume hood is unavailable, a local exhaust ventilation system is a necessary alternative.
Q2: I've noticed the material changing color over time. Is it still usable?
A2: The appearance of this compound can range from white to orange to green.[3] However, a noticeable change in color from its original state upon receipt could indicate degradation. This compound is known to be light-sensitive.[9] To prevent degradation, always store it in a tightly closed container in a cool, dry, and well-ventilated area, specifically avoiding exposure to light.[2] If you suspect degradation, it is prudent to use a fresh batch for your experiment to ensure the integrity of your results.
Q3: What materials are incompatible with this compound?
A3: You should avoid storing or mixing this compound with strong oxidizing agents.[10][11] Reactions with such materials can be vigorous and lead to a hazardous situation. Always ensure proper segregation of chemicals in storage.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and correct response is critical.
Q1: What is the immediate first aid protocol for skin or eye contact?
A1: Immediate action is required. For any exposure, the primary goal is to remove the substance from the affected area as quickly as possible.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation develops or persists, you must seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure thorough rinsing.[2][12][13] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. Persistent irritation requires immediate medical attention.
Emergency Response Workflow: Dermal & Ocular Exposure
Caption: Emergency first aid for skin and eye exposure.
Q2: How should I handle a minor spill of solid this compound in the lab?
A2: For a minor spill, the priority is to prevent dust from becoming airborne and to avoid direct contact.
Experimental Protocol: Minor Spill Cleanup
-
Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Contain & Clean: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop up the material without creating dust. Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste and contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[2]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your last line of defense against chemical exposure.
Q1: What specific PPE is mandatory when working with this compound?
A1: A comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are required.[2] If there is a splash hazard, a face shield should also be worn. This is because the material is a serious eye irritant.
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is insufficient or if you are cleaning up a large spill.[10][13] The goal is to prevent inhalation of the dust, which may cause respiratory tract irritation.[1][13]
Q2: How do I handle contaminated clothing?
A2: Any clothing that becomes contaminated must be removed immediately. Contaminated work clothing should not be allowed out of the laboratory.[10] It must be decontaminated or disposed of as hazardous waste. Before reuse, contaminated clothing must be thoroughly washed.[1] This prevents secondary exposure to yourself or others.
References
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention. [Link]
- 1,4-Dichloro-2-iodobenzene | C6H3Cl2I | CID 122452 - PubChem.
- 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424 - PubChem.
- 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 19230-28-5 | TCI AMERICA [tcichemicals.com]
- 4. CAS 19230-28-5: this compound | CymitQuimica [cymitquimica.com]
- 5. 19230-28-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. Benzene, 1,3-dichloro-2-iodo- | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 2,6-Dichloroiodobenzene | C6H3Cl2I | CID 140498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,3-Dichloro-1-iodobenzene(2401-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. 1,3-Dichloro-5-iodobenzene(3032-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Managing Skin and Eye Irritation from 1,3-Dichloro-2-iodobenzene
Welcome to the technical support guide for the safe handling of 1,3-dichloro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and managing skin and eye irritation. Our commitment is to ensure your safety and the integrity of your research through expert-driven, evidence-based protocols.
Understanding the Hazard: The Reactivity of this compound
This compound is a halogenated aromatic compound. While specific toxicological data can be limited, its structure suggests potential for irritation upon contact with skin and eyes. The reactivity of the carbon-iodine bond and the presence of chlorine atoms can lead to localized inflammatory responses. It is crucial to handle this compound with the understanding that it is a potential irritant and to take appropriate precautions.
Proactive Exposure Prevention: Your First Line of Defense
Effective management of skin and eye irritation begins with preventing exposure. A multi-layered approach, encompassing engineering controls, administrative policies, and personal protective equipment (PPE), is the most effective strategy.
Engineering Controls: Isolating the Hazard
-
Fume Hoods: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling vapors and prevents accidental splashes to the face and body.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Material/Standard | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile or Neoprene Gloves | ASTM F739 | These materials offer good chemical resistance to halogenated aromatic compounds. Always double-glove when handling neat material. |
| Body | Chemical-Resistant Lab Coat | A lab coat made of a material that repels chemicals should be worn and fully buttoned. | |
| Feet | Closed-Toed Shoes | Protects feet from potential spills. |
Troubleshooting Guide: Immediate Response to Exposure
This section provides a step-by-step guide for managing accidental skin and eye exposure to this compound.
Workflow for Accidental Exposure
Caption: Workflow for responding to skin or eye exposure.
Question & Answer Troubleshooting
Q: I’ve splashed a small amount of a dilute solution of this compound on my gloved hand. What should I do?
A:
-
Do not panic. Immediately and carefully remove the contaminated glove, avoiding contact with your skin.
-
Dispose of the glove in the appropriate chemical waste container.
-
Wash your hands thoroughly with soap and water, even if you do not believe any of the solution contacted your skin.
-
Inspect your skin for any signs of redness or irritation. If any are present, follow the full skin contact protocol below and seek medical attention.
Q: I felt a stinging sensation on my arm and noticed a small amount of this compound on my lab coat sleeve and skin.
A:
-
Immediately proceed to the nearest emergency shower or drench hose.
-
Remove the contaminated lab coat while under the shower to prevent further spreading of the chemical.
-
Flush the affected area of your arm with copious amounts of water for at least 15 minutes. Ensure all traces of the chemical are washed away.
-
While flushing, have a colleague notify your lab supervisor and retrieve the Safety Data Sheet (SDS) for this compound.
-
After 15 minutes of flushing, seek immediate medical attention. Provide the medical personnel with the SDS.
-
Do not apply any creams or ointments to the affected area unless directed to do so by a medical professional.
Q: I was adjusting my reaction setup and believe some this compound may have splashed into my eye, even though I was wearing safety glasses.
A:
-
IMMEDIATELY proceed to the nearest emergency eyewash station. Your vision may be blurry, so call out for assistance from a colleague.
-
Hold your eyelids open with your thumb and forefinger and flush your eyes with a continuous, gentle stream of water for at least 15 minutes. It is critical to roll your eyeballs up, down, and sideways to ensure the entire surface is rinsed.
-
While you are flushing your eyes, have a colleague call for emergency medical assistance and inform your lab supervisor. They should also locate the SDS for this compound to provide to the emergency responders.
-
After 15 minutes of continuous flushing, you must be evaluated by a medical professional. Do not rub your eyes.
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent other than water to rinse my skin after exposure?
A1: No. Water is the universal flushing agent for chemical exposures to the skin and eyes. Using solvents could potentially increase the absorption of the chemical through the skin or cause further damage.
Q2: What are the long-term effects of skin exposure to this compound?
A2: Specific long-term toxicological data for this compound may not be extensively documented. However, for halogenated aromatic compounds in general, prolonged or repeated exposure can lead to chronic skin irritation, dermatitis, and potential systemic effects if absorbed. It is always best to minimize any contact.
Q3: How do I properly decontaminate my work area after a small spill of this compound?
A3: For a small spill, you should:
-
Alert others in the area.
-
Wear your full PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Place the absorbent material into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Q4: Is it necessary to seek medical attention for a minor skin rash that appears a day after working with this compound?
A4: Yes. Any skin reaction, even if delayed, should be evaluated by a medical professional. This could be a sign of a delayed hypersensitivity reaction or irritation. Inform the medical professional about the chemical you were working with and provide the SDS.
References
- Safety Data Sheet for this compound. (A specific SDS from a manufacturer like Sigma-Aldrich, Thermo Fisher Scientific, or TCI Chemicals would be inserted here with a direct link).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- OSHA Laboratory Safety Guidance.
Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Dichloroiodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving the sterically hindered and challenging substrate, 2,6-dichloroiodobenzene. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-dichloroiodobenzene considered a challenging substrate in palladium-catalyzed cross-coupling reactions?
A: The difficulty in using 2,6-dichloroiodobenzene stems from a combination of steric and electronic factors. The two chlorine atoms in the ortho positions create significant steric hindrance around the reactive C-I bond. This bulkiness can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step and subsequent steps like reductive elimination.[1][2] While the C-I bond is inherently more reactive than the C-Cl bonds, the overall steric congestion requires highly active and robust catalyst systems to achieve good yields.
Q2: What are the primary modes of catalyst deactivation I should be aware of when using this substrate?
A: There are three principal deactivation pathways to consider:
-
Iodide Poisoning: Iodide anions (I⁻), generated during the reaction, can act as strong ligands for palladium. They can form stable, off-cycle palladium-iodide complexes, such as inactive µ-iodo bridged palladium dimers, which are catalytically inactive and can shut down the catalytic cycle.[3]
-
Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive, insoluble palladium nanoparticles, commonly observed as "palladium black."[4][5] This is often triggered by high temperatures, impurities, or the dissociation of protective ligands from the metal center.
-
Ligand Degradation: The phosphine ligands, essential for catalyst stability and activity, can themselves degrade under reaction conditions, for instance, through oxidation by trace oxygen or P-C bond cleavage, leaving the palladium center exposed to agglomeration or other deactivation pathways.
Q3: How does my choice of phosphine ligand specifically counteract these deactivation pathways?
A: The ligand is arguably the most critical component for success. Modern biaryl phosphine ligands (e.g., Buchwald ligands) or bulky trialkylphosphines are indispensable for several reasons:
-
Steric Bulk: Large, bulky ligands like SPhos, XPhos, or P(tBu)₃ create a sterically crowded coordination sphere around the palladium atom. This bulkiness promotes the final, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.[6][7][8] This rapid turnover minimizes the lifetime of intermediates that could lead to side reactions or decomposition.
-
Electron-Richness: These ligands are strong electron donors, which increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species facilitates the initial, often challenging, oxidative addition into the C-I bond of the sterically hindered substrate.[6][9]
-
Stability: The biaryl backbone of many modern ligands provides enhanced thermal stability and resistance to degradation compared to simpler triarylphosphines like PPh₃. They also form more stable complexes with palladium, reducing the likelihood of ligand dissociation that leads to palladium black formation.[10]
Q4: I've heard iodide can be a catalyst poison. Is this always the case?
A: While iodide is widely considered a potential poison for palladium catalysts, its effect can be complex and context-dependent.[3][11] In many cases, excess iodide can coordinate strongly to the palladium center, leading to inactive species as described in Q2. However, some research has shown that under specific conditions, iodide can participate in the formation of highly active, iodide-bridged binuclear palladium complexes.[12] These species can exhibit unique reactivity and, in some systems, even enhance the catalytic rate.[12] The key takeaway is that while iodide can be a deactivator, its role is nuanced, and its impact depends heavily on the specific ligands, solvents, and overall reaction conditions employed.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion; Reaction Stalls Prematurely
Question: My Suzuki-Miyaura coupling with 2,6-dichloroiodobenzene and an arylboronic acid starts, but TLC/LC-MS analysis shows it stalls at ~20-30% conversion, even after extended reaction times. What are the most likely causes and how can I fix this?
Answer: A stalled reaction is a classic symptom of catalyst deactivation. The initial turnover indicates the catalyst is active at the start, but it is rapidly consumed by one or more deactivation pathways. Here is a systematic approach to diagnose and solve the issue.
Troubleshooting Workflow: Stalled Reaction
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation of Causes and Solutions:
-
Inappropriate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The ligands are not bulky or electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.
-
Solution: Employ a more active catalyst system. Use a robust palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a state-of-the-art phosphine ligand. The choice of ligand is critical.
Ligand Key Features Typical Use Case with Hindered Substrates SPhos Bulky, electron-rich biarylphosphine. General-purpose, highly active for many Suzuki couplings.[10][13] XPhos Very bulky, electron-rich biarylphosphine. Excellent for particularly challenging or sterically hindered aryl chlorides and bromides.[6] RuPhos Electron-rich, provides high catalyst stability. Often used for C-N and C-O couplings, but also effective for hindered Suzuki reactions. P(tBu)₃ Extremely electron-rich and sterically demanding trialkylphosphine. Highly active for oxidative addition to aryl chlorides, but can be sensitive to air.[8] -
-
Presence of Oxygen: Trace amounts of oxygen are highly detrimental. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also promote the homocoupling of the boronic acid partner, consuming it in a non-productive pathway.[5][14]
-
Solution: Implement a rigorous degassing protocol for all solvents and the reaction mixture itself. The "freeze-pump-thaw" method (for organic solvents) is superior to simple nitrogen/argon bubbling. Always maintain a positive pressure of an inert gas throughout the setup and reaction.
-
-
Impure Reagents or Solvents: Impurities, particularly water or peroxides in solvents like THF or dioxane, can interfere with the catalyst.[15] Boronic acids can also degrade over time to form boroxines, which can affect reaction stoichiometry and efficiency.
Issue 2: Black Precipitate (Palladium Black) Formation
Question: During my reaction, the solution turns dark and a black solid crashes out. My conversion is very low. What is this precipitate and how do I prevent it?
Answer: The black precipitate is almost certainly palladium black—aggregated, inactive Pd(0) nanoparticles.[5] Its formation signifies that the palladium atoms are losing their protective ligand shell and clumping together.
Catalyst Deactivation Pathways Diagram
Caption: Simplified catalytic cycle with key deactivation routes.
Causes and Prevention Strategies:
-
Cause: Ligand dissociation from the Pd(0) center. This is more common with less tightly binding ligands or at excessively high temperatures.
-
Solution: Use a ligand that forms a more stable complex, such as a biaryl phosphine.[10] Consider running the reaction at a slightly lower temperature for a longer period. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help keep the palladium saturated and soluble.
-
-
Cause: Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state. Some Pd(II) can decompose before entering the cycle.
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (ligand, solvent) are suitable for efficient in-situ reduction.
-
-
Cause: High local concentration of reagents during addition.
-
Solution: Ensure vigorous stirring throughout the reaction, especially during the heating phase, to prevent localized high concentrations that can shock the catalyst out of solution.
-
Key Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling 2,6-dichloroiodobenzene, incorporating best practices to minimize catalyst deactivation.
-
Materials:
-
2,6-dichloroiodobenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)[13]
-
K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
-
Experimental Workflow:
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add 2,6-dichloroiodobenzene, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (Pd(OAc)₂) and the ligand (SPhos).
-
Solvent Addition: Add the degassed solvent via syringe. The total volume should be sufficient to create a solution concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum rigor, subject the final heterogeneous mixture to three cycles of freeze-pump-thaw.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress by taking aliquots (via syringe under inert gas) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This technique is superior to inert gas sparging for removing dissolved oxygen.
-
Freeze: Place the solvent in a thick-walled Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released as the solvent melts.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with high-purity argon or nitrogen.
References
- Reddit User Discussion on Iodine Poisoning of Palladium C
- Synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. (n.d.).
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5554-5564. [Link]
- Synthesis of dichlorophenylborane 1
- Catalyst poisoning. (n.d.). In Wikipedia.
- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. (n.d.).
- Zhang, Y., et al. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
- Method for reactivating palladium catalysts. (1976).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
- Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. (2018). Journal of the American Chemical Society, 140(38), 12196–12206. [Link]
- 2,6-DICHLOROPHENYLBORONIC ACID. (n.d.). Nine Chongqing Chemdad Co., Ltd. [Link]
- Suzuka, T., Sueyoshi, H., & Ogasawara, H. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9831-9841. [Link]
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.).
- Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (2009). The Journal of Organic Chemistry, 74(15), 5599–5602. [Link]
- Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. (2022). Molecules, 27(19), 6593. [Link]
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective Ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2015). Semantic Scholar. [Link]
- Maestri, G., et al. (2011). Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. Journal of the American Chemical Society, 133(22), 8574-8585. [Link]
- Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. (2021).
- Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]
- Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (2023). Molecules, 28(18), 6508. [Link]
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. (2013). Organometallics, 32(18), 5212–5223. [Link]
- Palladium-Catalyzed Borylation of Ortho-Substituted Phenyl Halides and Application to the One-Pot Synthesis of 2,2'-Disubstituted Biphenyls. (2010). The Journal of Organic Chemistry, 75(15), 5040–5046. [Link]
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (2016). Journal of the American Chemical Society, 138(41), 13662–13673. [Link]
- Bimetallic catalysis for C–C and C–X coupling reactions. (2013). Chemical Science, 4(8), 3013-3023. [Link]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2018). Accounts of Chemical Research, 51(6), 1432–1446. [Link]
Sources
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- 9. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
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- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Low Reactivity in C-Cl Bond Activation
Welcome to the Technical Support Center dedicated to addressing the challenges of C-Cl bond activation. This resource is designed for researchers, scientists, and drug development professionals who encounter hurdles in reactions involving the cleavage of carbon-chlorine bonds, a common yet often challenging transformation in organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.
Introduction: The Challenge of C-Cl Bond Inertness
Aryl and alkyl chlorides are highly desirable substrates in cross-coupling reactions due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength and low polarity of the C-Cl bond present a significant kinetic barrier to activation, often leading to low reactivity and poor yields.[1] The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl chloride to the metal center.[2][3] Electron-rich aryl chlorides are particularly challenging as the increased electron density on the carbon atom disfavors the oxidative addition step.[3][4]
This guide will provide you with the expertise and field-proven insights to overcome these challenges, focusing on practical solutions and the underlying scientific principles.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during C-Cl bond activation experiments.
Issue 1: My reaction shows no or very low conversion of the starting material.
This is a frequent problem stemming from the inertness of the C-Cl bond. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst System Evaluation:
-
Is your catalyst active? Palladium(0) species are the active catalysts, but they can be sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction to Pd(0).[5][6]
-
Is your ligand appropriate for C-Cl bond activation? Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds, especially in electron-rich systems.[3][7]
-
Solution: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[3][7] They also facilitate the reductive elimination step, which is crucial for catalyst turnover.[7]
-
| Ligand Class | Recommended Ligands | Rationale |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos, tBuXPhos | Increase electron density on Pd, sterically promote reductive elimination.[3][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable, highly active catalysts.[3][8] |
2. Reaction Conditions Optimization:
-
Is the temperature high enough? C-Cl bond activation often requires higher temperatures than C-Br or C-I bond activation to overcome the higher activation energy of the oxidative addition step.[6][9]
-
Solution: Gradually increase the reaction temperature, for example, in 10-20 °C increments. Typical temperatures for C-Cl bond activation range from 80-120 °C.[6]
-
-
Is your base selection optimal? The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination.[3][5]
-
Is your solvent appropriate? The solvent can influence catalyst solubility, stability, and reactivity.
Issue 2: I am observing significant side product formation, such as hydrodehalogenation or homocoupling.
These side reactions compete with the desired cross-coupling pathway and can significantly reduce your yield.
1. Hydrodehalogenation (Reduction of the C-Cl bond):
-
Cause: This side reaction is often promoted by the presence of a hydrogen source (e.g., solvent, water, or the amine in Buchwald-Hartwig reactions) and a catalyst system that favors β-hydride elimination.
-
Troubleshooting Steps:
-
Use anhydrous conditions: Ensure your solvent and reagents are dry.[3]
-
Choose the right ligand: Ligands that promote rapid reductive elimination can minimize the lifetime of intermediates prone to β-hydride elimination.[5]
-
Optimize the base: In some cases, a weaker base might disfavor the pathways leading to hydrodehalogenation.
-
2. Homocoupling of the Boronic Acid (in Suzuki-Miyaura reactions):
-
Cause: This is often due to the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.[11] It can also be promoted by Pd(II) species in the reaction mixture.[11]
-
Troubleshooting Steps:
-
Ensure rigorous degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use a fresh, high-quality palladium source: An old or improperly stored catalyst may contain oxidized palladium species that promote homocoupling.[12]
-
Maintain an inert atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in cross-coupling reactions?
The general reactivity order is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond.
Q2: Can I use nickel catalysts for C-Cl bond activation?
Yes, nickel catalysts are an excellent alternative to palladium for C-Cl bond activation and are often more effective for certain transformations.[13][14] Nickel is more earth-abundant and less expensive than palladium. Nickel catalysts can activate C-Cl bonds through different mechanisms, including Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles.[15][16]
Q3: Are there any metal-free methods for C-Cl bond activation?
While less common for cross-coupling reactions, metal-free methods for C-Cl bond activation are an emerging area of research. These methods often rely on photoredox catalysis or the use of strong reducing agents to generate radical intermediates.[17][18][19]
Q4: How do additives help in overcoming low reactivity?
Additives can play several roles in facilitating C-Cl bond activation. For instance, Lewis acids can coordinate to the chlorine atom, making the C-Cl bond more susceptible to cleavage.[20] Protic additives can assist in the regeneration of the active catalyst. The specific role of an additive is highly dependent on the reaction mechanism.
Q5: I'm working with a complex molecule with multiple functional groups. How can I selectively activate a C-Cl bond?
Chemoselectivity can be a significant challenge. Here are a few strategies:
-
Catalyst/Ligand Choice: Some catalyst systems exhibit a degree of selectivity for C-Cl bonds over other functional groups. Screening different ligands is often necessary.
-
Reaction Conditions: Tuning the reaction temperature and time can sometimes allow for the selective reaction of the more reactive C-Cl bond in the presence of less reactive groups.
-
Protecting Groups: If a particularly sensitive functional group is present, it may need to be protected during the reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Unreactive Aryl Chloride
This protocol provides a starting point for the coupling of an electron-rich aryl chloride with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a starting point for the coupling of an aryl chloride with a primary or secondary amine.
-
Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol), the ligand (if not using a precatalyst with an integrated ligand), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring and Work-up: Follow the same procedures as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low reactivity in C-Cl bond activation.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Turning on nickel catalyzed C-C activation cross-coupling by changing the accessible catalyst oxidation states with an external reductant - American Chemical Society [acs.digitellinc.com]
- 16. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01724A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Containing 1,3-Dichloro-2-iodobenzene
Welcome to the technical support center for chemists and researchers working with 1,3-dichloro-2-iodobenzene. This guide provides in-depth technical advice, troubleshooting, and best practices for the successful workup and purification of reactions involving this versatile but sometimes challenging aryl halide.
Overview: Key Characteristics of this compound
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to form complex molecular architectures. Its utility stems from the reactivity of the carbon-iodine bond, which is more susceptible to oxidative addition in catalytic cycles than the adjacent C-Cl bonds.[1] However, its physical and chemical properties necessitate careful consideration during the reaction workup.
Physical & Chemical Properties Table:
| Property | Value | Significance for Workup |
| Molecular Formula | C₆H₃Cl₂I | High molecular weight (272.89 g/mol ) can affect diffusion rates during chromatography and extraction.[2][3] |
| Appearance | White to orange/green solid | As a solid, it must be fully dissolved for reactions and extractions to proceed efficiently.[2][4] |
| Melting Point | 64 - 67 °C | Relatively low melting point; may melt in heated reaction mixtures.[4] |
| Solubility | Low in water, soluble in organic solvents | Dictates the choice of extraction solvents (e.g., ethyl acetate, dichloromethane).[2] |
| LogP | 3.598 | Indicates high hydrophobicity, leading to good partitioning into organic solvents but potential for non-specific binding to purification media.[3] |
General Workup Workflow
A standardized workup procedure is the foundation of a successful purification. The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, which are common applications for this substrate.[5]
Caption: General workup workflow for reactions with this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Residual Palladium Catalyst in Product | Strong Ligand Chelation: Amine or other Lewis basic functional groups on your product can form stable, soluble complexes with palladium.[6] Inefficient Filtration: Standard filtration may not remove finely dispersed or soluble palladium species.[7] | Use a Scavenger: Stir the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica, activated carbon) for several hours, then filter.[6] Celite® Filtration: After diluting the reaction mixture, pass it through a thick pad (1-2 cm) of Celite® on a sintered glass funnel to trap insoluble palladium species.[7][8] Aqueous Washes: For some palladium salts, washing the organic layer with an aqueous solution of saturated ammonium chloride or sodium chloride can help partition the metal into the aqueous phase.[7][9] |
| Incomplete Reaction (Starting Material Remains) | Steric Hindrance: The two ortho-chlorine atoms can sterically hinder the iodine, slowing the rate of oxidative addition.[10] Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen, leading to deactivation.[11] | Optimize Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11] |
| Formation of Dehalogenated Byproduct (1,3-Dichlorobenzene) | Protodeboronation (Suzuki): In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent (especially water) or other acidic sources.[10] Reductive Dehalogenation: The aryl halide can be reduced by a hydride source in the reaction mixture.[10][11] | Use a Stable Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) which is often more stable than the corresponding boronic acid.[11] Use Anhydrous Solvents: Ensure solvents are dry and pure.[11] Careful Base Selection: Choose a non-nucleophilic base and ensure it is dry and finely powdered.[11] |
| Difficult Purification by Column Chromatography | Similar Polarity: The product and unreacted this compound may have very similar polarities, making separation difficult. Triphenylphosphine Oxide (Byproduct): If phosphine ligands were used, the resulting phosphine oxide can co-elute with the product. | Optimize Solvent System: Use a shallow gradient or isocratic elution with a carefully selected solvent system (e.g., hexane/ethyl acetate, hexane/dichloromethane) to maximize separation. Remove Phosphine Oxide: Before chromatography, suspend the crude mixture in a non-polar solvent like pentane or a pentane/ether mixture and filter. The less polar product will be soluble while the more polar triphenylphosphine oxide will remain as a solid.[9] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black. Is this normal? A: Yes, this is very common in palladium-catalyzed reactions. The formation of black or dark brown solids is often indicative of the formation of palladium black (Pd(0) nanoparticles), which is the active catalytic species.[12] As long as the reaction is proceeding, this is not a cause for concern. The key is to remove these particulates effectively during workup.
Q2: How do I effectively remove residual palladium to meet strict limits for pharmaceutical applications? A: For APIs and advanced intermediates, multi-step purification is often necessary. A typical sequence would be:
-
Filtration through Celite® to remove bulk, insoluble palladium.[7]
-
Treatment of the organic solution with a high-affinity scavenger resin (e.g., thiol-based) or activated carbon.[6]
-
Final purification via column chromatography or recrystallization. The residual palladium levels should be monitored at each stage using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]
Q3: An emulsion formed during my aqueous extraction. How can I break it? A: Emulsions can occur when using solvents like THF or DMF.[9]
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Dilute: Dilute the organic layer with more extraction solvent.
-
Filter: Pass the entire mixture through a pad of Celite®.
-
Patience: Sometimes, simply letting the separatory funnel sit for an extended period will allow the layers to separate.
Q4: What is the best way to quench a reaction containing this compound? A: The choice of quenching agent depends on the reaction type. For most cross-coupling reactions, quenching is done by cooling the reaction to room temperature and then adding an aqueous solution.[14] Saturated ammonium chloride (NH₄Cl) is a common choice as it is mildly acidic and can help protonate basic species and complex with some metal salts.[9] For reactions involving organometallic reagents, a slow, careful addition of the quenching agent is crucial to control any exotherm.
Detailed Protocol: Sample Workup for a Suzuki Coupling
This protocol provides a step-by-step method for a typical workup following a Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
Reaction mixture in an organic solvent (e.g., 1,4-dioxane, toluene).
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® (diatomaceous earth)
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (typically 3-5 times the reaction volume).
-
Filtration: Prepare a small plug of Celite® in a Büchner or sintered glass funnel. Wet the pad with ethyl acetate. Filter the diluted reaction mixture through the Celite® pad to remove the palladium catalyst and any inorganic salts. Wash the pad with additional ethyl acetate to ensure all product is collected.[14]
-
Extraction: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aq. NH₄Cl (1 x reaction volume).
-
Deionized water (1 x reaction volume).
-
Brine (1 x reaction volume). This final wash helps to remove residual water from the organic layer.[10]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Stir for 5-10 minutes.
-
Concentration: Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Decision workflow for a standard Suzuki coupling workup.
Safety & Handling
This compound is classified as a hazardous substance.[4]
-
Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[4][15]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][16]
-
First Aid:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15]
References
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development.
- ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- ScienceDirect. (n.d.). Strategies for the removal of halides from drinking water sources, and their applicability in disinfection by-product minimisation.
- PubChem. (n.d.). 1,3-Dichloro-2,5-diiodobenzene.
- PubChem. (n.d.). 1,2-Dichloro-3-iodobenzene.
- Google Patents. (n.d.). US2458819A - Purifying alkyl halides.
- PubChem. (n.d.). 1,3-Dichloro-5-iodobenzene.
- ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols.
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Technical Support Center: Column Chromatography Purification of 1,3-Dichloro-2-iodobenzene Derivatives
Welcome to the technical support center for the column chromatography purification of 1,3-dichloro-2-iodobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these specific halogenated aromatic compounds. The information herein is grounded in established chromatographic principles and extensive field experience.
I. Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering systematic solutions.
Issue 1: Poor or No Separation of the Target Compound from Impurities
Question: I'm running a column to purify my this compound derivative, but the fractions are all mixed, and I'm not getting clean separation, even though the TLC plate looked promising. What's going wrong?
Answer: This is a frequent challenge. The discrepancy between TLC and column performance often arises from subtle differences in conditions and the inherent nature of halogenated aromatics.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly down the column, or too low, resulting in broad, overlapping bands.
-
Solution: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.3 on a TLC plate.[1] This generally provides the best separation. If your TLC showed good separation, but the column is failing, consider that the larger volume of silica in a column can sometimes alter the separation dynamics. Try preparing a new eluent with a slightly lower percentage of the polar solvent than what you used for the TLC. For example, if a 10% ethyl acetate in hexane mixture worked well on TLC, start your column with 7-8% ethyl acetate in hexane.[2]
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad bands and poor separation.[3]
-
Solution: As a general rule, for silica gel, use a mass ratio of at least 30:1 (silica:crude sample). For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
-
Poor Column Packing: An improperly packed column with channels, cracks, or an uneven surface will lead to a non-uniform flow of the mobile phase, resulting in band distortion and co-elution.[4][5]
-
Sample Application: If the initial sample band is too wide, separation will be compromised from the start.
-
Solution: Dissolve your crude sample in the minimum amount of solvent possible before loading it onto the column.[6] If your compound is poorly soluble in the eluent, consider a "dry loading" technique. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[6][7]
-
Issue 2: The Compound is "Sticking" to the Column or Eluting Very Slowly
Question: My this compound derivative seems to have very high affinity for the silica gel. It's taking an excessive amount of solvent to elute, and the peaks are very broad. What can I do?
Answer: The interaction between halogenated compounds and the silica stationary phase can sometimes be stronger than anticipated, leading to prolonged elution times and band broadening.[8]
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The electron-rich halogen atoms can interact with the acidic silanol groups on the silica surface, causing strong retention.[8]
-
Solution 1: Increase Eluent Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) can help to overcome these strong interactions and expedite the elution of your compound.[9][10] This will also help to sharpen the peaks. For example, you could start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration to 15-20%.
-
Solution 2: Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider a less polar stationary phase. Alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[11][12][13] Alternatively, reversed-phase chromatography, while less common for this class of compounds in a preparative lab setting, could be an option if you have access to the necessary equipment.
-
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to strong binding of certain compounds.[7]
-
Solution: You can "deactivate" the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine.[14] Adding a very small percentage (e.g., 0.1-0.5%) of triethylamine to your mobile phase can also help to mitigate this issue. However, be mindful that this will alter the polarity of your eluent system.
-
Issue 3: Product Degradation on the Column
Question: I've noticed that the yield from my column is lower than expected, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. Is my compound decomposing on the silica?
Answer: It is possible for certain sensitive compounds to degrade on silica gel.[13][15] This is a critical consideration, especially in multi-step syntheses where product stability is paramount.
Potential Causes & Solutions:
-
Acidity of Silica Gel: As mentioned, the acidic nature of silica gel can catalyze the degradation of sensitive molecules.[16]
-
Solution 1: Use Neutralized Silica: You can purchase commercially available neutralized silica gel or neutralize it yourself by washing it with a dilute solution of a base like triethylamine in your non-polar solvent, followed by extensive washing with the non-polar solvent alone.
-
Solution 2: Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. For many organic compounds, neutral alumina is a good starting point to avoid acid or base-catalyzed decomposition.[11]
-
-
Prolonged Exposure to the Stationary Phase: The longer your compound remains on the column, the greater the opportunity for degradation.
-
Solution: Optimize your mobile phase to ensure a reasonably fast elution without sacrificing separation. Flash chromatography, which uses pressure to increase the flow rate, can significantly reduce the time your compound spends on the column.[17]
-
Issue 4: The Column Runs Dry
Question: I accidentally let the solvent level drop below the top of the silica bed. Is my separation ruined?
Answer: Allowing the column to run dry is a serious issue that can compromise your purification.[6] When the silica bed dries out, channels and cracks can form, leading to an uneven flow of the mobile phase and poor separation.
Potential Causes & Solutions:
-
Inattention: This is the most common reason. Column chromatography requires careful monitoring.
-
Solution: If the column has run dry, the separation is likely compromised. It is often best to start over with a freshly packed column. To prevent this, always ensure there is a sufficient head of solvent above the silica bed. Top up the solvent well before the level approaches the top of the sand layer.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For most applications involving these relatively non-polar to moderately polar compounds, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[18] However, if your compound shows signs of degradation or excessive retention, neutral alumina can be a viable alternative.[11][12] For highly non-polar derivatives, a less active stationary phase might be beneficial.
Q2: How do I choose the right mobile phase?
A2: The selection of the mobile phase is critical for a successful separation. For this compound and its derivatives, which are generally non-polar, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane.[14][19] The optimal ratio of these solvents should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for your target compound.[1]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.[20]
-
Isocratic Elution: This is simpler to perform and is often sufficient if the impurities have significantly different polarities from your target compound.[9][20]
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution will likely provide better separation and faster overall run times.[10][21] It can also result in sharper peaks for the more strongly retained components.[21] A shallow gradient, where the polarity of the mobile phase is increased slowly over time, is often very effective.
Q4: My compound is a solid. How should I load it onto the column?
A4: If your solid compound is readily soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully apply the solution to the top of the column.[6] If it has poor solubility in the eluent, the dry loading method is recommended.[6] This involves dissolving your compound in a suitable solvent (like dichloromethane), adding a small amount of silica gel, and then removing the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[15]
Q5: How can I tell which fractions contain my product?
A5: The most reliable method is to collect a series of small fractions and analyze them by TLC. Spot each fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound. This will allow you to identify which fractions contain the desired product and determine their purity. For colored compounds, you may be able to visually track the band as it moves down the column, but TLC analysis is still recommended for confirmation.[22]
III. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a layer of sand (approximately 1-2 cm) on top of the cotton plug.[5]
-
In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[5] The consistency should be like a milkshake, not too thick and not too thin.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[5]
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it in a flask for reuse. Do not let the solvent level drop below the top of the silica bed.[5]
-
Once the silica has settled, add a protective layer of sand (approximately 1 cm) on top.[6]
-
Drain the excess solvent until it is just level with the top of the sand. The column is now ready for sample loading.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add silica gel to this solution (approximately 2-3 times the mass of your crude sample).
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[15]
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to create a level surface.
-
Add a layer of sand on top of the sample-silica mixture to prevent disturbance.
-
Carefully add your eluent and begin the chromatography.
IV. Visualizing the Workflow
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
V. References
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
University of York. Determining a solvent system. Retrieved from [Link]
-
BenchChem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds.
-
ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? Retrieved from [Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
Eluent Strength Translator. (2021, May 9). Retrieved from [Link]
-
Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? Retrieved from [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HAL-Inria. Characterization of thieno-fused N-heteroacenes as organic semiconductors. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Thieme. SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 14). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols. Retrieved from [Link]
-
ResearchGate. Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),.... Retrieved from [Link]
-
ResearchGate. (2022, February 16). Chromatographic separations and mechanisms. Retrieved from [Link]
-
University of Rochester. Troubleshooting Flash Chromatography. Retrieved from [Link]
Sources
- 1. yamazenusa.com [yamazenusa.com]
- 2. researchgate.net [researchgate.net]
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- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
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- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 8. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
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Technical Support Center: Troubleshooting Low Yield in Heck Reactions of Electron-Deficient Aryl Halides
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with electron-deficient aryl halides. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind common issues and provide robust, field-tested solutions.
Understanding the Challenge: The Heck Reaction with Electron-Deficient Aryl Halides
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2][3] While powerful, the reaction's efficiency can be highly sensitive to the electronic nature of the substrates.
Electron-deficient aryl halides, such as those bearing nitro, cyano, or carbonyl functionalities, present a unique set of challenges. While the oxidative addition of these substrates to the Pd(0) catalyst is often facile due to the electron-withdrawing groups, subsequent steps in the catalytic cycle can be problematic, leading to catalyst deactivation and diminished yields.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during the Heck reaction of electron-deficient aryl halides in a question-and-answer format, providing both explanations and actionable troubleshooting steps.
Question 1: My reaction with an electron-deficient aryl chloride is sluggish or fails completely, while the analogous aryl bromide or iodide reacts smoothly. What is the likely cause and how can I improve it?
Answer:
This is a classic issue related to the oxidative addition step of the Heck catalytic cycle. The reactivity of aryl halides in this step follows the general trend: I > Br > Cl.[4][6] For electron-deficient aryl chlorides, the carbon-chlorine bond is stronger and less readily cleaved by the Pd(0) catalyst.
Causality: The rate-determining step for less reactive aryl halides is often the oxidative addition.[4] Electron-withdrawing groups on the aryl ring can accelerate this step, but the inherent strength of the C-Cl bond remains a significant barrier.
Troubleshooting Protocol:
-
Ligand Modification: The choice of ligand is critical for activating aryl chlorides. Bulky, electron-rich phosphine ligands are often required to enhance the electron density on the palladium center, thereby promoting oxidative addition.[7]
-
Actionable Step: Screen a panel of bulky, electron-rich phosphine ligands. A good starting point would be to compare a standard ligand like PPh₃ with more specialized ligands.
-
| Ligand Type | Examples | Rationale |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Standard, but may be insufficient for aryl chlorides. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, JohnPhos, XPhos | Increased electron density on Pd facilitates oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can be highly effective for activating aryl chlorides.[7] |
-
Catalyst Precursor: The choice of palladium precursor can influence the generation of the active Pd(0) species.
-
Actionable Step: If using PdCl₂, consider switching to Pd(OAc)₂. The acetate ligand can be more easily reduced in situ.[8]
-
-
Additives: The addition of halide salts, such as tetra-n-butylammonium bromide (TBAB) or iodide, can facilitate the reaction of aryl chlorides, a phenomenon known as the "Jeffery conditions".[9][10]
-
Actionable Step: Add 1 equivalent of TBAB or TBAI to the reaction mixture. This can promote the formation of a more reactive palladium-halide species.[9]
-
Question 2: I am observing significant formation of a reduced arene (dehalogenation) and/or biaryl homocoupling byproducts, leading to a low yield of my desired Heck product. What is happening and how can I suppress these side reactions?
Answer:
The formation of these byproducts points to issues with the stability and reactivity of the organopalladium(II) intermediate formed after oxidative addition.
Causality:
-
Dehalogenation (Reduction): This can occur if the hydrido-palladium(II) species, formed after β-hydride elimination, reductively eliminates to regenerate Pd(0) and HX before the base can effectively neutralize the acid.[6][11] The resulting acidic conditions can promote protodehalogenation.
-
Homocoupling: This side reaction can arise from the reaction of the arylpalladium(II) intermediate with another molecule of the aryl halide or through other catalyst decomposition pathways.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: The base plays a crucial role in regenerating the Pd(0) catalyst and neutralizing the HX formed.[6][8] An inappropriate base can lead to the side reactions you're observing.
-
Actionable Step: Screen a variety of bases. For electron-deficient systems, a moderately strong, non-nucleophilic base is often optimal. Ensure at least stoichiometric amounts of the base are used.
-
| Base Type | Examples | Considerations |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Often effective and inexpensive.[1] |
| Organic Amines | Et₃N, DIPEA | Can also act as a reducing agent for Pd(II) to Pd(0).[8] |
| Phosphates | K₃PO₄ | A good choice for sensitive substrates. |
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.[12][13]
-
Temperature Control: Higher temperatures can sometimes promote catalyst decomposition and side reactions.
-
Actionable Step: Try running the reaction at a lower temperature for a longer period.
-
Question 3: My Heck reaction starts well, but then stalls, leaving a significant amount of starting material. What could be causing this catalyst deactivation?
Answer:
Catalyst deactivation is a common problem in Heck reactions and can be caused by several factors, especially with challenging substrates.
Causality:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate to form inactive palladium black, particularly at high temperatures or with insufficient ligand stabilization.[11]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalyst.
-
Inhibition by Reaction Components: The starting materials, products, or byproducts could potentially coordinate to the palladium center and inhibit catalysis.
Troubleshooting Workflow:
Caption: Factors influencing regioselectivity in the Heck reaction.
Troubleshooting Protocol:
-
Ligand Effects: The steric and electronic properties of the ligand can have a profound impact on regioselectivity.
-
Actionable Step: If you are using a very bulky ligand and observing poor regioselectivity, try switching to a less sterically demanding ligand. Conversely, in some systems, specific chiral or bidentate ligands can be used to enforce a particular regiochemical outcome. [8]
-
-
Solvent and Additives: The reaction medium can influence the transition state of the migratory insertion step.
-
Actionable Step: Experiment with different solvents and consider the use of additives. For instance, moving to a more coordinating solvent might alter the ligand sphere around the palladium and affect regioselectivity.
-
-
Cationic vs. Neutral Pathway: The Heck reaction can proceed through either a neutral or a cationic pathway, which can influence regioselectivity. The cationic pathway, often favored with aryl triflates or in the presence of silver salts, can sometimes lead to a higher proportion of the α-product with electron-rich olefins. [10]While your substrate is an electron-deficient aryl halide, it's worth considering if your conditions are inadvertently promoting a cationic mechanism.
-
Actionable Step: If using silver salts as additives, try removing them to favor the neutral pathway, which generally gives higher β-selectivity with electron-deficient alkenes. [10]
-
References
- White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
- Ovid.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- MDPI. (2015).
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. [Link]
- ResearchGate. (2019). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
- RSC Publishing.
- NIH. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
- YouTube. (2015). Heck reaction. [Link]
- NIH. (2020). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. [Link]
- ResearchGate. (2001).
- NIH. (2013).
- ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ACS Publications. Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. [Link]
- Serve Content. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]
- Chem-Station Int. Ed. (2014). Mizoroki-Heck Reaction. [Link]
- NIH. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. [Link]
- ACS Publications. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- ResearchGate. (2014). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. [Link]
- ResearchGate. (2020).
- NIH. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
- Wikipedia. Heck reaction. [Link]
- ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Royal Society of Chemistry. (2016). Heck Coupling. [Link]
- Springer Nature. (2021). Regioirregular Mizoroki-Heck reaction. [Link]
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. youtube.com [youtube.com]
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- 5. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Overcoming Steric Hindrance from Ortho-Chlorine Atoms in Cross-Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge for tackling one of the more persistent challenges in modern cross-coupling chemistry: steric hindrance induced by ortho-chlorine substituents. Our goal is to move beyond simple protocols and explain the underlying causality, empowering you to make informed decisions in your own experiments.
Part 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of sterically hindered aryl chlorides.
Q1: What makes ortho-chlorine atoms so challenging for cross-coupling reactions?
A: The difficulty stems from a combination of steric and electronic effects that primarily impact the first and often rate-limiting step of the catalytic cycle: oxidative addition .
-
Steric Hindrance: The chlorine atom, with its significant van der Waals radius, physically obstructs the metallic center of the catalyst (e.g., Palladium(0)) from approaching and inserting into the carbon-chlorine (C-Cl) bond.[1][2] This "ortho effect" creates a high-energy transition state, dramatically slowing the reaction rate.[1]
-
Electronic Effects: The C-Cl bond is stronger and less polarized than corresponding C-Br or C-I bonds. Chlorine's high electronegativity makes the bond less susceptible to cleavage by the electron-rich metal center. While electron-withdrawing groups can sometimes accelerate oxidative addition, the steric repulsion from an ortho-chlorine often negates this benefit.[3]
Q2: How do specialized phosphine ligands overcome this steric barrier?
A: The revolution in coupling sterically demanding substrates is largely due to the development of sophisticated phosphine ligands. These are not passive components; they actively shape the catalyst's reactivity.
-
Promotion of Oxidative Addition: Bulky, electron-rich alkylphosphine ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or biarylphosphine ligands (e.g., SPhos, XPhos) increase the electron density on the palladium center. This "hotter," more electron-rich catalyst is more potent and better able to cleave the strong C-Cl bond.[3]
-
Facilitation of Reductive Elimination: The steric bulk of these ligands is also crucial for the final, product-forming step (reductive elimination). The crowding around the metal center promotes the expulsion of the newly formed product, regenerating the active catalyst and turning over the cycle efficiently. For highly congested products, this step can also become rate-limiting, and bulky ligands are essential to drive it forward.
Below is a diagram illustrating the critical oxidative addition step and the steric clash that must be overcome.
Caption: Steric clash between an ortho-chlorine and the catalyst.
Part 2: Troubleshooting Specific Coupling Reactions
This section provides targeted advice for common cross-coupling reactions where ortho-chlorine hindrance is a known issue.
A. Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with a 2,6-dichloropyridine or similar substrate is failing. I see mostly starting material and some side products. What is the problem and how do I fix it?
A: This is a classic challenge. Low conversion is almost certainly due to a slow or stalled oxidative addition step, while side products indicate that undesired reaction pathways are outcompeting the desired coupling.[4]
Common Causes & Solutions:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[5] The C-Cl bond requires a more active catalyst.
-
Solution: Employ a modern catalyst system known for high activity. This involves using a stable Pd(0) or Pd(II) precatalyst in combination with a specialized bulky, electron-rich phosphine ligand.
-
-
Slow Transmetalation: The transfer of the organic group from boron to palladium can be sluggish.
-
Solution: The choice of base is critical. Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous. In some cases, aqueous base solutions are used, but conditions must be carefully optimized.
-
-
Side Reactions:
-
Protodehalogenation: The C-Cl bond is replaced by a C-H bond. This can happen if the transmetalation step is too slow.[4]
-
Homocoupling: The boronic acid reagent couples with itself. This is often exacerbated by the presence of oxygen.[5]
-
Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and minimize side reactions. A more active ligand will also accelerate the desired catalytic cycle, outcompeting these pathways.[5]
-
Table 1: Recommended Starting Conditions for Hindered Suzuki-Miyaura Couplings
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-4 mol%) | Common, reliable sources of palladium. |
| Ligand | SPhos, RuPhos, or XPhos (1-2x Pd concentration) | Bulky biarylphosphines that accelerate both oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that effectively promotes transmetalation. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Aprotic solvents that are standard for these reactions. Water can sometimes be added (e.g., 4:1 Dioxane/Water) but should be optimized.[4] |
| Temperature | 80-110 °C | Higher temperatures provide the kinetic energy needed to overcome the activation barrier. |
B. Buchwald-Hartwig Amination
Q: I am attempting to couple a bulky secondary amine with a 2-chloroaniline derivative and see no product. How can I troubleshoot this?
A: For the Buchwald-Hartwig amination, steric hindrance is a dual challenge. It affects not only the initial oxidative addition to the 2-chloroaniline but also the final C-N reductive elimination step, which can become rate-limiting when two bulky groups (the aryl and the amine) must be joined.[7]
Common Causes & Solutions:
-
Ineffective Ligand: The ligand must be sufficiently bulky to promote reductive elimination but not so bulky that it prevents the amine from coordinating to the palladium center.
-
Inappropriate Base: The base must be strong enough to deprotonate the amine (or the amine-palladium complex) but not so nucleophilic that it competes with the substrate.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the standards for these challenging transformations.
-
-
Catalyst Decomposition: Highly active catalysts can also be prone to decomposition at high temperatures over long reaction times.
-
Solution: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3 or G4). These precatalysts are more stable and generate the active Pd(0) species cleanly and efficiently in situ, often leading to better results and lower catalyst loadings.[6]
-
C. Sonogashira Coupling
Q: What are the best practices for Sonogashira coupling of a terminal alkyne with a sterically hindered ortho-chloroaryl halide?
A: The Sonogashira coupling of aryl chlorides is inherently difficult due to the slow oxidative addition. The presence of an ortho substituent exacerbates this issue significantly. Success hinges on creating a highly active catalyst system that can function at temperatures high enough to promote the reaction without causing decomposition of the starting materials or catalyst.
Common Causes & Solutions:
-
Low Catalyst Activity: Traditional Pd/Cu systems with triphenylphosphine often fail completely.
-
Solution 1 (High-Temperature/Microwave): Use a robust catalyst system (e.g., Pd(PtBu₃)₂) and a suitable base like Cs₂CO₃ or K₃PO₄ in a high-boiling solvent like dioxane or DMA. Microwave irradiation is particularly effective here, as it can rapidly heat the reaction to the required temperature (120-150 °C), often for short periods, which can improve yields by outrunning decomposition pathways.[9]
-
Solution 2 (Copper-Free Conditions): Copper co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling). For hindered substrates, a copper-free protocol using a highly active palladium catalyst with a bulky phosphine ligand and a strong amine base (e.g., pyrrolidine) can provide cleaner results.[10][11] The choice of ligand is critical and must be screened for the specific substrate.[12]
-
Part 3: General Protocols & Methodologies
This section provides a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
Note: All glassware should be oven-dried, and all reagents should be handled under an inert atmosphere of Argon or Nitrogen. Solvents must be anhydrous and thoroughly degassed.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the sterically hindered aryl chloride (1.0 equiv), the boronic acid or boronic ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.5 mol%).[5]
-
Atmosphere Exchange: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Troubleshooting workflow for a failing cross-coupling reaction.
References
- Reich, M., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 1016–1023.
- Reich, M., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Semantic Scholar.
- Institute of Chemistry, Academia Sinica. (2025). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes.
- Journal of Organic & Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 12(5), 1665-1673.
- Pérez-Rodríguez, M., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1051-1066.
- Shields, B. J., et al. (2020). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. ResearchGate.
- LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Semproni, M. J., et al. (2014). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Organometallics, 33(5), 1154-1161.
- de Vires, A. H. M., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (13), 1428-1429.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
- ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Rossi, R., Bellina, F., & Carpita, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling. ResearchGate.
- Frost, C. G. (2004). Palladium Catalysed Coupling Reactions. Rodd's Chemistry of Carbon Compounds.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497-5508.
- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
- Scott, J. S., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm, 4, 65-79.
- ResearchGate. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry, 73(15), 6037-6040.
- Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros.
- Guchhait, S. K., et al. (2015). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 2, 1338-1342.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
- Quora. (2018). Why does the chlorobenzene gives ortho and para products during electrophillic substitution reaction?.
- Wikipedia. (n.d.). Steric effects.
- YouTube. (2023). Steric Hindrance | Organic Chemistry. Najam Academy.
- ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ResearchGate. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Disposal of Waste Containing Halogenated Organic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the safe handling and disposal of waste containing halogenated organic compounds. As a senior application scientist, my goal is to offer not just protocols, but the scientific reasoning behind them, ensuring both safety and regulatory compliance in your laboratory.
Introduction: The Challenge of Halogenated Organic Compounds
Halogenated organic compounds are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine).[1][2][3] Their unique chemical properties make them invaluable as solvents, reagents, and building blocks in research and pharmaceutical development. However, the very stability of the carbon-halogen bond that makes them useful also renders many of them persistent in the environment and potentially toxic or carcinogenic.[2][4][5] Improper disposal can lead to significant environmental contamination and health risks.[2][6] Therefore, stringent disposal protocols are not just a matter of regulatory compliance but a critical component of responsible scientific practice.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of halogenated organic waste.
Q1: What defines a waste as "halogenated"?
A waste is classified as halogenated if it contains organic solvents or compounds with any of the following halogens: fluorine (F), chlorine (Cl), bromine (Br), or iodine (I).[7][8][9] Even a small amount of a halogenated compound mixed with a non-halogenated solvent requires the entire mixture to be treated as halogenated waste.[10][11] For regulatory purposes, such as under the Resource Conservation and Recovery Act (RCRA) in the United States, specific lists of halogenated compounds are defined (e.g., EPA waste codes F001 and F002).[12][13]
Q2: Why is it crucial to segregate halogenated from non-halogenated waste?
The primary reasons for segregation are cost and disposal methodology.
-
Cost: The disposal of halogenated waste is significantly more expensive—often two to three times higher—than that of non-halogenated waste.[1][14][15] This is due to the more complex treatment processes required.
-
Disposal Method: Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[11][14] In contrast, halogenated wastes typically require high-temperature incineration or specialized chemical treatment to break the stable carbon-halogen bonds and prevent the formation of highly toxic byproducts like dioxins and furans.[5][14]
Q3: How should I label a halogenated waste container?
Proper labeling is critical for safety and compliance. Your label should be clear, durable, and affixed to the container as soon as the first drop of waste is added.[10] It must include:
-
The words "Hazardous Waste".[15]
-
A clear identification of the contents, such as "Halogenated Waste" or listing the specific chemical names (e.g., "Waste Dichloromethane").[10] Avoid using abbreviations or chemical formulas.[10]
-
An indication of the associated hazards (e.g., Flammable, Toxic).[1]
-
The full names of all constituents and their approximate percentages.[1][8]
Q4: Can I mix different types of halogenated solvents in the same container?
Generally, common halogenated solvents can be mixed.[10] However, it is crucial to consider chemical compatibility to prevent dangerous reactions. Never mix halogenated waste with incompatible materials like mineral acids (oxidizing or non-oxidizing), amines, or caustics , as this can generate heat or toxic gases.[16][17] Always consult a chemical compatibility chart and the Safety Data Sheet (SDS) for each chemical.[1][18]
Q5: What are the primary disposal technologies for this type of waste?
The two main technologies for treating halogenated organic waste are thermal and chemical treatment.
-
Incineration: This is the most common method. To ensure complete destruction and prevent the formation of toxic byproducts, hazardous waste containing more than 1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C (2012°F).[19] This process is often followed by scrubbing systems to neutralize acidic gases like HCl.[20]
-
Chemical Dehalogenation: This involves using chemical reagents to cleave the carbon-halogen bonds, rendering the compounds less toxic.[21] Common methods include Base-Catalyzed Decomposition (BCD) and treatment with Alkaline Polyethylene Glycol (APEG) reagents.[21][22][23] These methods can be effective alternatives to incineration, especially for contaminated soils and sediments.[22][24]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments and waste management.
Problem 1: I've accidentally mixed a small amount of chloroform into my non-halogenated acetone waste container.
-
Causality: The entire container is now contaminated with a halogenated compound. Even at low concentrations (e.g., above 1000 ppm), the mixture is classified as halogenated waste.[14][25]
-
Solution:
-
Immediately stop adding any more non-halogenated waste to the container.
-
Relabel the container clearly as "Halogenated Waste".
-
Amend the contents list on the label to include chloroform and estimate its percentage.
-
Ensure the container is disposed of through the halogenated waste stream.
-
-
Prevention: Always use clearly marked and separate waste containers for halogenated and non-halogenated solvents.[7][8][26] Keep them in physically separate secondary containment trays to minimize the risk of cross-contamination.
Problem 2: The halogenated waste container is bulging and feels warm to the touch.
-
Causality: This indicates a chemical reaction is occurring inside the container, likely due to mixing incompatible chemicals.[18] The bulging is caused by gas generation, which is creating pressure. This is a dangerous situation that could lead to container failure and a chemical spill.
-
Solution:
-
Do not open the container. This could cause a rapid release of pressure and toxic fumes.
-
If it is safe to do so, move the container to a fume hood to contain any potential leaks or vapor release.
-
Alert your lab supervisor and your institution's Environmental Health and Safety (EH&S) department immediately.
-
Evacuate the immediate area if you feel the situation is unstable.
-
-
Prevention: Never mix waste streams without first confirming their compatibility.[16][18] Pay special attention to reactive compounds and avoid mixing halogenated organics with acids, bases, or strong oxidizing agents.[16][27]
Problem 3: I've spilled about 100 mL of methylene chloride outside the fume hood.
-
Causality: Methylene chloride is a volatile and toxic solvent. A spill presents an immediate inhalation hazard and a risk of skin contact.
-
Solution: Follow a standard spill response protocol.
-
Alert personnel in the immediate area and control access to the spill zone.
-
If the spill is small and you are trained to handle it, proceed with cleanup.[28] Otherwise, contact your EH&S department.
-
Ensure the area is well-ventilated.
-
Wear appropriate Personal Protective Equipment (PPE): double nitrile gloves, chemical splash goggles, and a lab coat.[28]
-
Use an inert absorbent material (spill pads, vermiculite, or sand) to contain and soak up the liquid.[10][28]
-
Place the used absorbent material into a sealed, compatible container (e.g., a heavy-duty plastic bag or a designated solid waste drum).[10]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through the proper waste stream.[1]
-
-
Prevention: Always handle volatile halogenated solvents inside a certified chemical fume hood.[1][7] Use secondary containment when transporting chemicals.
Experimental Protocols
Protocol 1: Segregation and Collection of Halogenated Liquid Waste
-
Container Selection: Obtain a designated, chemically compatible waste container, typically provided by your institution's EH&S department (e.g., a 4-liter polyethylene bottle or a 5-gallon carboy).[1][26] Ensure it has a secure, threaded cap.[10]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag.[1][10] Clearly write "Halogenated Organic Waste" on the label.
-
Waste Addition:
-
Container Management:
-
Keep the container closed at all times except when actively adding waste.[1][10][15] The container must be vapor-tight.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab.[1]
-
The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[1]
-
-
Disposal Request: Once the container is 90% full, or after a maximum of 3 months, submit a request for pickup to your EH&S department.[26] Do not overfill containers.[29]
Workflow for Waste Segregation
dot
Caption: Decision tree for proper segregation of laboratory chemical waste.
Data Presentation
Table 1: Chemical Compatibility of Halogenated Organics
This table provides a general guide for mixing halogenated organic waste with other chemical groups. Always consult the specific SDS for detailed information.
| Chemical Group | Compatibility with Halogenated Organics | Potential Hazards of Mixing |
| Acids (Mineral, Non-Oxidizing) | Incompatible | Heat generation, toxic gas release[16] |
| Acids (Mineral, Oxidizing) | Incompatible | Heat, fire, toxic gas release[16] |
| Amines (Aliphatic & Aromatic) | Incompatible | Heat generation, toxic gas release[16] |
| Caustics (e.g., NaOH) | Incompatible | Heat generation, flammable gas release[16] |
| Alcohols and Glycols | Compatible | None expected |
| Esters | Compatible | None expected |
| Ketones | Compatible | None expected |
| Hydrocarbons (Aromatic) | Compatible | None expected |
| Source: Adapted from CP Lab Safety Chemical Compatibility Chart.[16] |
Table 2: Common Halogenated Solvents and Disposal Considerations
| Solvent | EPA Waste Code (if applicable) | Primary Hazards | Disposal Notes |
| Dichloromethane (Methylene Chloride) | F001, F002 | Toxic, Suspected Carcinogen | High-temperature incineration required.[20] |
| Chloroform | F002 | Toxic, Suspected Carcinogen | Segregate as halogenated waste. |
| Carbon Tetrachloride | F001 | Toxic, Suspected Carcinogen, Ozone-depleting | Strict disposal protocols due to toxicity. |
| 1,1,1-Trichloroethane | F001, F002 | Toxic, Ozone-depleting | Use is phased out but may exist in old stock. |
| Trichloroethylene (TCE) | F001, F002 | Carcinogen | Prone to leaching from disposal sites into groundwater.[6] |
| Source: Information compiled from EPA listings and safety guidelines.[12][13] |
Spill Response Workflow
dot
Caption: Workflow for responding to a halogenated solvent spill.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-86/084.
- Zero Waste Europe. (2020).
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- CLU-IN. Dehalogenation - Soil, Sediment, Bedrock and Sludge. U.S. Environmental Protection Agency.
- Rogers, C. J. (1992). Process for dehalogenation of contaminated waste materials. U.S. Patent No. 5,174,893.
- Bioremediation.
- U.S. Army Corps of Engineers.
- Gouvernement du Québec.
- CP Lab Safety.
- Temple University. Halogenated Solvents in Laboratories.
- Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. Toxicology and Applied Pharmacology, 479, 116710.
- Bucknell University.
- Washington State University. Halogenated Solvents. Environmental Health & Safety.
- Zeeco.
- Cornell University. Appendix K - Incompatible Chemicals. Environment, Health and Safety.
- University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
- U.S. Environmental Protection Agency.
- Kemicentrum, Lund University. 8.1 Organic solvent waste.
- Tecam Group. (2021). The problem with halogenated compounds emissions and its solution.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. RO 13579.
- U.S. Environmental Protection Agency. (1980).
- UCLA Chemistry and Biochemistry. FAQ'S - most frequently asked questions.
- Hazardous Waste Management. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Cornell University. 7.2 Organic Solvents. Environment, Health and Safety.
- University of Texas at Austin. Hazardous Waste Reduction. Environmental Health and Safety.
- University of Rochester.
- University of Wisconsin-Milwaukee.
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- 4. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. epa.gov [epa.gov]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 17. wisconsin.edu [wisconsin.edu]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. zerowasteeurope.eu [zerowasteeurope.eu]
- 20. zeeco.com [zeeco.com]
- 21. Dehalogenation [cpeo.org]
- 22. abdn.ac.uk [abdn.ac.uk]
- 23. Fact sheet: Dehalogenation—ex situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
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- 26. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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- 29. FAQ'S - most frequently asked questions [chem.ucla.edu]
Validation & Comparative
Reactivity of C-I vs C-Cl Bonds in Palladium-Catalyzed Reactions: A Comparative Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that balances reactivity, cost, and availability. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—the selection of the aryl halide coupling partner is a prime example of this balancing act. Aryl iodides, with their high reactivity, often provide a reliable and straightforward route to desired products. In contrast, aryl chlorides are economically more attractive and available in a greater diversity, yet their inertness presents a significant synthetic challenge.
This guide provides an in-depth, objective comparison of the reactivity of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in key palladium-catalyzed reactions. By delving into the fundamental principles and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in reaction design, catalyst selection, and protocol optimization.
Part 1: The Underpinnings of Reactivity: A Mechanistic Deep Dive
The disparity in reactivity between aryl iodides and aryl chlorides is not a matter of simple observation but is rooted in the fundamental principles of inorganic and physical organic chemistry. The key to understanding this difference lies in the first and often rate-determining step of the catalytic cycle: oxidative addition.
The Critical Step: Oxidative Addition
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species. This step involves the cleavage of the C-X bond and the formation of a new Pd(II) complex, effectively "activating" the aryl group for subsequent reaction. The general reactivity trend for this step, and often the overall reaction, is Ar-I > Ar-Br > Ar-Cl, a direct consequence of the C-X bond strength.[1]
Bond Dissociation Energy: The Fundamental Hurdle
The energy required to break the C-X bond homolytically is known as the Bond Dissociation Energy (BDE). A higher BDE signifies a stronger, more stable bond that is more difficult to cleave. The significant difference in BDE between C-I and C-Cl bonds is the primary reason for their differential reactivity in oxidative addition.
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Iodine (Ph-I) | ~65 |
| Phenyl-Bromine (Ph-Br) | ~81 |
| Phenyl-Chlorine (Ph-Cl) | ~96 |
| Data compiled from various sources, with specific values from Littke, A. F., & Fu, G. C. (2002).[1] |
As the table illustrates, the Ph-Cl bond is approximately 31 kcal/mol stronger than the Ph-I bond. This substantial energy difference means that significantly more energy is required to activate aryl chlorides, necessitating higher reaction temperatures, longer reaction times, and, most importantly, more potent catalytic systems.
Mechanistic Pathways of Oxidative Addition
While often depicted as a simple insertion of palladium into the C-X bond, oxidative addition can proceed through different mechanistic pathways, which are influenced by the nature of the halide, the palladium ligands, and the substrate. The two limiting mechanisms are the three-centered concerted pathway and the more polar nucleophilic displacement pathway .[2]
In the concerted mechanism , the palladium atom interacts with both the ipso-carbon and the halogen atom simultaneously in the transition state. This pathway is common for less polar substrates like halobenzenes. For the more electronegative chlorine atom, the higher C-Cl bond energy presents a larger activation barrier for this concerted cleavage.
The nucleophilic displacement mechanism involves the palladium complex acting as a nucleophile, attacking the ipso-carbon and displacing the halide anion in a manner akin to an SNAr reaction. This pathway is often favored for more electron-deficient aryl halides or when using ligands that promote a more electron-rich palladium center.[2] The choice between these pathways can influence reaction rates and even selectivity in complex substrates.
Step-by-Step Procedure:
-
Preparation: Set up two identical reaction vessels under an inert atmosphere. To each vessel, add the arylboronic acid (1.2 mmol) and the base (2.0 mmol).
-
Substrate Addition: To vessel 1, add the aryl iodide (1.0 mmol). To vessel 2, add the aryl chloride (1.0 mmol).
-
Solvent Addition: Add the degassed solvent (3 mL) to each vessel.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and add the same amount (0.5 mol%) to each vessel to initiate the reaction.
-
Reaction: Stir both reactions at the same temperature (e.g., room temperature or a set elevated temperature) and monitor the progress at regular intervals (e.g., every 30 minutes) by taking small aliquots for TLC or GC-MS analysis.
-
Workup and Analysis: After a predetermined time, or once the reaction with the aryl iodide has reached completion, quench both reactions. Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography. [3]7. Data Comparison: Compare the yields and the reaction profiles (product formation over time) for the two halides.
Causality Behind Experimental Choices:
-
Identical Conditions: It is crucial to keep all variables (concentrations, temperature, catalyst loading, solvent, base) identical between the two experiments to ensure that any observed difference in reactivity is solely due to the nature of the C-X bond.
-
Catalyst Choice: A simple catalyst system like ligand-free Pd(OAc)₂ is chosen initially to highlight the inherent reactivity difference. [3]For a meaningful comparison where the aryl chloride is expected to react, a more advanced catalyst system (e.g., with a Buchwald ligand) would be necessary, but the principle of identical conditions remains.
-
Monitoring: Regular monitoring allows for a kinetic comparison, not just an endpoint comparison, providing a richer dataset.
Considerations for Activating Aryl Chlorides
When the goal is not comparison but successful synthesis using an aryl chloride, the experimental design must be modified. The key to activating the strong C-Cl bond lies in using a highly active catalyst. This is typically achieved by employing bulky, electron-rich ligands that promote the oxidative addition step.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or the biarylphosphines developed by Buchwald and others are highly effective. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond. [1]* N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability allows for reactions to be run at the higher temperatures often required for aryl chloride activation without catalyst decomposition.
Conclusion
The choice between an aryl iodide and an aryl chloride in palladium-catalyzed cross-coupling reactions is a classic example of the trade-off between reactivity and cost. The significantly lower bond dissociation energy of the C-I bond makes aryl iodides the more reactive and often easier substrate to work with, typically requiring milder conditions and less sophisticated catalyst systems. [3] However, the economic and practical advantages of aryl chlorides have driven significant innovation in catalyst design. The development of highly active palladium catalysts supported by bulky, electron-rich phosphine and N-heterocyclic carbene ligands has largely bridged the reactivity gap, making the coupling of aryl chlorides a routine and powerful tool in the synthetic chemist's arsenal. Understanding the fundamental principles governing the activation of these bonds allows researchers to make rational choices in experimental design, leading to more efficient, cost-effective, and successful synthetic outcomes.
References
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Li, G., & Wang, J. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 42(36).
- Schmidt, A. F., Kurokhtina, A. A., Larina, E. V., Vidyaeva, E. V., & Lagoda, N. A. (2022). Fast reversible oxidative addition of demanding aryl chlorides to Pd under real conditions of catalysis in the Mizoroki-Heck reaction: The kinetic proof.
- The Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling.
- Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3168–3178.
- Ariafard, A., & Lin, Z. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 25(24), 5714–5721.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ananikov, V. P. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(7), 1064–1075.
- Sotorrios, L., et al. (2015). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. RSC Advances, 5, 64359-64365.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Viciosa, M. T., et al. (2012). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 31(17), 6244-6253.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kang, S. K., et al. (2002). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Neufeldt, S. R., & Kania, M. J. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- de Vries, J. G. (2017). Heck Reaction—State of the Art.
- Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
- da Silva, R. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 213-217.
- Chemistry LibreTexts. (2023). Heck Reaction.
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- Christoffel, F., & Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
- Li, Y., et al. (2023). Reaction of chlorobenzene, iodobenzene and chemically selective experiments.
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A Comparative Guide to the GC-MS Analysis of 1,3-Dichloro-2-iodobenzene Reaction Products
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For researchers, synthetic chemists, and professionals in drug development, the precise analysis of reaction mixtures is paramount. 1,3-dichloro-2-iodobenzene is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, the analysis of its reaction products presents a significant challenge due to the potential for a complex mixture of starting materials, products, byproducts, and isomers. This guide provides an in-depth, objective comparison of analytical methodologies, focusing on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of these reaction mixtures.
The Analytical Challenge: Resolving a Complex Halogenated Matrix
Reactions involving this compound, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, can lead to a variety of products.[1][2][3] The inherent challenge lies in the separation and identification of structurally similar halogenated aromatic compounds. The presence of multiple halogen atoms (Cl and I) can result in complex isotopic patterns in mass spectrometry, and the potential for positional isomers requires high-resolution chromatographic separation.[4][5]
Comparative Analytical Approaches
While several analytical techniques can be employed, each possesses distinct advantages and limitations for this specific application.
| Analytical Technique | Strengths | Weaknesses |
| GC-MS | High separation efficiency for volatile and semi-volatile compounds. Provides both retention time and mass spectral data for confident identification. Sensitive and quantitative. | Not suitable for non-volatile or thermally labile compounds.[6] |
| LC-MS | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.[7] | Lower chromatographic resolution for nonpolar, isomeric compounds compared to GC. Matrix effects can be more pronounced.[8] |
| NMR Spectroscopy | Unrivaled for definitive structural elucidation of isolated compounds. | Lower sensitivity compared to MS techniques. Not ideal for complex mixture analysis without prior separation. |
Given its superior resolving power for isomeric halogenated compounds and its sensitivity, GC-MS emerges as the most effective tool for the routine analysis of this compound reaction mixtures.
Optimizing GC-MS Analysis: A Step-by-Step Protocol
To achieve reliable and reproducible results, a systematic approach to method development is crucial.
Part 1: Rigorous Sample Preparation
The goal of sample preparation is to provide a clean, representative aliquot of the reaction mixture in a solvent suitable for GC-MS analysis.[6][9]
Experimental Protocol: Sample Preparation
-
Reaction Quenching: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Liquid-Liquid Extraction (LLE): Extract the organic components from the aqueous layer using a volatile, water-immiscible organic solvent such as dichloromethane or ethyl acetate.[10] Perform the extraction three times to ensure complete recovery of the analytes.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous salt like sodium sulfate or magnesium sulfate. Carefully concentrate the solution under reduced pressure, avoiding complete evaporation to prevent loss of volatile components.
-
Dilution: Dilute the concentrated sample to an appropriate concentration (typically 1-10 µg/mL) with a volatile organic solvent like hexane or ethyl acetate.[6]
-
Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.[9]
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A Comparative Guide to the Structural Validation of Compounds Synthesized from 2,6-Dichloroiodobenzene
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. 2,6-Dichloroiodobenzene serves as a versatile starting material in organic synthesis, particularly in the construction of sterically hindered biaryl and aryl-heteroatom linkages through palladium-catalyzed cross-coupling reactions. The inherent complexity of the substitution pattern on this scaffold necessitates a multi-faceted analytical approach to ensure the fidelity of the synthesized structures. This guide provides an in-depth comparison of key analytical techniques for the structural validation of compounds derived from 2,6-dichloroiodobenzene, supported by experimental data and field-proven insights.
The Synthetic Landscape: Common Transformations of 2,6-Dichloroiodobenzene
The unique reactivity of the C-I bond, coupled with the steric and electronic influence of the two chlorine atoms, makes 2,6-dichloroiodobenzene an ideal substrate for a variety of cross-coupling reactions. Understanding the expected products from these reactions is the first step in planning a robust validation strategy. The most common transformations include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent, leading to the synthesis of substituted 2,6-dichlorobiphenyls. These compounds are of interest in agrochemicals and materials science.
-
Sonogashira Coupling: Creation of a C-C bond with a terminal alkyne, yielding 1,3-dichloro-2-alkynylbenzene derivatives. These are valuable intermediates in the synthesis of complex aromatic systems.
-
Buchwald-Hartwig Amination: Construction of a C-N bond with an amine, resulting in N-(2,6-dichlorophenyl)amines, a motif present in some pharmaceuticals.
The validation of the products from these reactions requires a careful selection of analytical techniques to confirm the formation of the new bond and the retention of the 2,6-dichloro substitution pattern.
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation is dictated by the specific information required, the nature of the compound, and the available instrumentation. For compounds synthesized from 2,6-dichloroiodobenzene, a combination of spectroscopic and spectrometric methods is essential.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry | Provides detailed structural information, non-destructive | Can be complex for highly substituted or isomeric compounds, requires soluble samples |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula with high-resolution MS | Isomers are often indistinguishable, fragmentation can be complex |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline solid | Unambiguous 3D molecular structure, absolute configuration | The "gold standard" for structure determination[1] | Requires a high-quality single crystal, which can be difficult to obtain[2] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For derivatives of 2,6-dichloroiodobenzene, both ¹H and ¹³C NMR provide critical information.
Expertise & Experience: The symmetry of the 2,6-dichlorophenyl moiety is a key diagnostic feature. In the starting material, the aromatic region of the ¹H NMR spectrum shows a characteristic pattern for the three protons. Upon successful coupling, this pattern will change in a predictable manner, and new signals corresponding to the coupled partner will appear. Similarly, the ¹³C NMR spectrum will show a specific number of signals for the aromatic carbons, and the chemical shifts will be influenced by the new substituent.
Interpreting the Spectra of a Suzuki Coupling Product: 2,6-Dichloro-1,1'-biphenyl
A typical Suzuki coupling of 2,6-dichloroiodobenzene with phenylboronic acid would yield 2,6-dichloro-1,1'-biphenyl.
-
¹H NMR: The spectrum would show a complex multiplet for the three protons on the dichlorinated ring and signals for the five protons on the newly introduced phenyl ring. The protons on the dichlorinated ring are often shifted relative to the starting material due to the introduction of the second aromatic ring.
-
¹³C NMR: Due to symmetry, the unsubstituted phenyl ring will show four signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). The dichlorinated ring will also display a reduced number of signals due to its symmetry. The chemical shifts of the carbons directly bonded to the chlorine atoms are significantly affected.
Predicting ¹³C NMR Chemical Shifts for Substituted Benzenes:
The chemical shifts of the carbon atoms in a substituted benzene ring can be estimated by considering the additive effects of each substituent. These substituent-induced chemical shifts (SCS) are a powerful predictive tool.[3][4][5][6][7]
| Substituent | C-1 (ipso) | C-2 (ortho) | C-3 (meta) | C-4 (para) |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -Phenyl | +13.1 | -1.1 | +0.4 | -1.2 |
| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |
| -C≡CH | -6.1 | +3.8 | +0.4 | -0.2 |
Note: Values are approximate changes in ppm from benzene (128.5 ppm).
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For compounds derived from 2,6-dichloroiodobenzene, the presence of chlorine atoms gives rise to a characteristic isotopic pattern.
Expertise & Experience: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This means that a molecule containing one chlorine atom will show two peaks in the mass spectrum, M⁺ and (M+2)⁺, with a relative intensity of 3:1. For a molecule with two chlorine atoms, such as the products from 2,6-dichloroiodobenzene, the spectrum will exhibit peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a characteristic intensity ratio of approximately 9:6:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of the two chlorine atoms.
Mass Spectrum of a Sonogashira Coupling Product: 1,3-Dichloro-2-(phenylethynyl)benzene
The product of a Sonogashira coupling between 2,6-dichloroiodobenzene and phenylacetylene would be 1,3-dichloro-2-(phenylethynyl)benzene.
-
Molecular Ion Cluster: The mass spectrum would show a molecular ion cluster with peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The most intense peak would correspond to the molecule containing two ³⁵Cl atoms.
-
Fragmentation: Electron impact (EI) ionization can cause fragmentation of the molecule. Common fragmentation pathways for dichlorobiphenyls include the loss of chlorine atoms.[5][8]
Experimental Protocol: Acquiring an Electrospray Ionization (ESI) Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. For many neutral organic molecules, positive ion mode is used, and the protonated molecule [M+H]⁺ is observed.
-
Data Analysis: Analyze the resulting spectrum to determine the mass of the molecular ion and to observe the characteristic isotopic pattern for the two chlorine atoms.
Caption: Logical flow of mass spectrometry analysis.
Single-Crystal X-ray Diffraction: The Definitive Answer
When an unambiguous three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate analytical technique. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral molecules.
Expertise & Experience: The primary challenge in X-ray crystallography is growing a high-quality single crystal of the compound.[2][9][10] This can be a time-consuming and often trial-and-error process. However, for novel compounds or those with ambiguous spectroscopic data, the structural information obtained is invaluable. For derivatives of 2,6-dichloroiodobenzene, X-ray crystallography can definitively confirm the substitution pattern and the geometry of the newly formed bond.
Crystal Structure of a Buchwald-Hartwig Amination Product: N-(2,6-dichlorophenyl)morpholine
A successful Buchwald-Hartwig amination of 2,6-dichloroiodobenzene with morpholine would yield N-(2,6-dichlorophenyl)morpholine. An X-ray crystal structure of this compound would unequivocally show:
-
The C-N bond between the dichlorophenyl ring and the morpholine nitrogen.
-
The relative orientation of the two rings.
-
The chair conformation of the morpholine ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.
Caption: The process of single-crystal X-ray diffraction.
Conclusion
The structural validation of compounds synthesized from 2,6-dichloroiodobenzene requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the initial and most detailed information about the molecular framework in solution. Mass spectrometry offers a rapid and highly sensitive confirmation of the molecular weight and the presence of the key chlorine atoms through their isotopic signature. Finally, single-crystal X-ray diffraction, when applicable, delivers an unambiguous and definitive three-dimensional structure. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can ensure the structural integrity of their synthesized compounds, paving the way for confident further development.
References
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Safe, S., & Hutzinger, O. (1971). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 1971, 1884-1887. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and sustainable approach to organic synthesis. Accounts of Chemical Research, 41(5), 629-639. [Link]
- Ozeki, T. (2024). Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds (Vol. 1, pp. 160-220). Royal Society of Chemistry. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(12), 1017-1022. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). Mass Spectrometry Reviews, 38(4-5), 389-417. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 1,3-Dichloro-2-iodobenzene
In the realm of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of polysubstituted aromatic compounds presents unique challenges, and the selective coupling of substrates like 1,3-dichloro-2-iodobenzene is a testament to the precision required in modern catalysis. This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of this sterically hindered and electronically complex substrate, offering insights grounded in experimental evidence to aid researchers in catalyst selection and reaction optimization.
The inherent challenge in the Suzuki coupling of this compound lies in achieving selective reaction at the more labile carbon-iodine bond while leaving the two carbon-chlorine bonds intact for potential downstream transformations. This requires a catalyst system with high activity and selectivity, capable of navigating the steric hindrance imposed by the ortho- and meta-chloro substituents.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of sterically demanding substrates is profoundly influenced by the choice of phosphine ligand.[1] Bulky, electron-rich ligands are known to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, particularly with challenging substrates.[1] Below is a comparative summary of various palladium catalyst systems evaluated for the Suzuki coupling of this compound with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Excellent yield and selectivity. SPhos is a highly effective ligand for sterically hindered substrates.[3][4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 12 | >95 | XPhos is another robust biaryl phosphine ligand known for its high activity in coupling aryl chlorides and hindered substrates.[5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75-85 | A classic catalyst, but often requires longer reaction times and may show reduced yields with highly hindered substrates.[6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 18 | 85-90 | The dppf ligand provides good stability and activity, often a reliable choice for a range of Suzuki couplings.[2] |
| Pd/C | None | K₂CO₃ | Water | 100 | 24 | 60-70 | Heterogeneous catalyst, offers ease of separation but generally lower activity for challenging substrates compared to homogeneous systems.[7][8] |
Expert Insights: For the Suzuki coupling of this compound, the use of bulky biaryl phosphine ligands such as SPhos and XPhos consistently delivers superior results.[3][4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the sterically encumbered aryl iodide. The electron-rich nature of these ligands also facilitates the reductive elimination step, leading to higher turnover numbers and yields. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions and may not achieve the high conversions seen with the more advanced ligand systems.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[12] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the Suzuki coupling of this compound with phenylboronic acid using two highly effective catalyst systems.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a minimal amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Pre-formed Palladium Catalyst
For ease of use and to ensure reproducibility, a pre-formed catalyst can be employed. This protocol outlines the use of a commercially available catalyst. A general procedure is provided below.
Materials:
-
Aryl Halide (1 mmol)
-
Boronic Acid/Ester (1.1 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.5-10% w/w)
-
Base (e.g., K₂CO₃, 2.5 mmol)
-
Solvent (e.g., water or a primary/secondary alcohol)
-
Tetrabutylammonium bromide (TBAB, 1 mmol, optional phase-transfer catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aryl halide, boronic acid/ester, palladium catalyst, base, and TBAB (if used).
-
Add the chosen solvent.
-
Purge the system with an inert gas (e.g., nitrogen) while stirring.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 120-150°C).
-
Allow the reaction to proceed for the required time (usually 1-12 hours), monitoring by TLC or GC-MS.
-
Once complete, cool the reaction mixture and proceed with a standard aqueous workup and purification.[13]
Catalyst Selection Workflow
The selection of an optimal catalyst system is a critical decision in synthetic planning. The following workflow provides a logical approach to this process.
Caption: Figure 2: A workflow for selecting and optimizing a catalyst system.
Conclusion
The Suzuki coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. Modern bulky, electron-rich phosphine ligands, particularly SPhos and XPhos, have demonstrated exceptional performance for this and other sterically demanding couplings. By understanding the underlying mechanistic principles and following systematic experimental protocols, researchers can effectively synthesize valuable di- and tri-substituted aromatic building blocks. This guide serves as a starting point for catalyst selection and reaction development, empowering scientists to tackle complex synthetic challenges with confidence.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Singh, R., Kumar, A., & Singh, A. K. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 564-572. [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- Gagnon, A., & Duplessis, M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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- Alshammari, H. M., Aldosari, O. F., Alotaibi, M. H., & Alwarthan, A. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysis Letters, 151(5), 1435-1444. [Link]
- Indra, S., Bhaumik, A., & Khan, M. A. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with a palladium-hydroxyapatite catalyst. Dalton Transactions, 41(2), 522-527. [Link]
- Al-Amin, M., & El-Shall, M. S. (2013). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
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Beyond the Iodo Handle: A Comparative Guide to Alternative Reagents for the Synthesis of meta-Dichlorinated Biaryls
An In-Depth Technical Guide for Researchers
Abstract
The synthesis of biaryl scaffolds, particularly those containing a 1,3-dichloro substitution pattern, is of paramount importance in the fields of medicinal chemistry and materials science. Traditionally, the highly reactive organoiodine compound, 1,3-dichloro-2-iodobenzene, has served as a reliable starting material for such syntheses, primarily through palladium-catalyzed cross-coupling reactions. However, the cost and synthetic accessibility of this iodinated precursor necessitate the exploration of more economical and atom-efficient alternatives. This guide provides a comprehensive comparison of modern synthetic strategies that bypass the need for an aryl iodide, focusing instead on the direct utilization of less reactive but more abundant aryl chlorides, such as 1,3-dichlorobenzene. We will delve into the mechanistic nuances, comparative performance, and practical applications of advanced palladium and nickel catalyst systems, alternative organometallic reagents, and direct C-H activation methodologies.
The Foundational Challenge: Overcoming the Inertia of the C-Cl Bond
The journey into alternatives for this compound begins with a fundamental chemical principle: the strength of the carbon-halogen bond. The rate-limiting step in many seminal cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically Pd(0).
The bond dissociation energy (BDE) of a C-Cl bond (~330 kJ/mol) is significantly higher than that of a C-Br bond (~280 kJ/mol) or a C-I bond (~220 kJ/mol).[1] This inherent stability means that traditional palladium catalysts, like those based on simple triarylphosphines, are often ineffective at cleaving the C-Cl bond, requiring harsh reaction conditions or failing altogether.[2][3] The development of highly active catalyst systems has therefore been the principal driver in enabling aryl chlorides to become viable, cost-effective substrates in biaryl synthesis.[2][3]
Palladium-Catalyzed Strategies: The New Workhorses
Advances in ligand design have revolutionized palladium-catalyzed couplings, making the use of aryl chlorides not just possible, but routine in many applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. For aryl chlorides, the key to success lies in using catalysts that are both electron-rich and sterically bulky.[4][5] These properties promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with the inert C-Cl bond.
-
Key Catalyst Systems:
-
Bulky Monophosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, and SPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust, highly active palladium complexes capable of activating aryl chlorides under mild conditions.[7]
-
The primary challenge when using 1,3-dichlorobenzene is achieving selective mono-arylation. Careful control of stoichiometry (a slight excess of the dichlorobenzene) and reaction time is crucial to minimize the formation of the di-substituted product.
Stille Coupling
While plagued by the toxicity of its organotin reagents, the Stille coupling offers excellent functional group tolerance.[8] Historically, its application to aryl chlorides was limited. However, modern catalyst systems, particularly those employing proazaphosphatrane ligands or specialized phosphinous acids, have enabled the efficient coupling of aryl chlorides with a wide array of organostannanes.[9][10][11] These reactions can even be performed in aqueous media, simplifying product isolation and potentially allowing for catalyst recycling.[10][11]
Hiyama Coupling
As a less toxic alternative to the Stille reaction, the Hiyama coupling utilizes organosilanes. The activation of the silicon reagent, typically with fluoride, is a key step. Palladium catalysts bearing bulky phosphine or NHC ligands have proven effective for the cross-coupling of aryl chlorides with aryl-trialkoxysilanes, providing a greener route to functionalized biaryls.[12]
Nickel Catalysis: The Economical Powerhouse
Nickel has emerged as a cost-effective and highly potent alternative to palladium for cross-coupling reactions.[13] Due to its distinct electronic properties, nickel catalysts often exhibit superior reactivity towards aryl chlorides and other less reactive electrophiles like aryl triflates.[14][15][16]
-
Advantages of Nickel:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
High Reactivity: Nickel catalysts can often activate C-Cl bonds under milder conditions than their palladium counterparts.
-
Unique Reaction Pathways: Nickel can engage in different catalytic cycles, including Ni(I)/Ni(III) pathways, which can be advantageous for challenging transformations.
-
Catalyst systems such as Ni(OAc)₂/dppf (1,1'-Bis(diphenylphosphino)ferrocene) or NiCl₂(PCy₃)₂ are highly effective for the biaryl coupling of aryl chlorides.[12][14] Furthermore, nickel excels in reductive cross-electrophile coupling reactions, where two different electrophiles (e.g., an aryl chloride and a heteroaryl chloride) are coupled in the presence of a stoichiometric reductant, avoiding the pre-formation of an organometallic reagent.[17][18]
Alternative Nucleophiles: Grignard and Organolithium Reagents
Kumada Coupling (Grignard Reagents)
The Kumada coupling utilizes readily prepared Grignard reagents (organomagnesium halides).[19] Both palladium and nickel catalysts are effective, with nickel often being preferred for aryl chlorides. Highly selective mono-arylation of dichlorobenzenes can be achieved using catalyst systems like Pd₂(dba)₃/PCy₃, which demonstrate excellent ortho-selectivity.[19][20]
Direct Coupling with Organolithium Reagents
Organolithium reagents are among the most reactive organometallics, but their direct use in cross-coupling is challenging due to rapid, uncatalyzed side reactions like lithium-halogen exchange.[21][22][23] However, recent breakthroughs have shown that palladium catalysts with bulky phosphine ligands (e.g., Pd-PEPPSI-IPent or Pd₂(dba)₃/XPhos) can mediate the direct and rapid coupling of aryl chlorides with a wide range of organolithium compounds at room temperature, outcompeting the undesired pathways.[12][24]
The Modern Frontier: C-H Activation
Perhaps the most elegant and atom-economical alternative is to forgo the halogen altogether on one of the coupling partners. Direct C-H arylation involves coupling an aryl halide (like 1,3-dichlorobenzene) directly with the C-H bond of another arene.[25] This strategy eliminates the need to pre-functionalize the coupling partner into an organometallic reagent.
Palladium catalysis is predominant in this area, often requiring a directing group on the C-H substrate to ensure regioselectivity.[26] However, methods for the non-directed arylation of simple arenes are also advancing, representing a significant step towards more sustainable chemical synthesis.[27]
Comparative Performance Guide
The table below summarizes the key features of the discussed alternative methodologies for the synthesis of meta-dichlorinated biaryls starting from dichlorobenzene.
| Methodology | Typical Catalyst System | Key Advantages | Key Limitations | Typical Yields |
| Suzuki-Miyaura | Pd(OAc)₂ / P(t-Bu)₃ or XPhos | High functional group tolerance; commercially available reagents; well-understood mechanism. | Boronic acids can be unstable; potential for side reactions. | 70-95%[6] |
| Stille Coupling | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Excellent functional group tolerance; air-stable organometallics. | High toxicity of organotin reagents and byproducts. | 75-90%[9] |
| Nickel-Catalyzed | Ni(OAc)₂ / dppf or NiCl₂(dppe) | Low catalyst cost; high reactivity with Ar-Cl; unique reactivity profiles. | Sensitivity to air/moisture; mechanism can be complex. | 65-90%[14][15] |
| Kumada Coupling | Pd₂(dba)₃ / PCy₃ or NiCl₂(dppp) | Readily available Grignard reagents; high reactivity. | Lower functional group tolerance (Grignards are strong bases/nucleophiles). | 70-95%[19] |
| Direct Organolithium | Pd₂(dba)₃ / XPhos | Utilizes highly reactive and common organolithium reagents. | Very low functional group tolerance; risk of lithium-halogen exchange. | 80-98%[12][24] |
| C-H Activation | Pd(OAc)₂ / Ligand + Acid | High atom economy; reduces synthetic steps. | Often requires high temperatures; regioselectivity can be a challenge. | 60-85%[25] |
Detailed Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 1,3-Dichlorobenzene
This protocol is adapted from methodologies developed for the coupling of challenging aryl chlorides.[1][14]
Objective: To synthesize 1,3-dichloro-2'-methylbiphenyl via a nickel-catalyzed Suzuki-Miyaura reaction.
-
Reagents & Equipment:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
1,3-Dichlorobenzene
-
(2-Methylphenyl)boronic acid
-
Anhydrous dioxane in a sealed bottle
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, and nitrogen/argon line.
-
-
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(acac)₂ (5 mol%) and dppp (5.5 mol%).
-
Reagent Addition: Add finely ground K₃PO₄ (3.0 equivalents), (2-methylphenyl)boronic acid (1.0 equivalent), and a magnetic stir bar.
-
Solvent and Substrate: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane (to make a ~0.2 M solution based on the boronic acid) followed by 1,3-dichlorobenzene (1.5 equivalents).
-
Reaction: Fit the flask with a condenser, and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
-
Causality Note: The use of a bidentate phosphine ligand like dppp helps to stabilize the nickel catalyst. Anhydrous conditions and an inert atmosphere are critical as nickel catalysts, particularly the active Ni(0) species, are sensitive to oxygen and moisture. The excess of 1,3-dichlorobenzene favors the mono-substitution product.
Visualizing the Process
Catalytic Cycle for Cross-Coupling
The diagram below illustrates the general catalytic cycle for palladium-catalyzed cross-coupling, highlighting the critical, often rate-limiting, oxidative addition step for aryl chlorides.
Caption: Generalized catalytic cycle for Pd-catalyzed biaryl synthesis.
Decision Workflow for Method Selection
This flowchart provides a logical path for selecting an appropriate synthetic strategy based on key experimental constraints.
Caption: Decision tree for selecting a biaryl synthesis method.
Conclusion and Future Outlook
The reliance on this compound is no longer a necessity for the efficient synthesis of meta-dichlorinated biaryls. The modern synthetic chemist has a powerful and diverse toolkit at their disposal, built upon remarkable advances in catalyst development. Nickel-catalyzed methods offer a robust and economical path for large-scale synthesis, while Suzuki and Hiyama couplings provide exceptional functional group tolerance for complex molecule synthesis. Looking forward, the continued development of C-H activation and other novel coupling strategies promises to further enhance the efficiency and sustainability of these critical transformations, moving the field ever closer to the ideal synthesis.
References
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A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 1,3-Dichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), the seemingly minor issue of isomeric impurities can have profound implications for product efficacy, safety, and regulatory compliance. This guide provides an in-depth analysis of the common isomeric impurities found in 1,3-dichloro-2-iodobenzene, a key building block in various synthetic pathways. We will explore the origins of these impurities and offer a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for their effective separation and identification. This document is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in their analytical challenges.
The Genesis of Isomeric Impurities in this compound Synthesis
The purity of this compound is paramount for its intended applications. The presence of positional isomers can lead to unwanted side reactions, lower yields of the desired product, and the introduction of difficult-to-separate impurities in downstream processes. Understanding the synthetic route is crucial to anticipating the likely isomeric impurities.
A common synthesis of this compound involves the iodination of 1,3-dichlorobenzene. The directing effects of the two chlorine atoms on the benzene ring primarily guide the incoming iodine to the 2-position. However, electrophilic aromatic substitution reactions are rarely perfectly selective.[1] This can lead to the formation of other positional isomers.
Another potential synthetic route is the Sandmeyer reaction starting from 1,3-dichloro-2-aminobenzene (2,6-dichloroaniline).[2] While generally efficient, this method can also introduce impurities if the starting aniline is not pure or if side reactions occur during diazotization and subsequent iodination.
Based on these synthetic pathways, the primary isomeric impurities of concern are:
-
Positional Dichloro-iodobenzene Isomers:
-
1,3-Dichloro-4-iodobenzene
-
1,3-Dichloro-5-iodobenzene
-
2,4-Dichloro-1-iodobenzene
-
-
Unreacted Dichlorobenzene Isomers:
-
1,2-Dichlorobenzene (ortho-dichlorobenzene)
-
1,4-Dichlorobenzene (para-dichlorobenzene)
-
Residual 1,3-Dichlorobenzene (meta-dichlorobenzene)
-
The similar physicochemical properties of these isomers, particularly their boiling points and polarities, make their separation and quantification a significant analytical challenge.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of isomeric impurities. Here, we compare the utility of GC, HPLC, and NMR spectroscopy.
Gas Chromatography (GC): The Workhorse for Volatile Isomers
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For halogenated benzenes, the choice of the capillary column's stationary phase is critical for achieving resolution between isomers.
Principle of Separation: In GC, separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For isomeric halogenated benzenes, polarity differences are the primary driver of separation.
Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) system provides both separation and identification capabilities.
-
Instrumentation: Agilent 7890A GC with a 5975C MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or a CP-Sil 5 CB (or equivalent) is recommended. These columns offer good selectivity for halogenated compounds.[3]
-
Injector: Split/splitless inlet at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: A temperature program is crucial for separating isomers with close boiling points.[4] A typical program would be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.
Causality Behind Experimental Choices:
-
The mid-polarity column is chosen to exploit the subtle differences in dipole moments among the dichlorobenzene and dichloro-iodobenzene isomers.
-
The slow temperature ramp allows for better separation of closely eluting isomers by providing more time for differential partitioning.
-
MS detection provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Data Presentation:
Table 1: Predicted Elution Order and Mass Spectral Data for Isomeric Impurities in this compound by GC-MS
| Compound | Predicted Elution Order | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1,4-Dichlorobenzene | 1 | 147.00 | 146, 111, 75 |
| 1,2-Dichlorobenzene | 2 | 147.00 | 146, 111, 75 |
| 1,3-Dichlorobenzene | 3 | 147.00 | 146, 111, 75 |
| 1,3-Dichloro-5-iodobenzene | 4 | 272.89 | 272, 145, 109 |
| 1,3-Dichloro-4-iodobenzene | 5 | 272.89 | 272, 145, 109 |
| 2,4-Dichloro-1-iodobenzene | 6 | 272.89 | 272, 145, 109 |
| This compound | 7 | 272.89 | 272, 145, 109 |
Note: The exact elution order can vary depending on the specific column and conditions used. This prediction is based on typical boiling points and polarities.
Workflow for GC-MS Analysis of Isomeric Impurities
Caption: Workflow for GC-MS analysis of isomeric impurities.
High-Performance Liquid Chromatography (HPLC): Precision for Less Volatile Analogs
For compounds that may not be suitable for GC due to low volatility or thermal instability, HPLC is an excellent alternative. The key to separating positional isomers in HPLC lies in selecting a stationary phase that can differentiate based on subtle shape and electronic differences.
Principle of Separation: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For aromatic isomers, stationary phases that facilitate π-π interactions or shape-selective inclusion are particularly effective.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: A column with shape selectivity is recommended. Options include:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio will need to be optimized. For a PFP column, a gradient might be:
-
Start with 50:50 Acetonitrile:Water.
-
Linearly increase to 80:20 Acetonitrile:Water over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 220 nm and 254 nm.
Causality Behind Experimental Choices:
-
PFP and fullerene columns are chosen for their ability to interact with the π-electron systems of the aromatic rings and the halogens, providing a different selectivity mechanism compared to standard C18 columns.
-
A gradient elution is often necessary to resolve all isomers within a reasonable timeframe, especially when both dichlorobenzene and dichloro-iodobenzene isomers are present.
-
PDA detection allows for the monitoring of multiple wavelengths, which can aid in distinguishing between compounds with different chromophores.
Data Presentation:
Table 2: Predicted Elution Order of Isomeric Impurities in this compound by Reverse-Phase HPLC on a PFP Column
| Compound | Predicted Elution Order | Rationale for Elution |
| 1,4-Dichlorobenzene | 1 | Less polar, weaker interaction with the stationary phase. |
| 1,2-Dichlorobenzene | 2 | Slightly more polar than the para isomer. |
| 1,3-Dichlorobenzene | 3 | More polar than ortho and para isomers. |
| 1,3-Dichloro-5-iodobenzene | 4 | Higher molecular weight and hydrophobicity. |
| 1,3-Dichloro-4-iodobenzene | 5 | Similar hydrophobicity to the 5-iodo isomer, but with a different dipole moment. |
| 2,4-Dichloro-1-iodobenzene | 6 | Different substitution pattern affecting interaction with the PFP phase. |
| This compound | 7 | Strongest interaction with the stationary phase due to its specific electronic and steric properties. |
Note: The elution order is highly dependent on the specific column and mobile phase conditions.
Logical Relationship in HPLC Method Development
Caption: Logical flow for HPLC method development for isomeric impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool
NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers. Both ¹H and ¹³C NMR provide detailed structural information based on the chemical environment of each nucleus.
Principle of Identification: The chemical shift, multiplicity (splitting pattern), and integration of signals in an NMR spectrum are unique for each isomer due to the different electronic environments and neighboring nuclei for each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Procedures:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to confirm proton-proton and proton-carbon connectivities, respectively.[7]
-
Causality Behind Experimental Choices:
-
The high magnetic field strength (400 MHz or higher) provides better signal dispersion, which is crucial for resolving the complex aromatic regions of the spectra.
-
CDCl₃ is a good solvent for these compounds and has well-defined residual solvent peaks for referencing.
-
2D NMR techniques are invaluable for definitively assigning signals, especially in complex mixtures.
Data Presentation:
The key to distinguishing the isomers lies in the aromatic region of the NMR spectra.
-
Symmetry: The symmetry of each molecule will dictate the number of unique signals in the ¹³C NMR spectrum. For example, 1,3-dichloro-5-iodobenzene is more symmetrical than this compound and will therefore have fewer signals.
-
Chemical Shifts and Splitting Patterns: The positions of the chlorine and iodine atoms will cause characteristic shifts and splitting patterns in the ¹H NMR spectrum. For instance, a proton situated between two chlorine atoms will experience a different electronic environment than a proton next to an iodine atom.
Table 3: Predicted ¹H and ¹³C NMR Spectral Features for Key Dichloro-iodobenzene Isomers
| Compound | Predicted No. of ¹H Signals (Aromatic) | Predicted Splitting Patterns (¹H) | Predicted No. of ¹³C Signals (Aromatic) |
| This compound | 3 | Triplet, Doublet of doublets | 6 |
| 1,3-Dichloro-4-iodobenzene | 3 | Doublet, Doublet, Doublet of doublets | 6 |
| 1,3-Dichloro-5-iodobenzene | 2 | Singlet (broad), Triplet | 4 |
| 2,4-Dichloro-1-iodobenzene | 3 | Doublet, Doublet of doublets, Doublet | 6 |
Note: These are predictions based on chemical structure and typical coupling constants. Actual spectra should be compared to reference standards for confirmation.
Conclusion: A Synergistic Approach for Robust Analysis
The effective analysis of isomeric impurities in this compound requires a strategic and multi-pronged approach. While GC-MS offers excellent separation and identification for volatile isomers, HPLC provides a powerful alternative for less volatile compounds, with specialized columns offering unique selectivity. NMR spectroscopy stands as the ultimate tool for unambiguous structural elucidation.
For routine quality control, a validated GC or HPLC method is typically sufficient. However, for method development, troubleshooting, and in-depth characterization, a combination of these techniques provides the most comprehensive and reliable data. By understanding the principles behind each technique and making informed choices about experimental parameters, researchers can confidently ensure the purity and quality of their materials, a critical step in the journey of drug development and scientific discovery.
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- ChemicalBook. (n.d.). 1,3-DICHLORO-4-IODOBENZENE(29898-32-6) 1H NMR spectrum. ChemicalBook.
- Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome.... Study Prep in Pearson+.
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- INIS-IAEA. (2004).
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- Sciencemadness Discussion Board. (2019).
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- Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4-Dichloro-1-iodobenzene 29898-32-6.
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- Wiley. (n.d.). Biologically and Environmentally Important Organic Compounds: GC-MS Library (Isidorov).
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- The Royal Society of Chemistry. (n.d.).
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A Senior Application Scientist's Guide to Purity Assessment of 2,6-Dichloroiodobenzene via Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is not merely a quality control step; it is the foundation of reproducible and reliable scientific outcomes. In the synthesis of complex molecules, the purity of starting materials such as 2,6-dichloroiodobenzene, a key building block, is paramount. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity assessment. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Principle of qNMR: A Paradigm Shift in Purity Analysis
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[1] Unlike chromatographic methods such as HPLC or GC, which often rely on compound-specific response factors, qNMR is a primary ratio method.[2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This intrinsic property allows for the direct comparison of an analyte's signal intensity to that of a certified internal standard of known purity, enabling absolute quantification without the need for calibration curves of the analyte itself.[3][5]
This direct proportionality makes qNMR a highly accurate and versatile tool for purity determination, especially for novel compounds or when a certified reference material of the analyte is unavailable.[6] Furthermore, as a non-destructive technique, the sample can be recovered for further analysis.[3][7]
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques in purity analysis, they are not without limitations. Their reliance on response factors can introduce inaccuracies, especially for impurities that are structurally different from the main component. In contrast, qNMR offers a more universal detection method for proton-containing molecules.[8]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute quantification using a certified internal standard.[3] | Relative quantification requiring a reference standard of the analyte for calibration. | Relative quantification requiring a reference standard of the analyte for calibration. |
| Universality | Near-universal response for proton-containing compounds.[8] | Response is dependent on the chromophore of the analyte and impurities. | Response is dependent on the detector (e.g., FID, TCD) and the nature of the compounds. |
| Sample Integrity | Non-destructive.[7] | Destructive. | Destructive. |
| Throughput | Can be lower due to longer acquisition times for high precision. | High throughput with autosamplers. | High throughput with autosamplers. |
| Strengths | High accuracy, primary method, structural information of impurities. | High sensitivity, excellent for separating complex mixtures. | Excellent for volatile and thermally stable compounds. |
| Weaknesses | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Requires a reference standard for each analyte, response factor variability. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. |
Experimental Workflow for qNMR Purity Assessment of 2,6-Dichloroiodobenzene
The following workflow provides a detailed, step-by-step methodology for the accurate purity determination of 2,6-dichloroiodobenzene using ¹H qNMR.
Figure 1: High-level qNMR workflow.
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for an accurate qNMR experiment.[9] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[9]
-
Be chemically stable and non-reactive with the analyte and solvent.[10]
-
Possess signals that do not overlap with any signals from the analyte or solvent.[9][11]
-
Have good solubility in the chosen deuterated solvent.[9]
-
Preferably exhibit simple, sharp signals (e.g., singlets) in a relatively clear region of the spectrum.[9]
For the analysis of 2,6-dichloroiodobenzene, Maleic acid is an excellent choice as an internal standard. It provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free from the aromatic signals of the analyte.[11]
2. Sample Preparation: Precision is Key
Accurate weighing is paramount for reliable qNMR results.[11]
-
Step 1: Accurately weigh approximately 15-25 mg of 2,6-dichloroiodobenzene into a clean, dry vial. Record the weight to at least four decimal places.
-
Step 2: Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial. Record the weight to at least four decimal places. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard for optimal integration accuracy.[1]
-
Step 3: Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[12] Ensure complete dissolution.
-
Step 4: Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition: Optimizing for Quantitation
The NMR spectrometer parameters must be carefully chosen to ensure the data is truly quantitative.
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal for a given number of scans.[1]
-
Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. The relaxation delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard. This ensures complete relaxation of all nuclei between pulses, which is essential for accurate integration.[10] A conservative relaxation delay of 30-60 seconds is often a good starting point for small molecules.
-
Number of Scans: The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 150:1) for the peaks being integrated.
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integrals.
4. Data Processing and Purity Calculation
Careful and consistent data processing is crucial.[1]
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm to the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the 2,6-dichloroiodobenzene and the internal standard. For 2,6-dichloroiodobenzene, the aromatic protons will give rise to distinct signals. For the internal standard (Maleic acid), integrate the singlet corresponding to its two olefinic protons.
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[1]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / mₐ) * (mₛ / Mₛ) * Purityₛ
Where:
-
Iₐ and Iₛ are the integral areas of the analyte and standard signals, respectively.
-
Nₐ and Nₛ are the number of protons corresponding to the integrated signals of the analyte and standard, respectively.
-
Mₐ and Mₛ are the molar masses of the analyte and standard, respectively.
-
mₐ and mₛ are the masses of the analyte and standard, respectively.
-
Purityₛ is the certified purity of the internal standard.
-
Self-Validating the Protocol
A key aspect of a trustworthy protocol is its self-validating nature. In this qNMR experiment, this is achieved by:
-
Using a Certified Reference Material (CRM): The use of a CRM as the internal standard provides metrological traceability to the International System of Units (SI).[13][14]
-
Orthogonal Signal Selection: If the analyte has multiple, well-resolved signals from different protons, calculating the purity using each signal independently should yield consistent results. Any significant deviation could indicate the presence of an underlying impurity signal.
-
Replicate Measurements: Preparing and analyzing at least three independent samples will provide a measure of the method's precision.[15]
Conclusion: The Authoritative Choice for Purity Assessment
For the purity determination of critical intermediates like 2,6-dichloroiodobenzene, qNMR offers a distinct advantage over traditional chromatographic methods. Its foundation as a primary ratio method, combined with the use of certified internal standards, provides a direct and highly accurate measure of purity. While chromatographic techniques remain invaluable for impurity profiling and separation of complex mixtures, qNMR stands as an authoritative and robust method for absolute quantification, ensuring the integrity of your research and development pipeline. The adoption of qNMR is supported by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), further cementing its role in modern analytical chemistry.[13][16][17]
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- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
- Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- Validation of quantitative NMR. (2005, August 10). PubMed.
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- Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. (n.d.). Bruker.
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- A Comparative Guide to Purity Assessment of 1-(4-Bromobutyl)-4-methylbenzene: HPLC vs. GC-MS and qNMR. (n.d.). Benchchem.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy.
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- NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma.
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A Senior Application Scientist's Guide to Cross-Coupling: Choosing Between Suzuki, Stille, and Negishi Reactions for Biaryl Synthesis
For professionals in drug discovery and chemical research, the creation of carbon-carbon (C-C) bonds is a foundational task. Among the most powerful tools in our arsenal are palladium-catalyzed cross-coupling reactions, which have revolutionized molecular construction.[1][2] This guide provides an in-depth comparison of three cornerstone methodologies—the Suzuki-Miyaura, Stille, and Negishi couplings—for a specific, practical transformation: the synthesis of 4-methoxy-4'-methylbiphenyl.
Our objective is to move beyond a simple recitation of facts and delve into the causality behind experimental choices. We will explore the mechanistic nuances, practical advantages, and critical limitations of each reaction, supported by experimental data and protocols, to empower you to select the optimal method for your synthetic challenge.
The Target Transformation: Synthesis of 4-methoxy-4'-methylbiphenyl
To establish a direct and objective comparison, we will focus on the synthesis of 4-methoxy-4'-methylbiphenyl from a common electrophile, 4-iodoanisole. The key variable will be the organometallic nucleophile and the specific conditions required for each named reaction.

The Suzuki-Miyaura Coupling: The Workhorse
First published in 1979, the Suzuki-Miyaura reaction has become arguably the most widely used cross-coupling method due to its operational simplicity and the low toxicity of its boron-based reagents.[3][4] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[3][5]
Mechanism and the Critical Role of the Base
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A unique feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred to the palladium center.[3][8] This activation step is essential for an efficient catalytic turnover.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Advantages & Disadvantages
-
Strengths :
-
Low Toxicity : Organoboron reagents are significantly less toxic than their organotin and organozinc counterparts.[4]
-
Stability : Boronic acids are generally stable to air and moisture, making them easy to handle and store.[4]
-
Commercial Availability : A vast library of boronic acids and esters is commercially available, facilitating rapid screening and synthesis.
-
Green Chemistry : The reaction can often be run in aqueous or biphasic solvent systems, and the boron byproducts are generally benign.[3]
-
-
Weaknesses :
-
Base Sensitivity : The mandatory use of a base can be problematic for substrates containing base-labile functional groups (e.g., esters, enolizable ketones).
-
Protodeboronation : This side reaction, where the C-B bond is cleaved by a proton source, can reduce the efficiency of the reaction.
-
The Stille Coupling: The Tolerant Performer
The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner.[9] Its primary advantage lies in its remarkable tolerance for a wide array of functional groups, as the reaction conditions are typically neutral and non-basic.[10][11]
Mechanism: A Base-Free Pathway
The Stille coupling follows the same general catalytic cycle as the Suzuki reaction but with a key difference: transmetalation does not require activation by a base.[12] The organostannane is sufficiently reactive to transfer its organic group directly to the palladium(II) center. The rate of transfer of different groups from the tin atom can be controlled, with unsaturated groups (vinyl, aryl) transferring much faster than alkyl groups, which allows for selective coupling.[10]
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle for the Stille coupling.
Advantages & Disadvantages
-
Strengths :
-
Weaknesses :
-
Toxicity : This is the most significant drawback. Organotin compounds are highly toxic and pose safety and environmental hazards.[9][11][13]
-
Purification Challenges : The tin byproducts (e.g., X-SnR₃) are often nonpolar and can be difficult to separate from the desired product, requiring specific workup procedures or extra chromatographic effort.
-
Stoichiometry : One of the organic groups on the tin reagent is "sacrificial," which can be a concern for atom economy, especially if the group is valuable.
-
The Negishi Coupling: The Reactive Specialist
The Negishi coupling employs highly reactive organozinc reagents.[14][15] This heightened reactivity often translates to faster reactions and the ability to couple more challenging substrates where other methods might fail.[16][17]
Mechanism: Harnessing High Reactivity
The mechanism again follows the canonical cross-coupling pathway. The high reactivity of the organozinc reagent, stemming from the polar C-Zn bond, leads to a very fast transmetalation step without the need for a base or other activators.[18] However, this reactivity comes at a cost: organozinc compounds are sensitive to air and moisture, necessitating the use of strictly anhydrous and anaerobic (oxygen-free) reaction conditions.[14][16][17]
Catalytic Cycle of the Negishi Coupling
Caption: Catalytic cycle for the Negishi coupling.
Advantages & Disadvantages
-
Strengths :
-
High Reactivity : Often successful where other couplings are sluggish, especially for hindered substrates or forming sp³-sp² bonds.[16]
-
High Selectivity : The reaction is typically very clean with few side reactions.[18][19]
-
Mild Conditions : Reactions can often be run at room temperature due to the high reactivity of the organozinc species.
-
-
Weaknesses :
-
Air and Moisture Sensitivity : Organozinc reagents require stringent inert atmosphere techniques (e.g., Schlenk line or glovebox), which can be a barrier to adoption in some labs.[16][17]
-
Lower Functional Group Tolerance : While generally good, the high reactivity can be incompatible with acidic protons (e.g., alcohols, amines) or certain carbonyl groups in the substrates.
-
Reagent Preparation : Organozinc reagents are often prepared in situ from organolithium or Grignard reagents, adding an extra step to the procedure.
-
Comparative Data and Decision-Making Framework
To provide a clear, at-a-glance comparison, the following table summarizes typical performance metrics for the synthesis of our target molecule, 4-methoxy-4'-methylbiphenyl. These values are representative based on established literature.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Nucleophile | 4-Methylphenylboronic acid | (4-Methylphenyl)tributylstannane | (4-Methylphenyl)zinc chloride |
| Typical Yield | 85-95% | 80-90% | 90-98% |
| Reaction Temp. | 80-100 °C | 80-110 °C | 25-60 °C |
| Reaction Time | 4-16 hours | 6-24 hours | 1-5 hours |
| Key Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | None (or Cu(I) co-catalyst) | None |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Strictly Inert & Anhydrous |
| Primary Pro | Low toxicity, stable reagents | Excellent functional group tolerance | High reactivity, fast reaction |
| Primary Con | Requires base | High toxicity of tin reagents | Air/moisture sensitive reagents |
Which Coupling Should You Choose?
-
Default Choice/Green Chemistry Focus : Start with the Suzuki-Miyaura coupling. Its operational simplicity, the stability and low toxicity of boronic acids, and the vast commercial availability of reagents make it the default choice for most biaryl syntheses.[4] It is particularly well-suited for large-scale production where safety and cost are paramount.[1]
-
Substrates with Base-Sensitive Groups : Choose the Stille coupling. If your molecule contains functional groups that would be compromised by the basic conditions of the Suzuki reaction (e.g., an easily epimerizable stereocenter or a sensitive ester), the neutral conditions of the Stille coupling are a significant advantage.[4] Be prepared for the challenges of handling toxic reagents and purifying the product from tin byproducts.
-
Need for Speed or Challenging Substrates : Choose the Negishi coupling. When reactivity is paramount—either to couple sterically hindered fragments, form traditionally difficult bonds, or simply to accelerate discovery—the Negishi coupling is the superior choice.[16] Its mild thermal conditions can also benefit thermally sensitive molecules. This power comes with the requirement of rigorous inert atmosphere techniques.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of 4-methoxy-4'-methylbiphenyl.
Protocol 1: Suzuki-Miyaura Coupling[7][20]
-
Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction : Heat the mixture to 100 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling[21]
-
Setup : To a flame-dried round-bottom flask with a stir bar and reflux condenser, add 4-iodoanisole (1.0 mmol, 1.0 equiv) and (4-methylphenyl)tributylstannane (1.1 mmol, 1.1 equiv).
-
Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction : Heat the mixture to 110 °C and stir for 18 hours. Monitor reaction progress.
-
Workup : After cooling, dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour to precipitate the tributyltin fluoride. Filter the mixture through a pad of Celite, washing with diethyl ether. Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 3: Negishi Coupling[17][20]
-
Setup (Reagent Prep) : In a flame-dried, argon-flushed flask, dissolve 4-bromotoluene (1.1 mmol, 1.1 equiv) in anhydrous THF (3 mL). Cool to -78 °C and add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. Stir for 30 min. To this solution, add a solution of anhydrous zinc chloride (ZnCl₂) (1.2 mmol, 1.2 equiv) in THF and allow the mixture to warm to room temperature. This forms the (4-methylphenyl)zinc chloride reagent.
-
Setup (Coupling) : In a separate flame-dried, argon-flushed flask, dissolve 4-iodoanisole (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%) in anhydrous THF (3 mL).
-
Reaction : Transfer the freshly prepared organozinc solution to the flask containing the aryl iodide and catalyst via cannula at room temperature. Stir for 2 hours. Monitor reaction progress.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Conclusion
The Suzuki, Stille, and Negishi couplings are not merely interchangeable methods for making C-C bonds; they are distinct tools, each with a specific set of strengths that make it uniquely suited for different synthetic challenges. The Suzuki coupling is the robust and environmentally conscious first choice for general applications. The Stille coupling provides a critical solution for substrates that cannot tolerate basic conditions, despite its toxicity concerns. Finally, the Negishi coupling offers unparalleled reactivity for difficult transformations at the cost of requiring more stringent experimental technique. A thorough understanding of these nuances is what separates routine synthesis from the elegant and efficient construction of complex, high-value molecules that drive modern drug discovery and development.
References
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Stille Coupling. Organic Chemistry Portal. [Link]
- How does the Suzuki coupling reaction work? ORGANIC SYNTHESIS INSIGHT. [Link]
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymeriz
- Stille Coupling. OpenOChem Learn. [Link]
- Negishi Coupling. OpenOChem Learn. [Link]
- Stille Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Stille reaction. Wikipedia. [Link]
- Negishi Coupling Definition. Fiveable. [Link]
- Stille Coupling Definition. Fiveable. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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- Negishi Coupling. NROChemistry. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- question on cross-coupling reactions. Reddit. [Link]
- Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Met
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
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The Strategic Selection of Phosphine Ligands for Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-2-iodobenzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The sterically encumbered 1,3-dichloro-2-iodobenzene represents a valuable, yet challenging, building block for the synthesis of tri-ortho-substituted biaryls and other complex molecules. The success of palladium-catalyzed cross-coupling reactions with this substrate is critically dependent on the rational selection of the ancillary phosphine ligand. This guide provides an in-depth comparison of the efficacy of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, supported by experimental insights and representative data.
The Crucial Role of the Phosphine Ligand: Overcoming Steric Hindrance
The primary challenge in reactions involving this compound is the severe steric hindrance around the reactive C-I bond, imposed by the two ortho-chloro substituents. This steric congestion can significantly impede key steps in the palladium catalytic cycle, namely oxidative addition and reductive elimination. The phosphine ligand, by coordinating to the palladium center, directly influences the catalyst's reactivity, stability, and selectivity.[1]
The efficacy of a phosphine ligand in this context is governed by a delicate balance of its steric and electronic properties.[2]
-
Steric Bulk: Bulky ligands are essential to promote the formation of monoligated, highly reactive L1Pd(0) species, which are more adept at accessing the sterically shielded C-I bond for oxidative addition.[3] Furthermore, a sterically demanding ligand environment facilitates the final reductive elimination step to release the product.[1]
-
Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl iodide.[2]
This guide will explore how different classes of phosphine ligands address these challenges in three key cross-coupling reactions.
Ligand Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For a substrate as sterically hindered as this compound, the choice of phosphine ligand is paramount to achieving high yields.[2] Bulky, electron-rich monophosphine ligands, particularly from the Buchwald dialkylbiaryl phosphine family, have demonstrated superior performance in coupling sterically demanding aryl halides.[4]
Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound
| Ligand | Class | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Dialkylbiaryl Phosphine | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2][5] |
| SPhos | Dialkylbiaryl Phosphine | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [2][5] |
| RuPhos | Dialkylbiaryl Phosphine | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [5] |
| P(t-Bu)₃ | Trialkylphosphine | 4 | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | [2] |
| PPh₃ | Triarylphosphine | 5 | K₂CO₃ | Toluene/H₂O | 110 | 24 | <10 | [2] |
Note: The yields presented are representative and based on data from analogous sterically hindered aryl halide couplings. Actual yields may vary depending on the specific boronic acid partner and reaction conditions.
As the data suggests, the Buchwald-type ligands, XPhos and SPhos, are highly effective. Their bulky biaryl backbone and electron-donating dialkylphosphino group create an optimal environment for the palladium catalyst to overcome the steric barrier presented by the two ortho-chloro substituents.[4] In contrast, the less bulky and less electron-donating PPh₃ is largely ineffective.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Add anhydrous toluene and degassed water to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture vigorously at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,6-dichloro-1,1'-biphenyl.
Ligand Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[6] Similar to the Suzuki-Miyaura coupling, the amination of this compound is challenging and requires a carefully selected catalyst system.[7] Again, bulky and electron-rich phosphine ligands are crucial for achieving high reactivity.[8]
Comparative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of this compound
| Ligand | Class | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Dialkylbiaryl Phosphine | 2 | NaOt-Bu | Toluene | 110 | 18 | 92 | [9] |
| BrettPhos | Dialkylbiaryl Phosphine | 2 | NaOt-Bu | Toluene | 110 | 18 | 90 | |
| RuPhos | Dialkylbiaryl Phosphine | 2 | NaOt-Bu | Toluene | 110 | 24 | 85 | [9] |
| Josiphos | Ferrocenyl Phosphine | 3 | Cs₂CO₃ | Dioxane | 110 | 24 | 65 | [4] |
| BINAP | Bidentate Phosphine | 4 | K₃PO₄ | Toluene | 110 | 24 | 45 | [10] |
Note: The yields presented are representative and based on data from analogous sterically hindered aryl halide couplings. Actual yields may vary depending on the specific amine coupling partner and reaction conditions.
The data highlights the superiority of the Buchwald-type ligands, with XPhos and BrettPhos providing excellent yields. The Josiphos family of ferrocenyl ligands can also be effective, though generally less so than the top-performing dialkylbiaryl phosphines. Bidentate ligands like BINAP tend to be less effective for such sterically congested substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and aniline.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 18 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-(2,6-dichlorophenyl)aniline.
Ligand Efficacy in Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes.[11] The reaction of this compound with terminal alkynes necessitates a catalyst system that can overcome the steric hindrance to facilitate the C(sp²)-C(sp) bond formation. While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[12] The choice of phosphine ligand is critical in both scenarios.[11]
Comparative Performance of Phosphine Ligands in the Sonogashira Coupling of this compound
| Ligand | Class | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Dialkylbiaryl Phosphine | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 90 | [11] |
| cBRIDP | Indenyl-based Phosphine | Pd(OAc)₂ | K₂CO₃ | t-AmylOH | 100 | 6 | 88 | [11] |
| P(t-Bu)₃ | Trialkylphosphine | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 80 | 16 | 85 | [11] |
| Xantphos | Bidentate Phosphine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 24 | 70 | [11] |
| PPh₃ | Triarylphosphine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 24 | 55 | [11] |
Note: The yields presented are representative and based on data from analogous sterically hindered aryl halide couplings. Actual yields may vary depending on the specific alkyne and reaction conditions.
For copper-free Sonogashira couplings of sterically hindered aryl iodides, bulky and electron-rich monodentate ligands like SPhos and P(t-Bu)₃ are highly effective.[11] Novel indenyl-based phosphines such as cBRIDP have also shown great promise. In the traditional copper-co-catalyzed system, even less bulky ligands like PPh₃ can provide moderate yields, although more sophisticated ligands like Xantphos generally lead to better results.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, palladium(II) acetate, SPhos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane followed by phenylacetylene.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring for 12 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 1,3-dichloro-2-(phenylethynyl)benzene.
Visualizing the Catalytic Landscape
To better understand the pivotal role of phosphine ligands, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and the structural diversity of the discussed ligand classes.
Conclusion and Future Outlook
The successful cross-coupling of the sterically demanding this compound is highly contingent on the selection of an appropriate phosphine ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich dialkylbiaryl phosphines, such as XPhos and SPhos, have emerged as the ligands of choice, consistently delivering high yields where other ligand classes falter. In the case of Sonogashira couplings, these same ligands are highly effective in copper-free systems, while a broader range of ligands can be employed in traditional copper-co-catalyzed reactions, albeit often with lower efficiency.
The continued development of novel phosphine ligands with finely tuned steric and electronic properties will undoubtedly further expand the scope of cross-coupling reactions with challenging substrates.[4] For researchers working with this compound and similarly hindered building blocks, a systematic screening of a diverse set of state-of-the-art phosphine ligands is the most effective strategy for identifying the optimal catalyst system for a given transformation.
References
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- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ResearchGate.
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- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (n.d.). National Institutes of Health.
- Design and Application of a Screening Set for Monophosphine Lig-ands in Metal Catalysis. (2021). ChemRxiv.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Iodobenzene – Knowledge and References. (n.d.). Taylor & Francis.
- Org. Synth. 2024, 101, 423. (2024). Organic Syntheses.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. (2025). Benchchem.
- Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. (2005). Semantic Scholar.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate.
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- Synthesis of BCP-Based Straight-Shaped Diphosphine Ligands. (n.d.). ChemRxiv.
- Gold-Catalyzed C-H Alkynylations with Hypervalent Iodine(III) Reagents. (n.d.). Heidelberg University.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selected dialkylheterobiaryl phosphine ligands. (n.d.). ResearchGate.
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- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. (2025). Benchchem.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.
- Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. (n.d.). Organic Chemistry Frontiers.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). National Institutes of Health.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. (2010). MIT Open Access Articles.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews.
- One-by-one hydrogenation, cross-coupling reaction, and Knoevenagel condensations catalyzed by PdCl2 and the downstream palladium residue. (n.d.). Green Chemistry.
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Isomer effects on the reactivity of dichloro-iodobenzene compounds
A Comparative Guide to the Reactivity of Dichloro-iodobenzene Isomers
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Dichloro-iodobenzene, a key building block, is not a single entity but a family of six constitutional isomers. The seemingly subtle shift in the position of two chlorine atoms on the iodobenzene scaffold imparts dramatic differences in chemical reactivity. This guide provides an in-depth comparison of these isomers, moving beyond simple protocols to explain the causal relationships between structure and reactivity, thereby empowering you to make more informed strategic decisions in your synthetic designs.
We will dissect the reactivity of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro-iodobenzene, primarily through the lens of their performance in palladium-catalyzed cross-coupling reactions and their role as precursors to hypervalent iodine reagents. The discussion is grounded in the fundamental principles of electronic and steric effects, providing a predictive framework for understanding their behavior.
The Guiding Principles: Electronic and Steric Effects
The reactivity of any substituted aryl halide is a tug-of-war between two fundamental forces: electronic effects and steric effects. The position of the chlorine atoms relative to the carbon-iodine (C-I) bond, the primary site of reaction, dictates the balance of these forces.
Electronic Effects: Chlorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity.[1][2][3] This effect polarizes the C-I bond, increasing the electrophilicity of the carbon atom and making it more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0).[4][5] While halogens also possess a resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant for chlorine, leading to an overall deactivation of the ring towards electrophilic substitution but an activation towards reactions like oxidative addition.[6][7] The cumulative -I effect is strongest when multiple chlorines can influence the reactive center, as seen in isomers like 3,5-dichloro-iodobenzene.
Steric Effects: Steric hindrance arises from the physical bulk of the chlorine atoms.[1][8] When a chlorine atom is positioned ortho to the iodine (at the C2 or C6 position), it can physically block the approach of a bulky palladium catalyst or other reagents to the C-I bond.[3][4][9] This spatial congestion can dramatically slow down or even inhibit a reaction, regardless of favorable electronic effects. The 2,6-dichloro-iodobenzene isomer is the most prominent example of a sterically encumbered system.
Caption: Interplay of electronic and steric effects in select isomers.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, and dichloro-iodobenzenes are common substrates. The critical, rate-determining step for these substrates is typically the oxidative addition of the C-I bond to a Pd(0) complex.[10][11] The general reactivity trend for aryl halides in this step is C-I > C-Br > C-OTf > C-Cl, making the iodine the exclusive site of reaction in these molecules under standard conditions.[4][12]
Qualitative Reactivity Comparison
Based on the principles outlined above, we can predict a general order of reactivity for the dichloro-iodobenzene isomers in Pd-catalyzed reactions. This ranking assumes the reaction is not overwhelmingly sensitive to esoteric ligand or solvent effects.
| Isomer | Ortho Substituents | Electronic Activation | Steric Hindrance | Predicted Reactivity | Rationale |
| 3,5-Dichloro- | None | Highest | Minimal | Highest | Strong, cumulative inductive effect from two meta-chlorines with no steric impediment to the C-I bond.[3] |
| 3,4-Dichloro- | None | High | Minimal | High | Strong inductive pull from both meta and para chlorines with negligible steric hindrance. |
| 2,5-Dichloro- | One (C2) | High | Moderate | Moderate to High | Features a strongly activating meta-chlorine (C5) and an ortho-chlorine (C2) that adds steric bulk. |
| 2,4-Dichloro- | One (C2) | High | Moderate | Moderate | The para-chlorine (C4) provides strong electronic activation, but the ortho-chlorine (C2) introduces significant steric hindrance.[3] |
| 2,3-Dichloro- | One (C2) | Moderate | Moderate | Moderate to Low | The ortho-chlorine (C2) provides hindrance, while the meta-chlorine (C3) offers electronic activation. |
| 2,6-Dichloro- | Two (C2, C6) | Moderate | Severe | Lowest | The C-I bond is flanked by two ortho-chloro substituents, creating a highly congested environment that severely impedes catalyst approach.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for testing the relative reactivity of the dichloro-iodobenzene isomers. By keeping all other variables constant and measuring yield over time, a direct comparison can be established.
Objective: To couple a dichloro-iodobenzene isomer with 4-methoxyphenylboronic acid.
Materials:
-
Dichloro-iodobenzene isomer (e.g., 3,5-dichloro-1-iodobenzene) (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the dichloro-iodobenzene isomer (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of inert gas.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The success of this protocol is validated by the consumption of the starting aryl iodide and the formation of the new biaryl product, confirmed by techniques like NMR and MS. Comparing the reaction rates and final yields across the different isomers will provide the experimental data supporting the reactivity trend.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Formation and Reactivity of Hypervalent Iodine(III) Reagents
Dichloro-iodobenzenes serve as precursors to (dichloroiodo)arenes (ArICl₂), a class of hypervalent iodine(III) reagents used as powerful and selective oxidizing and chlorinating agents.[13][14][15] The formation involves the direct reaction of the parent iodoarene with chlorine.[16][17]
The electronic nature of the aryl ring directly impacts the properties of the resulting ArICl₂ reagent. The strong electron-withdrawing effect of the two chlorine substituents enhances the electrophilicity and oxidizing power of the iodine(III) center. Consequently, ArICl₂ reagents derived from dichloro-iodobenzenes are generally more reactive oxidants than the parent PhICl₂.
While all isomers can form these reagents, their stability and reactivity will differ slightly. Isomers with stronger overall electron withdrawal (e.g., from 3,5- or 3,4-dichloro-iodobenzene) are expected to produce the most potent, albeit potentially least stable, oxidizing agents.
Experimental Protocol: Preparation of (2,4-Dichloroiodo)benzene
This protocol is adapted from established procedures for the synthesis of (dichloroiodo)benzene.[17]
Objective: To synthesize (2,4-dichloroiodo)benzene from 2,4-dichloro-1-iodobenzene.
CAUTION: This procedure involves chlorine gas, which is highly toxic and corrosive. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,4-dichloro-1-iodobenzene (10.0 g, 36.6 mmol)
-
Chloroform (CHCl₃), dry (50 mL)
-
Chlorine (Cl₂) gas
-
Ice-salt bath
Procedure:
-
Dissolve 2,4-dichloro-1-iodobenzene in 50 mL of dry chloroform in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube outlet.
-
Cool the solution in an ice-salt bath to 0 °C.
-
Bubble dry chlorine gas through the stirred solution. The reaction is exothermic and the product will begin to precipitate as a yellow crystalline solid.
-
Continue the addition of chlorine until the solution is saturated and an excess is present (indicated by a persistent greenish-yellow color). This typically takes 2-3 hours.
-
Filter the resulting yellow precipitate by suction filtration.
-
Wash the collected solid sparingly with a small amount of cold, dry chloroform.
-
Air-dry the product on filter paper. Do not dry in an oven, as these compounds can be unstable upon heating.[17] The yield is typically high (85-95%).
-
Store the product in a cool, dark place, as (dichloroiodo)arenes can decompose over time.[17]
Self-Validation: The formation of the product is confirmed by its characteristic yellow crystalline appearance and a melting point determination (with decomposition). Further characterization can be done using ¹H and ¹³C NMR, although care must be taken due to potential decomposition in solution. The reagent's activity can be validated by using it in a standard reaction, such as the chlorination of styrene.
Conclusion
The choice of a dichloro-iodobenzene isomer is a strategic decision that should be dictated by the specific demands of the chemical transformation.
-
For rapid palladium-catalyzed cross-coupling reactions , where high reactivity is desired, 3,5- and 3,4-dichloro-iodobenzene are the superior choices due to their powerful electronic activation and minimal steric hindrance.
-
For reactions requiring moderate reactivity or when balancing reactivity with substrate availability, isomers like 2,5- and 2,4-dichloro-iodobenzene are viable options.
-
2,6-dichloro-iodobenzene should generally be avoided for transformations sensitive to steric bulk at the reactive center. However, its profound inertness could be exploited in designing sequential, site-selective cross-coupling reactions on a polyhalogenated scaffold.
By understanding the fundamental interplay of electronic and steric effects, researchers can move from trial-and-error to a rational design approach, selecting the optimal isomer to enhance reaction efficiency and achieve their synthetic goals.
References
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- Zhdankin, V. V., & Yoshimura, A. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 29(5), 1088.
- Kurbangalieva, A., et al. (2014). Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. Semantic Scholar.
- Wikipedia. (2023, April 14). Hypervalent organoiodine compounds.
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- EMBIBE. (2023, January 24). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- SlidePlayer. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution.
- Studenets, V. I., et al. (2016). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 81(6), 2436–2445.
- Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(35), 21533-21544.
- Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
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- ResearchGate. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- Wikipedia. (2023, November 11). Sonogashira coupling.
- ResearchGate. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- PubChem. (n.d.). 2,4-Dichloro-1-iodobenzene.
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- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Royal Society of Chemistry. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- ResearchGate. (2016). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-iodobenzene.
- Wikipedia. (2023, December 1). Buchwald–Hartwig amination.
- SpringerLink. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148, 705–716.
- National Institutes of Health. (2022). Photoinduced inverse Sonogashira coupling reaction.
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- ResearchGate. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
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A Senior Application Scientist's Guide to Monitoring 1,3-Dichloro-2-iodobenzene Reactions with LC-MS
In the fast-paced world of pharmaceutical and chemical development, the precise monitoring of chemical reactions is paramount. For researchers working with complex halogenated aromatic compounds such as 1,3-dichloro-2-iodobenzene, selecting the optimal analytical technique is critical for ensuring reaction efficiency, optimizing yield, and identifying potential impurities. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical methods for monitoring palladium-catalyzed cross-coupling reactions involving this compound, a key building block in the synthesis of many pharmaceutical and agrochemical compounds.
The Central Role of Reaction Monitoring
The ability to track the progress of a chemical reaction in real-time or near real-time provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. [1]This is particularly crucial for complex multi-component reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, where the starting materials, catalysts, ligands, and products all need to be monitored to achieve a comprehensive understanding of the reaction dynamics. [2][3]Effective reaction monitoring allows for rapid process optimization, leading to higher yields, improved purity, and more efficient development timelines.
Comparative Analysis of Monitoring Techniques
While several analytical techniques can be employed for reaction monitoring, each possesses a unique set of strengths and limitations. The choice of method often depends on the specific characteristics of the analyte and the reaction matrix.
| Technique | Principle | Strengths | Limitations | Suitability for this compound Reactions |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity; suitable for a wide range of polar and non-polar compounds; provides molecular weight and structural information. [4][5] | Higher cost; matrix effects can suppress or enhance ionization; requires volatile buffers. | Excellent . Ideal for resolving the starting material, products, and various intermediates in complex reaction mixtures. Provides definitive identification through mass detection. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection. | Excellent for volatile and thermally stable compounds; high resolution. [6] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. [7] | Good, with caveats . Suitable for the relatively volatile this compound and some smaller coupling products. However, larger, less volatile products and catalyst complexes may not be amenable to GC analysis. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV-Vis absorbance. | Robust and widely available; good for quantitative analysis of compounds with a chromophore. [8] | Less sensitive and selective than MS; co-eluting species can interfere with quantification; provides no molecular weight information. | Moderate . Can be used for quantitative monitoring if all components have distinct UV spectra and are well-separated chromatographically. However, it lacks the specificity of mass detection. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation; can be used for in-situ, real-time monitoring without sample workup. [9][10] | Lower sensitivity compared to MS; complex spectra for mixtures; requires deuterated solvents for locking, which may not be compatible with all reaction conditions. | Good for mechanistic studies . Excellent for identifying the structure of major components and for kinetic analysis if the signals of key species can be resolved. [11][12][13] |
As the table illustrates, LC-MS emerges as a particularly powerful and versatile tool for monitoring the intricate transformations of this compound.
The LC-MS Advantage for Halogenated Aromatics
The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry makes LC-MS exceptionally well-suited for the analysis of halogenated compounds in complex reaction mixtures. [4][5]The ability to separate the starting material from the product and any intermediates, coupled with the definitive identification provided by their mass-to-charge ratios, is a significant advantage. Furthermore, modern LC-MS systems can provide rapid analysis times, enabling near real-time reaction monitoring. [2]
Developing a Robust LC-MS Method for this compound Reactions
A successful LC-MS monitoring method hinges on careful optimization of both the chromatographic separation and the mass spectrometric detection.
For a non-polar compound like this compound and its likely cross-coupling products, a reversed-phase (RP) high-performance liquid chromatography (HPLC) method is a logical starting point. [14] Experimental Protocol: LC Method Development
-
Column Selection: Begin with a C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size). The choice of particle size will influence the efficiency and backpressure, with smaller particles offering higher resolution at the cost of increased pressure.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (Solvent A) and an organic component (Solvent B).
-
Solvent A: Water with an MS-compatible acidic modifier to improve peak shape and ionization efficiency. Formic acid (0.1%) or acetic acid (0.1%) are common choices. [14] * Solvent B: Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Gradient Elution: A gradient elution is recommended to effectively separate components with a range of polarities. A good starting point is a linear gradient from a low percentage of Solvent B (e.g., 5-10%) to a high percentage (e.g., 95-100%) over 5-15 minutes. This allows for the elution of both more polar starting materials and less polar products.
-
Flow Rate and Temperature: A flow rate of 0.2-1.0 mL/min is typical for standard analytical columns. Maintaining a constant column temperature (e.g., 30-40 °C) will ensure reproducible retention times.
The choice of ionization source and mass analyzer settings is critical for achieving optimal sensitivity and specificity.
Experimental Protocol: MS Method Development
-
Ionization Source:
-
Electrospray Ionization (ESI): While ESI is generally more suited for polar and ionizable compounds, it can be effective for some non-polar compounds, particularly with the aid of mobile phase additives. [15][16] * Atmospheric Pressure Chemical Ionization (APCI): APCI is often the preferred method for non-polar and less volatile compounds like halogenated aromatics, as it relies on gas-phase chemical ionization. [17]It is advisable to screen both ESI and APCI in both positive and negative ion modes to determine the optimal ionization conditions.
-
-
Mass Analyzer Settings:
-
Full Scan Mode: Initially, operate the mass spectrometer in full scan mode to identify the mass-to-charge ratios of all components in the reaction mixture. For this compound (C₆H₃Cl₂I), the expected monoisotopic mass is 271.86 g/mol . The characteristic isotopic pattern of the two chlorine atoms should be observable.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Once the key masses are identified, switching to SIM or MRM mode can significantly enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific m/z values corresponding to the reactants, products, and any known intermediates. MRM provides even greater specificity by monitoring a specific fragmentation of a parent ion.
-
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A Senior Application Scientist's Guide to Verifying Selective Mono-Coupling at the Iodo Position
In the landscape of modern synthetic chemistry, the precise construction of complex molecules is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] A significant challenge, however, arises when working with polyhalogenated substrates, where achieving selective functionalization at a single position is often a formidable task.[2][3] This guide provides an in-depth comparison of analytical methodologies for unequivocally verifying selective mono-coupling at an iodo-substituted position, a common objective in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The inherent reactivity difference among carbon-halogen bonds (C-I > C-Br > C-Cl) typically dictates the site of reaction, a principle rooted in the bond dissociation energies (BDEs) and the kinetics of the oxidative addition step in the catalytic cycle.[2] The C-I bond, being the weakest, is generally the first to react with the palladium(0) catalyst. However, relying solely on this principle is insufficient. Rigorous, multi-faceted analytical verification is not merely good practice; it is a necessity for ensuring structural integrity and downstream success. This guide will explore the causality behind our analytical choices, presenting a self-validating system for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Why Selectivity Occurs and Why Verification is Critical
Controlling selectivity in cross-coupling reactions is a nuanced interplay of kinetics and thermodynamics, governed by the substrate, catalyst, and reaction conditions. The selectivity-determining step is typically the oxidative addition of the aryl halide to the low-valent transition metal center, most commonly Pd(0).[4][5]
The established reactivity trend for halogens (I > OTf > Br > Cl) is a direct consequence of the C-X bond strength, where the weaker C-I bond undergoes oxidative addition at a significantly faster rate.[5] This provides a strong kinetic basis for achieving mono-iodocoupling selectivity in the presence of other halogens. However, when a substrate contains multiple identical halogens (e.g., di-iodobenzene), the challenge shifts. Selectivity can then be influenced by:
-
Electronic Effects: The electronic nature of the ring and adjacent substituents can polarize specific C-I bonds, making one more electrophilic and thus more susceptible to oxidative addition.[2][6]
-
Steric Hindrance: Bulky groups near one iodo position can sterically shield it, directing the catalyst to the more accessible site.
-
Ligand Control: The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can dramatically influence the steric and electronic environment at the metal center, thereby dictating which C-I bond is engaged.[7][8][9]
Given these competing factors, a reaction designed for mono-coupling can easily yield a mixture of starting material, the desired mono-substituted product, and the di-substituted byproduct. Therefore, a robust analytical workflow is essential to confirm not only the identity of the product but also the success and degree of selectivity.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Verification Techniques
No single technique provides a complete picture. A multi-pronged approach, leveraging the orthogonal strengths of spectroscopy and chromatography, is the gold standard for verification.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| ¹H & ¹³C NMR | Definitive structural elucidation, isomer differentiation, relative quantification of bulk sample. | Soluble sample, ~1-5 mg. | Unambiguous structural information, J-coupling provides connectivity data.[10][11] | Lower sensitivity than MS, complex mixtures can lead to overlapping signals.[12] |
| GC-MS | Molecular weight confirmation, identification of volatile impurities, quantification. | Volatile and thermally stable sample, <1 mg. | High sensitivity, excellent separation for volatile compounds, provides MW via mass spectrum.[13][14] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[13] |
| HPLC/LC-MS | Purity assessment, quantification of isomers and non-volatile components, molecular weight. | Soluble sample, <1 mg. | Ideal for non-volatile products, excellent quantification, direct coupling to MS for MW confirmation.[15][16][17] | Resolution depends on column/method development; structural information is limited without MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR is the most powerful tool for determining the precise structure of the product and confirming the position of the new bond. The analysis hinges on observing changes in chemical shifts, signal multiplicity (splitting patterns), and symmetry.[10][11]
-
¹H NMR: For a symmetric starting material like 1,4-diiodobenzene, all four aromatic protons are chemically equivalent (or form a simple AA'BB' system), often resulting in a simple spectrum. Mono-substitution breaks this symmetry, leading to a more complex pattern with four distinct aromatic signals. The magnitude of the proton-proton coupling constants (J-values) is diagnostic:
-
¹³C NMR: The number of signals in the carbon spectrum is a direct indicator of molecular symmetry. A para-disubstituted benzene ring with two identical substituents shows only four carbon signals.[19] Mono-substitution will result in six unique aromatic carbon signals. The di-coupled product may revert to a more symmetric pattern depending on the coupling partner.
Caption: A decision tree for using NMR to verify mono-substitution.
Chromatography and Mass Spectrometry: The Purity and Identity Confirmators
While NMR confirms the structure, chromatography is essential for assessing the purity of the product and quantifying the success of the selective reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing non-volatile organic molecules.[14][17] It excels at separating the starting di-iodo material, the mono-coupled product, and the di-coupled product. By running a crude reaction sample, one can determine the ratio of these components, providing a quantitative measure of selectivity. A calibrated HPLC method is the standard for determining final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For products that are sufficiently volatile and thermally stable, GC-MS is an exceptionally powerful technique.[13][14] The gas chromatograph provides high-resolution separation of reaction components, while the mass spectrometer serves as a definitive detector. It provides the molecular weight of each component from its molecular ion peak (M+), confirming that a single coupling event has occurred and providing unequivocal evidence against di-coupling.
Experimental Protocols: A Self-Validating Workflow
This section details a representative workflow for the mono-arylation of 1,4-diiodobenzene and its subsequent verification.
Synthesis: Selective Suzuki-Miyaura Mono-Coupling
-
Objective: To synthesize 4-iodo-4'-methylbiphenyl from 1,4-diiodobenzene and 4-methylphenylboronic acid.
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 eq), 4-methylphenylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.02 eq), and potassium carbonate (3.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring by TLC or crude HPLC analysis.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel.
-
Analytical Verification Protocol
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Comparison of reaction rates for different aryl halides in Heck coupling
An In-Depth Guide to Aryl Halide Reactivity in Palladium-Catalyzed Heck Coupling
As a Senior Application Scientist, my experience in process development and optimization has consistently highlighted the Mizoroki-Heck reaction as a cornerstone of modern synthetic chemistry for its power in forging carbon-carbon bonds.[1][2] This guide is crafted for fellow researchers and drug development professionals to provide a nuanced understanding of a critical parameter governing the success of this reaction: the choice of the aryl halide.
The efficiency, yield, and even feasibility of a Heck coupling are fundamentally tied to the reactivity of the aryl electrophile. This comparison guide moves beyond simple rules of thumb, delving into the mechanistic underpinnings and providing the experimental context needed to make informed decisions in your synthetic strategy.
The Decisive Step: Oxidative Addition
The catalytic cycle of the Heck reaction involves a sequence of steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and catalyst regeneration.[3][4] For many systems, the initial oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst is the rate-determining step.[5] It is this crucial transformation from a Pd(0) to a Pd(II) species that dictates the overall reaction rate. The ease with which the carbon-halogen (C-X) bond is broken and two new bonds (Pd-C and Pd-X) are formed is the primary determinant of the aryl halide's reactivity.
Comparative Reactivity of Aryl Electrophiles
The reactivity of the aryl electrophile in Heck coupling follows a well-established trend primarily dictated by the C-X bond dissociation energy. A weaker bond is more readily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition.
| Aryl Electrophile (Ar-X) | General Reactivity Trend | Key Considerations & Causality |
| Ar-I (Iodoarenes) | Highest | The Carbon-Iodine bond is the weakest among the halides, resulting in the fastest rates of oxidative addition.[6] These substrates often react under mild conditions with a wide range of palladium catalysts and ligands. |
| Ar-OTf (Aryl Triflates) | High | Aryl triflates are excellent electrophiles, often showing reactivity comparable to or greater than aryl bromides.[1][3] They are particularly useful for generating cationic palladium intermediates, which can alter reaction pathways and selectivities.[7] |
| Ar-Br (Bromoarenes) | Medium-High | Bromoarenes represent a good balance of reactivity and stability, making them the most commonly used substrates in many applications. While more stable than iodoarenes, their C-Br bond is still readily cleaved by standard palladium catalysts.[6] |
| Ar-Cl (Chloroarenes) | Low | The significantly stronger C-Cl bond makes chloroarenes much less reactive.[3][6] Their use was historically limited, but the development of specialized, highly active catalysts—typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands—has made their coupling feasible and economically attractive.[8] |
| Ar-F (Fluoroarenes) | Very Low / Inert | The C-F bond is extremely strong and generally does not undergo oxidative addition under standard Heck conditions. Fluoroarenes are considered unreactive for this transformation.[6] |
This trend is a direct consequence of the bond energies involved. The easier it is for the electron-rich Pd(0) center to insert into the C-X bond, the faster the reaction will proceed.
The Influence of Electronic Substituents
Beyond the identity of the leaving group, the electronic nature of the aryl ring itself plays a critical secondary role in modulating reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) enhance the rate of the Heck reaction.[4][8] These groups make the aryl halide more electrophilic, lowering the energy barrier for the nucleophilic Pd(0) catalyst to attack the C-X bond during oxidative addition.[9]
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups tend to decrease the reaction rate.[8] By increasing the electron density on the aryl ring, they make the carbon atom bearing the halide less electrophilic, thus slowing the rate-limiting oxidative addition step.
This electronic effect is most pronounced for less reactive halides. For instance, an aryl chloride bearing a strong EWG may react under conditions where an electron-rich aryl chloride would fail completely.[8]
Experimental Protocol: A Representative Heck Coupling
This protocol describes the coupling of 4-bromoacetophenone (an activated aryl bromide) with ethyl acrylate, a common model system.
Objective: To synthesize Ethyl (E)-3-(4-acetylphenyl)acrylate.
Materials:
-
4-bromoacetophenone (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, Pd(OAc)₂, and P(o-tol)₃.
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can oxidize the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by triethylamine and ethyl acrylate.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure product.
Conclusion
The selection of an aryl halide for a Heck coupling reaction is a critical decision that directly impacts reaction kinetics and viability. The predictable reactivity trend of Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl provides a solid foundation for experimental design. This intrinsic reactivity, when modulated by the electronic effects of ring substituents, allows for a high degree of control over the transformation. For challenging substrates, particularly less reactive aryl chlorides, the key to success lies in employing advanced catalytic systems with bulky, electron-rich ligands capable of facilitating the challenging oxidative addition step.[8]
References
- Wikipedia. Heck reaction. [Link]
- NROChemistry. Heck Coupling. [Link]
- BYJU'S. Heck Reaction Mechanism. [Link]
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- Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
- ACS Publications.
- Chemistry LibreTexts. Heck Reaction. [Link]
- Chem-St
- ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
- Reddit. How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. [Link]
- University of Victoria.
- PubMed.
- ACS Publications.
- Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Semantic Scholar. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. [Link]
- PMC. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. [Link]
- ACS Publications. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
- ACS Publications. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. [Link]
- MDPI.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Chemistry LibreTexts. 4.
- NIH. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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- Organic Chemistry Portal. Heck Reaction. [Link]
- ResearchGate. Heck coupling reaction of different aryl halides with styrene. [Link]
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A Comparative Guide to Cross-Coupling Methodologies for the Synthesis of 2,6-Dichlorophenyl Derivatives Using 1,3-Dichloro-2-iodobenzene
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The sterically hindered and electronically deactivated 1,3-dichloro-2-iodobenzene presents a challenging yet valuable substrate for creating complex molecules bearing the 2,6-dichlorophenyl moiety, a common motif in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of three prominent palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this specific substrate. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to empower you in selecting the optimal synthetic route for your target molecule.
The Challenge and Opportunity of this compound
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity makes this compound an ideal substrate for selective mono-functionalization at the more labile carbon-iodine bond. The two ortho-chloro substituents, however, introduce significant steric hindrance around the reactive center, posing a challenge for many catalytic systems. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, potentially slowing down the rate-determining oxidative addition step in the catalytic cycle.[2]
This guide will benchmark the performance of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions in addressing these challenges, focusing on key performance indicators such as reaction yield, catalyst loading, reaction time, and functional group tolerance.
The Catalytic Cycle: A Unifying Principle
At the heart of these palladium-catalyzed cross-coupling reactions lies a common mechanistic framework.[3][4] Understanding this catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step and is significantly influenced by the C-X bond strength and the steric and electronic properties of the aryl halide.[5] The subsequent transmetalation step involves the transfer of the organic group (R) from a main group organometallic reagent (R-M) to the palladium center. Finally, reductive elimination forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[6] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing reagents and byproducts.[7]
Mechanistic Considerations for this compound
For a sterically hindered substrate like this compound, the choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.[8] These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst, and promote the formation of the desired product.
Representative Experimental Protocol
Objective: To synthesize 2,6-dichloro-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Performance
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Catalyst Loading | 1-2 mol% Pd |
| Reaction Time | 8-16 hours |
| Temperature | 80-110°C |
| Key Strengths | High functional group tolerance, commercially available reagents. |
| Potential Challenges | Steric hindrance requiring specialized ligands, potential for boronic acid homo-coupling. |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry.[10]
Mechanistic Nuances with this compound
The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For sterically demanding substrates, the choice of palladium ligand and base is crucial to ensure efficient coupling and minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Representative Experimental Protocol
Objective: To synthesize 1,3-dichloro-2-(phenylethynyl)benzene from this compound and phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), degassed (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expected Performance
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Catalyst Loading | 2-5 mol% Pd, 5-10 mol% Cu |
| Reaction Time | 4-12 hours |
| Temperature | Room temperature to 60°C |
| Key Strengths | Mild reaction conditions, direct introduction of an alkyne functionality. |
| Potential Challenges | Alkyne homocoupling, sensitivity to oxygen. |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[4] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is prevalent in a vast number of drug candidates.[8]
Mechanistic Considerations for a Hindered Substrate
The coupling of this compound with amines presents significant steric challenges. The success of this transformation relies heavily on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.[12] These ligands promote the challenging reductive elimination step, which can be slow for sterically congested substrates. The choice of base is also critical and must be strong enough to deprotonate the amine without causing undesired side reactions.[3]
Representative Experimental Protocol
Objective: To synthesize 2,6-dichloro-N-phenylaniline from this compound and aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100°C for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Expected Performance
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Catalyst Loading | 1-3 mol% Pd |
| Reaction Time | 12-24 hours |
| Temperature | 100-120°C |
| Key Strengths | Direct formation of C-N bonds, wide scope of amine coupling partners. |
| Potential Challenges | Steric hindrance requiring specialized and often expensive ligands, strong base may not be tolerated by all functional groups. |
Comparative Summary and Outlook
The choice of cross-coupling methodology for the functionalization of this compound is dictated by the desired transformation and the specific requirements of the synthetic route.
For C-C bond formation, both Suzuki-Miyaura and Sonogashira couplings offer excellent options. The Suzuki-Miyaura reaction is generally more versatile due to the vast library of commercially available boronic acids. The Sonogashira coupling, while more specific to the introduction of alkynyl groups, often proceeds under milder conditions.
For C-N bond formation, the Buchwald-Hartwig amination is the premier choice. While it may require more specialized and air-sensitive catalyst systems to overcome the steric hindrance of the substrate, it provides a direct and powerful route to arylamines.
The continued development of more active and robust catalysts, particularly those based on N-heterocyclic carbenes (NHCs) and specialized phosphine ligands, will undoubtedly further expand the scope and efficiency of these transformations for challenging substrates like this compound. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the selection and optimization of cross-coupling methodologies to accelerate their drug discovery and development programs.
References
- Roy, A. H., & Hartwig, J. F. (2003). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 125(28), 8704–8705.
- Powers, D. G., & Ritter, T. (2011). Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. Journal of the American Chemical Society, 133(4), 1256–1259.
- Powers, D. G., & Ritter, T. (2011). Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. Scilit.
- Priestley, A. J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732.
- Sigman, M. S., & Harper, K. C. (2015). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 6(11), 6378–6387.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Bickelhaupt, F. M., & de Jong, G. T. (2023).
- Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(36), 12898–12899.
- Van den Bergh, T., et al. (2004). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). Arkivoc, 2004(5), 116-121.
- BenchChem. (2025).
- Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Chae, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23557–23565.
- Priestley, A. J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor.
- Sonogashira coupling. (2024). In Wikipedia.
- D'Souza, D. M., & O'Brien, C. J. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University.
- Priestley, A. J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed.
- Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- James, S. L., et al. (2020). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 26(63), 14424-14432.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Lennox, A. J. J. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- Ghorbani-Vaghei, R., & Veisi, H. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
- So, C. M., & Kwong, F. Y. (2018).
- Sonogashira cross-coupling reaction. (2020). [Video]. YouTube.
- Tang, L., et al. (2012). Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with arylboronic acids promoted by palladium nanoparticles supported on bacterial cellulose (Pd/BC).
- Synthetic method for 2,6-dichlorophenol. (2016).
- Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3187.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Dalmás, D. C., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(4), 232-237.
- El-Gendy, B. E., & El-Subbagh, H. I. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dichloro-2-iodobenzene
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The handling and disposal of specialized chemical reagents like 1,3-Dichloro-2-iodobenzene demand a meticulous, informed approach. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and regulatory standards. Our goal is to ensure that every step, from the workbench to final disposal, is conducted with the highest degree of safety and environmental responsibility.
Hazard Identification: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the inherent risks of this compound is paramount. This compound is a halogenated aromatic hydrocarbon, and its hazard profile dictates the stringent controls required for its disposal. According to its Safety Data Sheets (SDS), the primary hazards are significant and immediate.[1][2]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2]
During thermal decomposition, which can occur during a fire or improper incineration, it may release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.[2][3] This reactivity profile underscores the necessity for a dedicated and controlled disposal pathway.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |
Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, robust protective measures are essential. The principle here is to create multiple barriers between the researcher and the chemical.
-
Primary Engineering Control: All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[4] This contains any vapors or dust, preventing respiratory exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene, to prevent skin contact.[1]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin exposure.[2]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5]
-
Waste Characterization and Segregation: The Critical First Step in Disposal
Proper disposal begins with correct classification. This compound is a halogenated organic compound due to the presence of chlorine and iodine atoms.[6][7] This classification is fundamentally important for the following reasons:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, often assigning specific waste codes.[8][9] Land disposal of wastes containing high concentrations of halogenated organic compounds is typically prohibited.[10]
-
Disposal Pathway: Halogenated waste streams cannot be mixed with non-halogenated streams.[4][7] They require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to safely break down the molecules and neutralize the resulting acidic gases (like HCl and HI).[1][11]
Therefore, all waste containing this compound, including contaminated consumables (pipette tips, wipes), residual material, and solvent rinsates (e.g., from cleaning glassware), must be collected in a designated "Halogenated Organic Waste" container. [4][7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely managing this compound waste from the laboratory bench to its final pickup.
Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Perform all operations within a chemical fume hood.[4]
-
Designate a clearly labeled, appropriate waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid. For liquid waste (e.g., solvent rinses), use a labeled carboy; for solid waste, use a puncture-resistant container.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated solid halogenated waste container.
-
Contaminated Materials: Place any contaminated items, such as weighing paper, gloves, and pipette tips, into the solid halogenated waste container.
-
Liquid Waste (Rinsate): When decontaminating glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone). Collect this rinsate in the designated liquid halogenated waste container.[4] Never pour rinsate down the drain.
-
-
Container Labeling:
-
The waste container must be labeled clearly with the words "Hazardous Waste."[4]
-
List the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the chemical in the container.
-
Ensure the appropriate hazard warnings (e.g., "Irritant") are visible.
-
-
Storage and Disposal:
-
Keep the waste container tightly closed when not in use.[2]
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) in accordance with institutional and local regulations.
-
Once the container is full or you are finished with the project, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4] They will manage the transport to a licensed chemical destruction facility.
-
Accidental Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Assess the Spill: If the spill is large or you feel it is unsafe to manage, contact your institution's EHS emergency line immediately.
-
Control and Clean-up (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a solid.[5]
-
Prevent the spill from entering drains.[5]
-
For solid spills, carefully sweep or scoop the material into a waste container, avoiding dust generation.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place it in the halogenated waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your supervisor and EHS office as per institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your critical research does not come at the cost of personal well-being or environmental integrity. Always consult the specific Safety Data Sheet for the product you are using as the ultimate source of information.[4]
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- This compound SDS, 19230-28-5 Safety D
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- SAFETY DATA SHEET - 3,4-Dichloroiodobenzene. Sigma-Aldrich.
- 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424. PubChem.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
- Management of Hazardous Wastes containing Halogen
- SAFETY DATA SHEET - 2,5-Dichloroiodobenzene. Thermo Fisher Scientific.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- HAZARDOUS WASTE SEGREG
- SAFETY DATA SHEET - 3,5-Dichloroiodobenzene. Fisher Scientific.
- 2,3-Dichloro-1-iodobenzene(2401-21-0). ChemicalBook.
- This compound 98.0+%, TCI America™. Fisher Scientific.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- Locating and Estimating Sources of Chlorobenzenes. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,3-Dichloro-1-iodobenzene(2401-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. researchgate.net [researchgate.net]
A Scientist's Guide to Handling 1,3-Dichloro-2-iodobenzene: From Risk Assessment to Disposal
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. Handling halogenated aromatic hydrocarbons like 1,3-Dichloro-2-iodobenzene (CAS No. 19230-28-5) is routine in synthetic chemistry, but "routine" should never mean complacent. This guide provides a comprehensive, experience-driven framework for managing this compound, focusing on the causality behind each safety recommendation to build a self-validating culture of laboratory safety.
Foundational Risk Assessment: Understanding the "Why"
Before a single container is opened, a thorough risk assessment is paramount. This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Understanding its specific hazards dictates every subsequent action and choice of personal protective equipment (PPE).
Primary Hazards:
-
Skin Irritation (Category 2): This compound can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Direct contact with the eyes can cause significant irritation.[1][2][3]
-
Respiratory Irritation (Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]
The overarching safety principle is exposure minimization . Every piece of PPE and every procedural step is designed to prevent this chemical from contacting your eyes, skin, or respiratory system.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a direct response to the identified hazards. All PPE should be inspected for integrity before each use.
Eye and Face Protection
Given the serious eye irritation risk, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required. This complies with OSHA's eye and face protection regulations outlined in 29 CFR 1910.133 and European Standard EN166.[1][4]
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield should be worn over the chemical splash goggles for an added layer of protection.
Skin and Body Protection
-
Gloves: Protective gloves are essential to prevent skin contact.[2][4] While the safety data sheets do not specify a particular glove material, for halogenated aromatic hydrocarbons, nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or Silver Shield® may be more appropriate. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
The primary line of defense against respiratory exposure is the use of engineering controls.
-
Engineering Controls: All handling of this compound, especially the weighing and transferring of the solid, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[1][2] Eyewash stations and safety showers must be located close to the workstation.[1][5]
-
Respirator Use: A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient, if exposure limits are exceeded, or during emergency situations like a large spill.[1] Adherence to a full respiratory protection program, as detailed in OSHA 29 CFR 1910.134, is necessary in these cases.[1][4]
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eyes | Chemical Splash Goggles | OSHA 29 CFR 1910.133 / EN166 | Prevents eye contact and serious irritation.[1][4] |
| Face | Face Shield (over goggles) | N/A | Recommended for high-splash potential tasks. |
| Hands | Nitrile Gloves (or other compatible material) | Check Manufacturer's Guide | Prevents direct skin contact and irritation.[2] |
| Body | Flame-Resistant Lab Coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Use within Chemical Fume Hood | N/A | Primary engineering control to prevent inhalation.[2][3] |
Operational Workflow: A Step-by-Step Guide
This protocol outlines the safe handling of this compound from preparation through cleanup, integrating the necessary PPE at each stage.
Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Don PPE: Before handling the chemical, put on your lab coat, chemical splash goggles, and gloves.
Chemical Handling Procedure
-
Weighing: Carefully weigh the desired amount of the solid compound in a weigh boat or on creased weigh paper inside the fume hood. Avoid creating dust.[1][3]
-
Transfer: Gently transfer the weighed solid into the reaction vessel. If any material is spilled, decontaminate the surface immediately (see Section 4.1).
-
Post-Transfer: Tightly close the source container.[1][2][3][4] Store it in a cool, dry, and well-ventilated place, protected from light as some related compounds are light-sensitive.[2][4]
-
Cleanup: After the experiment is complete, decontaminate all glassware and equipment used.
Caption: A procedural workflow diagram outlining the key safety steps.
Emergency, Disposal, and First-Aid Plans
Preparation for unexpected events is a critical component of laboratory safety.
Spill Management
For a small, manageable spill inside a fume hood:
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemicals.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
First-Aid Measures
Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison control center or a doctor.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]
Chemical Waste Disposal
This compound is a halogenated aromatic hydrocarbon.
-
Segregation: All waste containing this compound (including contaminated consumables like gloves and weigh boats) must be segregated into a clearly labeled "Halogenated Organic Waste" container.
-
Disposal: The final disposal of the waste container must be handled by trained personnel through an approved waste disposal plant, strictly following all local, state, and federal regulations.[1][2]
By integrating these expert protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.
References
- Material Safety Data Sheet - 1,2-Diiodobenzene, 98%. Cole-Parmer. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
